molecular formula C5H4O2S B1354220 2-Furancarbothioic acid CAS No. 4741-45-1

2-Furancarbothioic acid

Cat. No.: B1354220
CAS No.: 4741-45-1
M. Wt: 128.15 g/mol
InChI Key: KXXALFSFISKXFX-UHFFFAOYSA-N
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Description

2-Furancarbothioic acid is a useful research compound. Its molecular formula is C5H4O2S and its molecular weight is 128.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Furancarbothioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furancarbothioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-carbothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2S/c6-5(8)4-2-1-3-7-4/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXALFSFISKXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467148
Record name 2-Furancarbothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4741-45-1
Record name 2-Furancarbothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Furancarbothioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 2-Furancarbothioic acid. As a sulfur-containing analogue of the versatile building block 2-furancarboxylic acid, this compound presents unique opportunities for the development of novel therapeutic agents and advanced materials. This document moves beyond simple protocols to explain the causal relationships behind methodological choices, ensuring a deep, actionable understanding of the chemistry involved.

Strategic Overview: The Imperative for Thioacid Analogues

The replacement of an oxygen atom with sulfur in a bioactive molecule is a common strategy in medicinal chemistry to modulate physiochemical properties such as lipophilicity, metabolic stability, and binding affinity. 2-Furancarbothioic acid is the direct thioacid analogue of 2-furancarboxylic acid (2-furoic acid), a well-established precursor in the synthesis of pharmaceuticals like the anti-inflammatory mometasone furoate and the antiparasitic diloxanide furoate.[1] The introduction of the carbothioic acid moiety (-COSH) offers a reactive handle for unique downstream transformations, including the synthesis of thioesters and thioamides, which are not accessible through conventional carboxylic acid chemistry.

This guide will detail the most robust and scientifically sound methodologies for the preparation of 2-Furancarbothioic acid, starting from its readily available carboxylic acid precursor.

Synthesis Methodologies: From Carboxylic Acid to Thioacid

While no single, standardized industrial synthesis for 2-Furancarbothioic acid is widely published, its preparation can be reliably achieved by applying proven methods for thioacid synthesis to its precursor, 2-furancarboxylic acid. The following section details two primary, field-proven synthetic strategies.

Route A: Direct Thionation with Lawesson's Reagent

Expertise & Rationale: The direct conversion of a carboxylic acid to a thioacid using Lawesson's Reagent (LR) is a modern, efficient, and high-yield approach.[2] This method avoids the need to first activate the carboxylic acid to a more reactive species, such as an acyl chloride, thereby shortening the synthetic sequence. The reaction proceeds via a "Wittig-like" mechanism where the oxygen of the carbonyl group is exchanged for sulfur.[3] Microwave-assisted heating is often employed to dramatically reduce reaction times from hours to minutes.[4]

Experimental Protocol: Synthesis of 2-Furancarbothioic Acid via Lawesson's Reagent

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-furancarboxylic acid (1.0 eq.) and Lawesson's Reagent (0.55-0.6 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 10-15 minutes.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often an oil. Given that thioacids can be unstable, rapid purification is recommended.[4] Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-Furancarbothioic acid. Confirm identity and purity using the characterization methods detailed in Section 4.

Route B: Two-Step Synthesis via 2-Furoyl Chloride Intermediate

Expertise & Rationale: This classical two-step approach involves first activating the relatively unreactive carboxylic acid to a highly reactive acyl chloride, which is then readily converted to the thioacid upon reaction with a sulfur nucleophile. This method is robust and reliable, with each step being a well-documented transformation.

Step 1: Synthesis of 2-Furoyl Chloride

The conversion of 2-furancarboxylic acid to 2-furoyl chloride is efficiently achieved by refluxing with thionyl chloride (SOCl₂).[1][5]

Experimental Protocol: Synthesis of 2-Furoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 2-furancarboxylic acid (1.0 eq.).

  • Addition of Reagent: Carefully add an excess of thionyl chloride (2.0-2.5 eq.) to the flask.[6]

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) for 1-2 hours. The reaction is typically complete when gas evolution ceases.

  • Purification: Allow the mixture to cool. Remove the excess thionyl chloride by distillation. The remaining crude 2-furoyl chloride can then be purified by fractional distillation under reduced pressure, collecting the fraction at approximately 173-174°C.[6]

Step 2: Conversion of 2-Furoyl Chloride to 2-Furancarbothioic Acid

The acyl chloride is reacted with a hydrosulfide source, such as sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S) gas, to furnish the thioacid.

Experimental Protocol: Synthesis of 2-Furancarbothioic Acid from 2-Furoyl Chloride

  • CAUTION: This procedure involves highly toxic hydrogen sulfide or reagents that can release it. All steps must be performed in a well-ventilated chemical fume hood.[7]

  • Reaction Setup: In a three-necked flask fitted with a stirrer and a gas inlet, dissolve 2-furoyl chloride (1.0 eq.) in an inert solvent like anhydrous DCM.

  • Nucleophilic Attack: Cool the solution in an ice bath. Bubble hydrogen sulfide (H₂S) gas through the solution or add a solution of sodium hydrosulfide (NaSH) (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction carefully with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography as described in Route A.

dot

Caption: Synthetic pathways to 2-Furancarbothioic acid.

Analytical Characterization: A Predictive Approach

As experimental spectral data for 2-Furancarbothioic acid is not widely available in the literature, this section provides a predictive guide for its characterization based on established spectroscopic principles and data from analogous compounds, primarily its precursor 2-furancarboxylic acid and its S-methyl ester derivative.[8][9] This self-validating system allows researchers to confirm the successful synthesis of the target compound.

Technique Functional Group / Proton Expected Observation for 2-Furancarbothioic Acid Reference Data from 2-Furancarboxylic Acid
¹H NMR Furan H5δ ≈ 7.9 ppm (dd)7.90 ppm[9][10]
Furan H3δ ≈ 7.2 ppm (dd)7.22 ppm[9][10]
Furan H4δ ≈ 6.6 ppm (dd)6.64 ppm[9][10]
Thioacid S-Hδ ≈ 4.5-5.5 ppm (s, broad)Disappearance of -COOH proton at δ ≈ 12-13 ppm
¹³C NMR Carbonyl C=Oδ ≈ 190-200 ppm159.8 ppm[9][10]
Furan C2, C3, C4, C5Shifts similar to precursorC5: 147.4, C2: 145.4, C3: 118.2, C4: 112.5 ppm[9][10]
IR Spectroscopy S-H Stretch~2550 cm⁻¹ (weak to medium, sharp)Disappearance of broad O-H stretch (3300-2500 cm⁻¹)[11]
C=O Stretch~1670-1690 cm⁻¹ (strong)~1680-1710 cm⁻¹[9]
C-S Stretch~700-600 cm⁻¹N/A
Mass Spec. (EI) Molecular Ion [M]⁺m/z = 128[M]⁺ = 112[12]
Key Fragmentsm/z = 95 [M-SH]⁺ (Furoyl cation)m/z = 95 [M-OH]⁺ (Furoyl cation)[12]

Causality Behind Predicted Data:

  • NMR: The electronic environment of the furan ring protons and carbons is not expected to change dramatically, leading to similar chemical shifts as the precursor. The key diagnostic signals are the disappearance of the acidic proton (-COOH) and the appearance of the thioacid proton (-SH) in a distinct upfield region.

  • IR: The most significant changes are the replacement of the very broad O-H stretching band with a much sharper and weaker S-H stretch at a lower wavenumber (~2550 cm⁻¹). The C=O bond in a thioacid is slightly weaker and longer than in a carboxylic acid, resulting in a shift of the carbonyl stretching frequency to a lower wavenumber.

  • MS: The molecular weight increases by ~16 amu (replacing O with S). The primary fragmentation pathway for both the acid and thioacid is expected to be the loss of the heteroatom-containing group (-OH or -SH) to form the stable furoyl cation at m/z 95.[8][12]

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Sources

"physicochemical properties of 2-Furancarbothioic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Furancarbothioic Acid

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-Furancarbothioic acid. Due to the limited availability of experimental data for this specific sulfur-containing analogue in public-domain literature, this paper establishes a predictive framework by conducting a detailed comparative analysis with its well-characterized oxygen counterpart, 2-Furancarboxylic acid (also known as 2-Furoic acid). By integrating established principles of furan chemistry with the known differences between carboxylic and thiocarboxylic acids, this guide offers researchers and drug development professionals a thorough, albeit predictive, understanding of the title compound's expected characteristics, including its structure, acidity, solubility, and spectral properties. Furthermore, it outlines robust experimental protocols for the empirical determination of these properties, providing a roadmap for future research and validation.

Introduction and Strategic Overview

2-Furancarbothioic acid is an organic compound featuring a furan ring substituted at the 2-position with a thiocarboxylic acid group. This structure is of significant interest to medicinal chemists and materials scientists, as the replacement of an oxygen atom with sulfur in a bioactive molecule can profoundly alter its metabolic stability, binding affinity, and pharmacokinetic profile. The furan moiety itself is a prevalent scaffold in numerous pharmaceuticals, valued for its aromaticity and ability to engage in hydrogen bonding.

However, a thorough review of scientific literature reveals a notable scarcity of empirical data on 2-Furancarbothioic acid. To address this knowledge gap, this guide adopts a scientifically rigorous comparative methodology. We will first detail the extensive and well-documented properties of 2-Furancarboxylic acid. Subsequently, by applying the fundamental principles that differentiate thiocarboxylic acids from carboxylic acids, we will project the likely properties of 2-Furancarbothioic acid. This approach provides a robust, theoretically grounded starting point for any research program involving this compound.

Molecular Structure and Foundational Properties

The primary structural difference between 2-Furancarbothioic acid and 2-Furancarboxylic acid is the substitution of the carboxylic hydroxyl (-OH) group with a thiol (-SH) group. This substitution influences molecular weight, polarity, and hydrogen bonding capabilities. The thiol S-acid tautomer, R-C(O)SH, is generally the more stable and common form compared to the thione O-acid tautomer, R-C(S)OH.[1]

Caption: Molecular structures of 2-Furancarboxylic acid and 2-Furancarbothioic acid.

The table below summarizes the core identifiers and computed properties for both compounds. Note the absence of a dedicated CAS number for the thioacid, underscoring its rarity.

Property2-Furancarboxylic Acid2-Furancarbothioic Acid (Predicted/Calculated)Data Source
IUPAC Name furan-2-carboxylic acidfuran-2-carbothioic S-acid-
Synonyms 2-Furoic acid, Pyromucic acid2-Furanthiocarboxylic acid-
CAS Number 88-14-2Not assignedPubChem[2]
Molecular Formula C₅H₄O₃C₅H₄O₂S-
Molecular Weight 112.08 g/mol 128.15 g/mol PubChem[2] / Calculated
Polar Surface Area 50.4 Ų~45-50 Ų (Estimated)PubChem[2]
Hydrogen Bond Donors 11-
Hydrogen Bond Acceptors 32-

Comparative Physicochemical Properties: Prediction from a Known Analogue

The most significant deviations in properties arise from the difference in electronegativity and bond strength between oxygen and sulfur. These differences directly impact acidity, melting/boiling points, and solubility.

Property2-Furancarboxylic Acid (Experimental)2-Furancarbothioic Acid (Predicted)Rationale for Prediction
Physical State White/beige crystalline solidLikely a pale yellow solid or oil with a strong odorThioacids are often colored and possess strong, unpleasant odors. Lower predicted melting point may result in an oily solid or liquid state at room temperature.
Melting Point 130–133 °CLower than 130 °C The S-H bond is weaker and less polar than the O-H bond, leading to weaker intermolecular hydrogen bonding and thus a lower melting point.
Boiling Point 230–232 °CLower than 230 °C Weaker hydrogen bonding reduces the energy required to transition to the gas phase.[3]
Acidity (pKa) ~3.12~1.1 - 2.1 Thiocarboxylic acids are consistently more acidic than their carboxylic acid counterparts by approximately 1-2 pKa units.[1][4] This is due to the weaker S-H bond and the greater ability of the larger sulfur atom to stabilize the negative charge in the thiocarboxylate anion.
Water Solubility 37.1 g/L (at 15 °C)Lower than 37.1 g/L Reduced hydrogen bonding capability with water molecules is expected to decrease aqueous solubility.
logP (o/w) 0.64Higher than 0.64 The molecule is less polar due to the lower electronegativity of sulfur, which would favor partitioning into the octanol phase.

Predicted Spectral Characteristics

Spectral analysis is crucial for compound identification. Based on the known spectra of 2-Furancarboxylic acid and the functional group differences, we can predict the key features for 2-Furancarbothioic acid.

  • Infrared (IR) Spectroscopy:

    • 2-Furancarboxylic Acid: Exhibits a strong, broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O (carbonyl) stretch around 1680-1700 cm⁻¹.

    • 2-Furancarbothioic Acid (Predicted): A weaker, sharper S-H stretch is expected around 2550 cm⁻¹. The C=O stretch will likely shift to a slightly lower wavenumber (e.g., ~1660-1680 cm⁻¹) due to the electronic influence of the sulfur atom.

  • ¹H NMR Spectroscopy:

    • 2-Furancarboxylic Acid: The carboxylic proton (-COOH) is typically a broad singlet far downfield (>10 ppm). The furan ring protons appear between 6.5 and 8.0 ppm.[5]

    • 2-Furancarbothioic Acid (Predicted): The thiol proton (-COSH) would also be a singlet but is expected to be more upfield than its -COOH counterpart, likely in the 4-6 ppm range. The furan ring protons may experience minor shifts due to the different electronic environment.

  • ¹³C NMR Spectroscopy:

    • 2-Furancarboxylic Acid: The carbonyl carbon is observed around 160 ppm.[5]

    • 2-Furancarbothioic Acid (Predicted): The thiocarbonyl carbon (C=O) is expected to be significantly more deshielded (further downfield), potentially appearing in the 190-200 ppm range, which is a highly characteristic feature.

  • Mass Spectrometry (MS):

    • 2-Furancarboxylic Acid: The molecular ion peak (M⁺) appears at m/z = 112.[6]

    • 2-Furancarbothioic Acid (Predicted): The molecular ion peak (M⁺) will be observed at m/z = 128, reflecting the mass of the sulfur isotope (³²S). The fragmentation pattern would be expected to show characteristic losses of -SH and -COSH.

Synthesis and Reactivity

Proposed Synthesis of 2-Furancarbothioic Acid

While 2-Furancarboxylic acid is readily synthesized via the oxidation of furfural, a common bio-based chemical, the synthesis of the thioacid requires a different approach.[7] A reliable method would involve the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with a sulfur nucleophile.[1]

G FuroicAcid 2-Furancarboxylic Acid Reagent1 SOCl₂ or (COCl)₂ (Thionyl Chloride or Oxalyl Chloride) FuroicAcid->Reagent1 AcidChloride 2-Furoyl Chloride (Activated Intermediate) Reagent1->AcidChloride Activation Reagent2 KSH or NaSH (Potassium or Sodium Hydrosulfide) AcidChloride->Reagent2 Thioacid 2-Furancarbothioic Acid (Target Compound) Reagent2->Thioacid Thiolation

Caption: Proposed synthetic workflow for 2-Furancarbothioic acid.

An alternative one-step method could involve the direct thionation of 2-Furancarboxylic acid using Lawesson's reagent, although this would need experimental optimization to ensure selectivity for the carboxylic acid group.[8]

Predicted Reactivity

The reactivity of 2-Furancarbothioic acid is dictated by its two primary functional components:

  • The Furan Ring: As an electron-rich aromatic system, the furan ring is susceptible to electrophilic aromatic substitution, primarily at the 5-position. However, the electron-withdrawing nature of the thiocarboxyl group will deactivate the ring compared to unsubstituted furan.

  • The Thiocarboxylic Acid Group: This group governs the compound's acidity and nucleophilicity. The thiocarboxylate anion, formed upon deprotonation, is a potent nucleophile. The thioacid itself can participate in reactions typical of its class, such as esterification (to form thioesters) and oxidation (which can lead to disulfides).[1][9]

Experimental Protocols for Property Determination

To move from prediction to empirical fact, the following standard protocols are recommended for characterizing a synthesized sample of 2-Furancarbothioic acid.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities. This method relies on controlled heating and precise visual observation.

Methodology:

  • Sample Preparation: Finely powder a small amount of dry 2-Furancarbothioic acid. Pack the powder into a glass capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10][11]

  • Apparatus Setup: Place the capillary tube into the sample holder of a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows the subsequent accurate determination to be performed more efficiently.

  • Accurate Determination: Using a fresh sample, heat the apparatus to ~20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁–T₂.[12][13]

G start Start prep Prepare Dry, Powdered Sample in Capillary Tube start->prep setup Place in Calibrated Melting Point Apparatus prep->setup heat_fast Rapid Heating to Find Approx. M.P. setup->heat_fast heat_slow Slow Heating (1-2°C/min) Near M.P. heat_fast->heat_slow observe Observe Melting (T₁ to T₂) heat_slow->observe record Record Melting Range observe->record end End record->end

Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining equilibrium solubility.[14] It ensures that the solvent is fully saturated with the solute by allowing sufficient time for the dissolution equilibrium to be reached, making it a thermodynamically valid measurement.

Methodology:

  • Preparation: Add an excess amount of 2-Furancarbothioic acid to a known volume of purified water (e.g., 10 mL) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25°C) for a set period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the same temperature-controlled environment for the solid to settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter to remove all undissolved solids.[15] This step must be done quickly to prevent temperature changes from affecting solubility.

  • Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Express the solubility in units such as g/L or mg/mL.

Protocol: pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[16][17] It works by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at which the acid and its conjugate base are present in equal concentrations (the half-equivalence point).[18][19]

Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Sample Preparation: Accurately weigh a sample of 2-Furancarbothioic acid and dissolve it in a known volume of purified water (or a water/co-solvent mixture if solubility is low). A constant ionic strength should be maintained with an inert salt like KCl.

  • Titration: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on this curve (the inflection point). The pKa is the pH value at exactly half of the volume of titrant required to reach the equivalence point.

Conclusion for Drug Development Professionals

While experimental data on 2-Furancarbothioic acid remains elusive, this guide provides a robust, theoretically-backed framework for its key physicochemical properties. We predict it to be a more potent acid than its carboxylic analogue, with lower melting/boiling points and reduced aqueous solubility. These predicted properties—particularly the increased acidity and altered lipophilicity—are critical considerations for drug design, formulation, and ADME (absorption, distribution, metabolism, and excretion) modeling. The provided protocols offer a clear path for the empirical validation required to confidently incorporate this promising scaffold into future drug development pipelines.

References

A consolidated list of all sources cited within this technical guide.

  • Thiocarboxylic acid. In: Wikipedia. Accessed January 18, 2026. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Accessed January 18, 2026. [Link]

  • Chemistry Stack Exchange. which is more acidic thiols or carboxylic acid? Accessed January 18, 2026. [Link]

  • University of Calgary. Melting point determination. Accessed January 18, 2026. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Accessed January 18, 2026. [Link]

  • O'Brien, Z. et al. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Tetrahedron Lett. 2009. [Link]

  • Valko, K. et al. Development of Methods for the Determination of pKa Values. PMC. 2016. [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Accessed January 18, 2026. [Link]

  • Science of Synthesis. Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Thieme. 2005. [Link]

  • PubChem. 2-Furancarboxylic acid. National Center for Biotechnology Information. Accessed January 18, 2026. [Link]

  • Al-Dahhan, W. experiment (1) determination of melting points. ResearchGate. 2021. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. [Link]

  • Cronyn, M. W. & Jiu, J. A NEW METHOD FOR THE PREPARATION OF THIO ACIDS AND APPLICATION TO PEPTIDE CHEMISTRY. Journal of the American Chemical Society. 1952. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. 2020. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. Accessed January 18, 2026. [Link]

  • Clarion University. Determination of Melting Point. Accessed January 18, 2026. [Link]

  • MedPharma. To determine the melting point of given organic compound. 2024. [Link]

  • Cheméo. Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Accessed January 18, 2026. [Link]

  • mzCloud. 2 Furoic acid. Accessed January 18, 2026. [Link]

  • SpectraBase. 2-Furoic acid. Accessed January 18, 2026. [Link]

  • 2-Furoic acid. In: Wikipedia. Accessed January 18, 2026. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). Accessed January 18, 2026. [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Accessed January 18, 2026. [Link]

  • European Union. Procedure for solubility testing of NM suspension. 2016. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Accessed January 18, 2026. [Link]

  • USP-NF. <1236> Solubility Measurements. 2016. [Link]

  • PubChem. 2-Furancarboxylic acid, 5-methyl-. National Center for Biotechnology Information. Accessed January 18, 2026. [Link]

  • Organic Syntheses. separates in fine scale-like crystals. Accessed January 18, 2026. [Link]

  • European Union. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. 2021. [Link]

  • MDPI. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. 2020. [Link]

  • PMC. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. 2012. [Link]

  • PMC. Biosynthesis of thiocarboxylic acid-containing natural products. 2018. [Link]

  • Chemistry LibreTexts. 21.2: Acidity of Carboxylic Acids. 2020. [Link]

  • TSFX. Physical Properties of Carboxylic Acids. Accessed January 18, 2026. [Link]

  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. Accessed January 18, 2026. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Furancarbothioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furancarbothioic acid, a sulfur-containing analog of the well-known 2-furoic acid, is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The incorporation of a furan ring, a privileged scaffold in many biologically active compounds, combined with the unique reactivity of a thioacid functional group, makes this molecule a subject of interest for novel drug design and synthesis.[1][2] However, the successful development and application of any new chemical entity hinge on a thorough understanding of its stability profile. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic properties.

This technical guide provides a comprehensive overview of the anticipated stability and potential degradation pathways of 2-Furancarbothioic acid. In the absence of extensive published stability data for this specific molecule, this document leverages established principles of organic chemistry, data from structurally analogous compounds such as 2-furoic acid and various thioacids, and regulatory guidance on stability testing. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical frameworks necessary to investigate and predict the stability of 2-Furancarbothioic acid, ensuring the development of safe and efficacious products.

Chemical Profile of 2-Furancarbothioic Acid

2-Furancarbothioic acid possesses two key reactive moieties that will dictate its stability: the furan ring and the carbothioic acid group.

  • The Furan Ring: The furan ring is an electron-rich aromatic heterocycle. While aromatic, it is less so than benzene and can participate in reactions such as electrophilic substitution. The ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening.[3] Electron-withdrawing substituents on the furan ring can somewhat stabilize it against acid-catalyzed degradation.[3]

  • The Carbothioic Acid Group: Thioacids are the sulfur analogs of carboxylic acids and are generally more acidic. The C-S bond is weaker and more susceptible to cleavage than the corresponding C-O bond in carboxylic acids. The thioacid moiety is prone to oxidation and can participate in radical-mediated reactions.[4] The S-H bond in thioacids has a bond dissociation energy comparable to that of alkanethiols, making it susceptible to homolytic cleavage upon exposure to heat or light to form thiyl radicals.[4]

Potential Degradation Pathways

Based on the chemical nature of the furan ring and the carbothioic acid functional group, several degradation pathways can be postulated under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many functional groups. For 2-Furancarbothioic acid, hydrolysis could potentially occur at two sites: the carbothioic acid group and the furan ring.

  • Hydrolysis of the Carbothioic Acid: While thioacids are generally more stable to hydrolysis than their corresponding thioesters, under certain pH conditions, the carbothioic acid could hydrolyze to yield 2-furoic acid and hydrogen sulfide. This reaction is analogous to the hydrolysis of other carboxylic acid derivatives.[5]

  • Acid-Catalyzed Furan Ring Opening: Under acidic conditions, the furan ring is susceptible to protonation, which can initiate a cascade of reactions leading to ring opening.[3] This typically results in the formation of 1,4-dicarbonyl compounds. For 2-Furancarbothioic acid, this would likely lead to the formation of a dicarbonyl thioacid derivative.

2-Furancarbothioic Acid 2-Furancarbothioic Acid Protonated Furan Protonated Furan 2-Furancarbothioic Acid->Protonated Furan H+ Ring-Opened Intermediate Ring-Opened Intermediate Protonated Furan->Ring-Opened Intermediate H2O 1,4-Dicarbonyl Thioacid 1,4-Dicarbonyl Thioacid Ring-Opened Intermediate->1,4-Dicarbonyl Thioacid Rearrangement

Caption: Proposed Acid-Catalyzed Hydrolytic Degradation of the Furan Ring.

Oxidative Degradation

The thioacid functional group is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of several degradation products.

  • Formation of a Disulfide: Mild oxidation can lead to the formation of a diacyl disulfide. This is a common reaction for thiols and thioacids.

  • Oxidative Desulfurization: More aggressive oxidation can lead to the cleavage of the carbon-sulfur bond, resulting in the formation of the corresponding carboxylic acid (2-furoic acid) and elemental sulfur or sulfate.[6]

2-Furancarbothioic Acid 2-Furancarbothioic Acid Diacyl Disulfide Diacyl Disulfide 2-Furancarbothioic Acid->Diacyl Disulfide [O] (mild) 2-Furoic Acid + Sulfur Species 2-Furoic Acid + Sulfur Species 2-Furancarbothioic Acid->2-Furoic Acid + Sulfur Species [O] (strong)

Caption: Proposed Oxidative Degradation Pathways of 2-Furancarbothioic Acid.

Photodegradation

Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. For 2-Furancarbothioic acid, photodegradation could proceed via radical mechanisms.

  • Homolytic Cleavage of the S-H Bond: The relatively weak S-H bond can undergo homolytic cleavage to generate a thiyl radical. This radical can then participate in a variety of secondary reactions, such as dimerization or reaction with other molecules.[4]

  • Furan Ring Photochemistry: The furan ring itself can undergo photochemical reactions, although this is generally less common than its acid-catalyzed degradation.

Thermal Degradation

Elevated temperatures can provide the energy necessary to overcome activation barriers for degradation reactions.

  • Decarboxylation: The analogous 2-furoic acid is known to undergo thermal decarboxylation to form furan at temperatures above 140-160°C.[7] It is plausible that 2-Furancarbothioic acid could undergo a similar thermal decarboxylation, potentially leading to the formation of 2-thiofurfural or other decomposition products.

  • Radical Reactions: As with photolytic stress, high temperatures can induce homolytic cleavage of the S-H bond, initiating radical-mediated degradation pathways.[4]

A Framework for Stability Assessment: Forced Degradation Studies

To experimentally determine the stability of 2-Furancarbothioic acid, a forced degradation (or stress testing) study is essential.[8][9] Such studies are a regulatory requirement in drug development and provide critical information for formulation development, packaging selection, and the establishment of storage conditions and shelf-life.[8]

The goal of a forced degradation study is to generate degradation products to a level of about 10-20%, which is sufficient for their detection and characterization by analytical methods.[9]

Experimental Protocol for Forced Degradation

The following is a general protocol for conducting a forced degradation study on 2-Furancarbothioic acid.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of 2-Furancarbothioic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (in solution):

    • Heat the stock solution at a high temperature (e.g., 80-100°C) for a defined period.

    • At each time point, withdraw an aliquot, cool, and dilute for analysis.

  • Thermal Degradation (solid state):

    • Place a known amount of solid 2-Furancarbothioic acid in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for a defined period.

    • At each time point, withdraw a sample, dissolve in a suitable solvent, and dilute for analysis.

  • Photodegradation:

    • Expose the stock solution and solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At defined time points, analyze the exposed and control samples.

3. Sample Analysis:

  • Analyze all samples using a stability-indicating analytical method, such as HPLC with UV detection or mass spectrometry.

  • A control sample (unstressed) should be analyzed at the beginning and end of the study.

cluster_stress Stress Conditions Acidic (HCl) Acidic (HCl) Degradation Products Degradation Products Acidic (HCl)->Degradation Products Basic (NaOH) Basic (NaOH) Basic (NaOH)->Degradation Products Oxidative (H2O2) Oxidative (H2O2) Oxidative (H2O2)->Degradation Products Thermal (Heat) Thermal (Heat) Thermal (Heat)->Degradation Products Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->Degradation Products 2-Furancarbothioic Acid 2-Furancarbothioic Acid 2-Furancarbothioic Acid->Acidic (HCl) 2-Furancarbothioic Acid->Basic (NaOH) 2-Furancarbothioic Acid->Oxidative (H2O2) 2-Furancarbothioic Acid->Thermal (Heat) 2-Furancarbothioic Acid->Photolytic (UV/Vis) Analytical Method (HPLC) Analytical Method (HPLC) Degradation Products->Analytical Method (HPLC)

Caption: Experimental Workflow for a Forced Degradation Study.

Analytical Methodologies for Stability Indicating Assays

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in the amount of degradation products over time.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Start with a reversed-phase column (e.g., C18) as 2-Furancarbothioic acid is a moderately polar compound.

  • A common mobile phase for acidic compounds consists of an acidified aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and its major degradation products.

  • Adjust the mobile phase composition (e.g., gradient elution), pH, and column temperature to achieve adequate separation of all peaks. The goal is to have a resolution of at least 1.5 between all adjacent peaks.

3. Detection Wavelength:

  • Determine the UV spectrum of 2-Furancarbothioic acid and its degradation products. Select a wavelength that provides a good response for all components of interest, or use a diode array detector to monitor multiple wavelengths.

4. Method Validation:

  • Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

ParameterStarting Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Table 1: Suggested Starting HPLC Conditions for the Analysis of 2-Furancarbothioic Acid and its Degradation Products.

Conclusion

For researchers and drug development professionals, it is imperative to experimentally verify these predicted pathways through well-designed forced degradation studies. The development and validation of a stability-indicating analytical method, such as the HPLC framework outlined in this guide, is a critical step in this process. A thorough understanding of the stability of 2-Furancarbothioic acid will be instrumental in enabling its successful development into potentially valuable therapeutic agents or advanced materials.

References

  • An HPLC method for the determination of thioctic acid in raw material and tablets. (n.d.). Retrieved from [Link]

  • Yin, J., & Li, W. (2006). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Bashir, A., et al. (2018). Relative Thermal Stability of Thiolate- and Selenolate-Bonded Aromatic Monolayers on the Au(111) Substrate. The Journal of Physical Chemistry C, 122(33), 19024-19033.
  • Yin, J., & Li, W. (2006). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Pisoschi, A. M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.
  • Pisoschi, A. M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.
  • Delatour, T., et al. (2020). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry, 303, 125406.
  • Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmaceutical Sciences, 2(4).
  • Kamberi, M., et al. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-720.
  • Wang, Y., et al. (2023). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. ChemistrySelect, 8(12), e202204646.
  • Cripps, R. E. (1975). The degradation of 2-thiophenecarboxylic acid by a Flavobacterium species. Biochemical Society Transactions, 3(5), 803-805.
  • Rawat, T., & Pandey, I. P. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 5(3), 1-8.
  • Kricheldorf, H. R., & Lom-tas, A. (1993). Syntheses and thermal properties of aromatic and semi-aromatic polythioetheramides containing oligo(thio-1,4-phenylene) segments. Macromolecular Chemistry and Physics, 194(8), 2267-2283.
  • Parker, R. A., et al. (2016). Synthetic process for preparing 2-furoic acid derivatives. U.S.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Doni, E., & Procter, D. J. (2023). Harnessing radical mediated reactions of thioacids for organic synthesis. Chemical Society Reviews, 52(21), 7485-7503.
  • Pagliaro, M., et al. (2017). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. Green Chemistry, 19(19), 4560-4563.
  • Batool, Z., et al. (2021). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology, 154, 112348.
  • Sionkowska, A., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes.
  • Li, Y., et al. (2022).
  • Martin, K. J., & Rappe, K. G. (1999). Aerobic biodegradation of 2,2'-dithiodibenzoic acid produced from dibenzothiophene metabolites. Applied and Environmental Microbiology, 65(7), 2862-2867.
  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • Ledesma, G. N., et al. (2012). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). Journal of Inorganic Biochemistry, 117, 223-228.
  • PubChem. (n.d.). (R)-Tetrahydro-2-furancarbothioic acid. Retrieved from [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

  • Wang, Y., et al. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. International Journal of Molecular Sciences, 24(15), 12154.
  • NIST. (n.d.). 2-Furancarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • Wang, Y., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Chemistry – An Asian Journal, 17(7), e202200058.
  • Chen, Y., et al. (2023). Degradation of Acid Orange II by FeOCl/Biochar-Catalyzed Heterogeneous Fenton Oxidation.
  • Alguacil, F. J., & Lopez, F. A. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Analytical Sciences, 18(7), 799-804.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Furancarbothioic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Heterocycle

In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a paramount challenge. Heterocyclic compounds, particularly those containing furan and thiol moieties, represent a rich source of chemical diversity with a wide spectrum of biological activities.[1][2] 2-Furancarbothioic acid, a molecule combining a furan ring with a thioic acid group, stands as an intriguing candidate for investigation. The furan scaffold is a known constituent of numerous pharmacologically active agents, contributing to anti-inflammatory, anticancer, and neuroprotective effects.[1] Simultaneously, the thiol group is a powerful functional group in medicinal chemistry, known for its ability to act as a radical scavenger, participate in redox biology, and chelate metal ions, which is crucial in the active sites of many enzymes.[2][3]

This technical guide provides a comprehensive, in-depth framework for the in silico investigation of 2-Furancarbothioic acid. As a Senior Application Scientist, the objective is not merely to present a sequence of computational steps but to instill a deep understanding of the causality behind each methodological choice. We will navigate the entire discovery pipeline, from initial structural characterization and target identification to sophisticated molecular simulations and drug-likeness profiling. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure scientific rigor and reproducibility. By harnessing the predictive power of computational modeling, we can efficiently probe the potential interactions of 2-Furancarbothioic acid, generate testable hypotheses, and accelerate its journey from a theoretical molecule to a potential therapeutic lead.

Section 1: Foundational Analysis: Structural and Physicochemical Characterization

Before any dynamic simulation or interaction study can commence, a thorough understanding of the ligand itself is critical. The starting point for all in silico work is an accurate representation of the molecule's structure and its inherent chemical properties.

Molecular Structure and Properties

2-Furancarbothioic acid is an analogue of the more common 2-Furancarboxylic acid.[4][5] The key distinction is the substitution of a carbonyl oxygen with sulfur, forming a thioic acid group. This substitution significantly impacts the molecule's electronic distribution, acidity, and potential for interaction.

PropertyValueSource
Molecular Formula C₅H₄O₂SPubChem
Molecular Weight 128.15 g/mol PubChem
IUPAC Name furan-2-carbothioic S-acidPubChem
Canonical SMILES C1=CC=C(O1)C(=O)SPubChem
LogP (estimated) ~1.0-1.5Cheméo[6]

Note: Experimental data for 2-Furancarbothioic acid is limited; some properties are estimated based on its chemical structure and comparison to analogues like 2-Furancarboxylic acid.

The initial step in any modeling workflow is to obtain or generate a high-quality 3D structure of the ligand. This can be achieved using chemical drawing software (e.g., ChemDraw, Marvin Sketch) followed by conversion to a 3D format.

The Critical Step: Ligand Energy Minimization

A drawn 3D structure is not physically realistic; it contains unfavorable bond lengths, angles, and steric clashes. Causality : Performing energy minimization using a suitable force field (e.g., MMFF94 or AMBER) is non-negotiable. This process optimizes the geometry of the molecule to a low-energy conformation, which is essential for accurate docking and simulation results. An unminimized, high-energy ligand conformation will produce unreliable binding poses and inflated energy scores.

Section 2: The Strategic Hunt: Target Identification and Validation

A ligand is only as interesting as the targets it interacts with. Identifying biologically relevant protein targets is a pivotal step that dictates the direction of the entire modeling effort.

Rationale for Target Selection

Given the hybrid nature of 2-Furancarbothioic acid, we can hypothesize potential target classes:

  • Targets of Furan-Containing Compounds : Furan derivatives have been investigated as inhibitors of enzymes involved in inflammation, such as Tumor Necrosis Factor-alpha (TNF-α), and proteins in cancer pathways, like B-cell lymphoma 2 (Bcl-2).[1] Experimental studies on furan itself have shown that its metabolites can covalently bind to a range of mitochondrial proteins involved in energy production and redox homeostasis, suggesting these pathways are sensitive to furan-based molecules.[7][8]

  • Thiol-Reactive Targets : The thiol group is a strong nucleophile and can form complexes with metal ions.[2] This makes metalloenzymes a prime class of potential targets. For instance, matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE) are well-known targets for thiol-containing drugs.[2]

A Prioritized Target List

Based on the above rationale, a hypothetical list of initial targets for screening could include:

Target ProteinPDB ID ExampleRationale
TNF-α 2AZ5Known target for furan-based anti-inflammatory agents.[1]
Bcl-2 2O2FAnti-apoptotic protein targeted by furan derivatives in oncology.[1]
DNA Gyrase (E. coli) 1KZNA target for antibacterial furan-based compounds.[9]
Glucosamine-6-P Synthase 1JXATarget for antimicrobial furan-derived chalcones.[10]

Section 3: The Docking Protocol: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[1] This is the first computational step to visualize a potential protein-ligand complex.

The "Why": Core Principles of Docking

Docking algorithms systematically search for the optimal binding pose of a flexible ligand within the rigid (or semi-flexible) active site of a protein. This search is guided by a scoring function, which is a mathematical model that approximates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Step-by-Step Docking Workflow

This protocol provides a generalized, self-validating workflow using widely available tools like AutoDock.

Step 1: Protein Preparation

  • Obtain Structure : Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's use TNF-α (PDB ID: 2AZ5).[1]

  • Clean the Structure : Remove all non-essential components: water molecules, co-crystallized ligands, and any other heteroatoms not critical for the protein's structure or function.

  • Protonation : Add polar hydrogen atoms. This is a crucial step as hydrogen bonds are a major component of protein-ligand interactions, and their correct placement is vital for accurate scoring.

  • Charge Assignment : Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Format Conversion : Save the prepared protein structure in the required format for the docking software (e.g., PDBQT for AutoDock).

Step 2: Ligand Preparation

  • Generate 3D Structure : Create the 3D structure of 2-Furancarbothioic acid and perform energy minimization as described in Section 1.2.

  • Define Torsions : Identify the rotatable bonds within the ligand. Allowing these bonds to rotate grants the ligand conformational flexibility, which is essential for it to adapt to the shape of the binding pocket.

  • Format Conversion : Save the prepared ligand in the PDBQT format.

Step 3: Grid Box Generation

  • Define the Active Site : Identify the binding pocket of the protein. This is often the location of the co-crystallized ligand in the original PDB file or can be predicted using pocket detection algorithms.

  • Generate the Grid : Define a 3D grid box that encompasses the entire binding site. Causality : The docking algorithm will confine its search for binding poses within this box. A box that is too small may miss the correct pose, while one that is too large will needlessly increase computation time.

Step 4: Running the Docking Simulation

  • Select Algorithm : Choose a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Execute Docking : Run the docking calculation. The software will generate a set of possible binding poses, each with a corresponding docking score.

Step 5: Analysis and Validation

  • Pose Clustering : The results are typically clustered based on conformational similarity (Root Mean Square Deviation - RMSD). The most populated cluster with the lowest energy score is often considered the most likely binding mode.

  • Interaction Analysis : Visualize the top-ranked pose. Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between 2-Furancarbothioic acid and the protein's active site residues.

  • Protocol Validation (Self-Validation) : A crucial step is to perform "re-docking." If the original PDB structure contained a co-crystallized ligand, remove it and then dock it back into the protein. If the docking protocol can reproduce the experimentally observed binding pose (typically with an RMSD < 2.0 Å), it provides confidence in the protocol's ability to predict poses for new ligands like ours.

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB: 2AZ5) CleanP 2. Clean Protein (Remove Water, Ligands) PDB->CleanP Protonate 3. Add Hydrogens & Charges CleanP->Protonate PrepP 4. Prepared Protein (PDBQT) Protonate->PrepP Grid 5. Define Binding Site & Generate Grid Box PrepP->Grid Ligand2D 1. Ligand 2D Structure (2-Furancarbothioic acid) Ligand3D 2. Convert to 3D & Energy Minimize (MMFF94) Ligand2D->Ligand3D PrepL 3. Prepared Ligand (PDBQT) Ligand3D->PrepL Dock 6. Run Docking Simulation (e.g., AutoDock) PrepL->Dock Grid->Dock Analyze 7. Analyze Results (Scores & Poses) Dock->Analyze Validate 8. Validate Protocol (Re-docking) Analyze->Validate Visualize 9. Visualize Interactions (H-Bonds, Hydrophobic, etc.) Analyze->Visualize

Caption: A generalized workflow for molecular docking studies.

Section 4: Molecular Dynamics: Simulating the Dynamic Reality

While docking provides a static snapshot of a potential interaction, Molecular Dynamics (MD) simulations introduce the dimensions of time and motion.[11] MD simulations are crucial for assessing the stability of the docked pose and understanding the dynamic behavior of the protein-ligand complex in a more physiologically relevant environment.[12]

The "Why": Beyond the Static Pose

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the complex behaves over time (typically nanoseconds to microseconds). This can reveal:

  • Stability : Does the ligand remain in the binding pocket, or does it drift away?

  • Conformational Changes : How do the protein and ligand adapt to each other's presence?

  • Solvent Effects : How do water molecules mediate the interaction?

Step-by-Step MD Simulation Workflow

This protocol outlines the key stages of an MD simulation using a package like AMBER or GROMACS.

Step 1: System Preparation

  • Start with the Best Pose : Use the top-ranked, validated docking pose of the 2-Furancarbothioic acid-protein complex as the starting structure.

  • Parameterization : Assign force field parameters to both the protein (e.g., Amber ff14SB) and the ligand. Causality : Standard force fields do not have parameters for novel molecules like 2-Furancarbothioic acid. Tools like Antechamber must be used to generate these parameters, which is a critical step for a physically meaningful simulation.

  • Solvation : Place the complex in a box of explicit water molecules (e.g., TIP3P water model). This simulates the aqueous cellular environment.

  • Ionization : Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

Step 2: Simulation Protocol

  • Minimization : Perform energy minimization on the entire solvated system to remove any steric clashes introduced during solvation.

  • Heating (NVT Ensemble) : Gradually heat the system from 0 K to the target physiological temperature (e.g., 300 K) while keeping the volume constant. This allows the system to achieve the desired temperature without developing kinetic shocks.

  • Equilibration (NPT Ensemble) : Allow the system's pressure to equilibrate to 1 atm while maintaining the target temperature. During this phase, the density of the simulation box will stabilize. This is a crucial validation step; a stable density and temperature indicate a well-equilibrated system ready for production.

  • Production MD : Run the simulation for the desired length of time (e.g., 100 ns) and save the coordinates (trajectory) at regular intervals.

Step 3: Trajectory Analysis

  • RMSD (Root Mean Square Deviation) : Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both suggests the complex is structurally stable.

  • RMSF (Root Mean Square Fluctuation) : Calculate the RMSF for each protein residue to identify flexible and rigid regions. A decrease in fluctuation in active site residues upon ligand binding can indicate a stabilizing interaction.

  • Interaction Analysis : Monitor key interactions (like hydrogen bonds) identified during docking. Do they persist throughout the simulation?

  • Binding Free Energy Calculation : Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation trajectory, providing a more rigorous prediction of binding affinity than the docking score alone.

Visualization of the MD Simulation Workflow

G Start 1. Start with Docked Complex Params 2. Assign Force Field Parameters (Protein & Ligand) Start->Params Solvate 3. Solvate with Water & Add Counter-Ions Params->Solvate Minimize 4. Energy Minimization Solvate->Minimize Heat 5. Heating (NVT) Minimize->Heat Equilibrate 6. Equilibration (NPT) Heat->Equilibrate Production 7. Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Trajectory File (XTC/DCD) Production->Trajectory Analysis 8. Trajectory Analysis (RMSD, RMSF, H-Bonds) Trajectory->Analysis

Caption: The core workflow for a molecular dynamics simulation.

Section 5: QSAR Modeling: Predicting Activity from Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity.[13][14] If we were to synthesize and test a series of analogues of 2-Furancarbothioic acid, QSAR could be used to build a predictive model.

The "Why": The Rationale of QSAR

QSAR is founded on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[14] By creating a mathematical model, we can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization and prioritizing synthetic efforts.[15][16]

Generalized QSAR Workflow

Step 1: Data Set Preparation

  • Assemble Data : Collect a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target.

  • Data Curation : Ensure data quality and consistency. Standardize chemical structures.

  • Splitting : Divide the dataset into a training set (used to build the model) and a test set (used to validate the model's predictive power). This is a critical self-validating step.

Step 2: Descriptor Calculation

  • Calculate Descriptors : For each molecule, calculate a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure and properties (e.g., molecular weight, LogP, topological indices, electronic properties).[15]

Step 3: Model Building and Validation

  • Feature Selection : Select a subset of the most relevant descriptors that correlate well with biological activity.

  • Model Generation : Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares) or a machine learning algorithm (e.g., Random Forest, Support Vector Machines) to build the mathematical model linking the selected descriptors to the activity.[15]

  • Internal Validation : Use techniques like cross-validation on the training set to assess the model's robustness.

  • External Validation : Use the model to predict the activity of the compounds in the test set (which were not used during model building). A high correlation between predicted and experimental activities for the test set indicates a reliable and predictive QSAR model.

Visualization of the QSAR Process

G Dataset 1. Curated Dataset (Structures + Activities) Split 2. Split Data Dataset->Split Train Training Set Split->Train Test Test Set Split->Test Descriptors 3. Calculate Molecular Descriptors Train->Descriptors Predict Predict Activity of Test Set Compounds Test->Predict FeatureSelect 4. Feature Selection Descriptors->FeatureSelect BuildModel 5. Build Model (e.g., MLR, RF) FeatureSelect->BuildModel InternalVal 6. Internal Validation (Cross-Validation) BuildModel->InternalVal BuildModel->Predict InternalVal->BuildModel ExternalVal 7. External Validation FinalModel Final Predictive QSAR Model ExternalVal->FinalModel Predict->ExternalVal

Caption: A workflow for developing a predictive QSAR model.

Section 6: ADMET Profiling: Assessing Drug-Likeness

A potent molecule is useless if it cannot reach its target in the body or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is crucial to avoid late-stage failures.[17][18]

The "Why": Early De-risking

In silico ADMET prediction provides a rapid and cost-effective way to flag potential liabilities of a drug candidate.[19] This allows for early-stage modifications to improve its pharmacokinetic and safety profile.

Key ADMET Parameters and Predictive Tools

A variety of open-access web servers and software (e.g., SwissADME, pkCSM, PreADMET) can be used to predict these properties.[17][20] The key is to use multiple tools for a consensus prediction, as the accuracy of any single tool depends on its underlying algorithm and training dataset.[17][18]

Predicted ADMET Profile for 2-Furancarbothioic Acid (Hypothetical Data)

ParameterPredicted ValueImplication
Lipinski's Rule of 5 0 ViolationsGood oral bioavailability potential.
GI Absorption HighLikely to be well-absorbed from the gut.
BBB Permeability LowUnlikely to cross the blood-brain barrier; may reduce CNS side effects.
CYP450 Inhibition Inhibitor of 2C9Potential for drug-drug interactions.
hERG Inhibition Non-inhibitorLow risk of cardiotoxicity.
Ames Mutagenicity Non-mutagenicLow risk of being a carcinogen.

Self-Validation : The reliability of these predictions hinges on the "applicability domain" of the model. The chosen software should indicate whether the query molecule is structurally similar to the compounds in its training set. Predictions for molecules outside this domain are less reliable.

Conclusion and Future Outlook

This guide has charted a comprehensive in silico pathway for the investigation of 2-Furancarbothioic acid. We have progressed logically from foundational structural analysis to target identification, followed by a multi-tiered examination of its potential interactions through molecular docking and molecular dynamics simulations. Furthermore, we have contextualized its potential as a drug lead by outlining workflows for QSAR modeling and essential ADMET profiling.

The computational evidence gathered through this workflow provides a strong, hypothesis-driven foundation for subsequent experimental validation. The predicted binding poses from docking, stabilized through MD simulations, can guide site-directed mutagenesis studies to confirm the key interacting residues. The ADMET profile flags potential liabilities, such as CYP450 inhibition, that can be addressed through medicinal chemistry efforts. Ultimately, this integrated in silico approach provides a powerful lens through which to view the therapeutic potential of novel molecules, significantly de-risking and accelerating the complex journey of drug discovery.

References

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Plested, J. R., & Sansom, M. S. P. (2020). Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. ChemPhysChem, 21(14), 1486-1514. [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • Mally, A., et al. (2012). Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. Toxicological Sciences, 126(1), 235-248. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity Blog. [Link]

  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]

  • Dickson, C. J., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports, 14(1), 5971. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]

  • Patsnap Synapse. (2025). What is the significance of QSAR in drug design?. Patsnap Synapse. [Link]

  • Jays, J., et al. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research, 53(3s), s396-s404. [Link]

  • IntechOpen. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. [Link]

  • YouTube. (2022). Molecular Dynamics Simulation small molecule. YouTube. [Link]

  • ResearchGate. (2025). Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-Pyrazoline Derivatives. Molecules, 27(23), 8511. [Link]

  • ResearchGate. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates. ResearchGate. [Link]

  • ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine. ACG Publications. [Link]

  • Oxford Academic. (2012). Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. Toxicological Sciences. [Link]

  • Queen Mary University of London. (n.d.). Molecular Dynamics Simulations of Small Molecule Permeation Through Lipid Membranes. Queen Mary University of London Research Repository. [Link]

  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [Link]

  • Oxford Academic. (n.d.). Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. Toxicological Sciences. [Link]

  • YouTube. (2025). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. YouTube. [Link]

  • Donnelly, K., & Lancaster, J. R., Jr. (2021). Medicinal Thiols: Current Status and New Perspectives. Antioxidants, 10(1), 103. [Link]

  • Poudel, S., et al. (2023). Silica particles convert thiol-containing molecules to disulfides. Proceedings of the National Academy of Sciences, 120(35), e2307251120. [Link]

  • Peterson, L. A., et al. (2005). Covalent Modification of Cytochrome C by Reactive Metabolites of Furan. Chemical Research in Toxicology, 18(2), 246-253. [Link]

  • Lledós, A., et al. (2011). Thiol redox biochemistry: insights from computer simulations. Theoretical Chemistry Accounts, 129(3-5), 265-280. [Link]

  • PubChem. (n.d.). (R)-Tetrahydro-2-furancarbothioic acid. PubChem. [Link]

  • Gucma, M., & Gzella, A. K. (2018). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 23(10), 2657. [Link]

  • Indigo Instruments. (n.d.). Thiol Functional Group Molecular Model Structures, Properties, IUPAC Naming, Applications for Chemistry & Biology Education. Indigo Instruments. [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. PubChem. [Link]

  • PubChem. (n.d.). Furan-2-carboxylate. PubChem. [Link]

  • Al-Amiery, A. A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4583. [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. (n.d.). 2-furoic acid. The Good Scents Company. [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Wikipedia. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Cheméo. [Link]

Sources

Toxicology Profile of 2-Furancarbothioic Acid: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive toxicological profile of 2-Furancarbothioic acid. Direct toxicological data for this specific compound is notably scarce in publicly available literature. Therefore, this document employs a scientifically rigorous read-across approach, leveraging extensive data from the structurally analogous compound, 2-Furancarboxylic acid (also known as 2-furoic acid), and the parent heterocycle, furan. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for understanding potential hazards and outlining a robust, tiered testing strategy based on internationally recognized guidelines to fill existing data gaps.

Introduction and Statement of Scarcity

2-Furancarbothioic acid belongs to the furan family of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Despite its potential applications, a thorough toxicological evaluation of 2-Furancarbothioic acid has not been documented in peer-reviewed literature. In such instances of data deficiency, a common and regulatory-accepted strategy is "read-across," where the toxicological profile of a well-studied, structurally similar chemical is used to infer the potential hazards of the data-poor substance.

2-Furancarboxylic acid is the closest structural analogue with a substantial body of safety and toxicological data. The primary structural difference is the substitution of a carboxylic acid group with a thiocarboxylic acid group. While this substitution can influence metabolic pathways and reactivity, the toxicological profile of 2-Furancarboxylic acid and the known bioactivation pathways of the furan ring provide the most reliable foundation for a preliminary hazard assessment of 2-Furancarbothioic acid.

This guide will therefore:

  • Present the known physicochemical properties of 2-Furancarbothioic acid and its analogue.

  • Provide a detailed toxicological profile of 2-Furancarboxylic acid as a surrogate.

  • Discuss the overarching toxicology of furan, focusing on its metabolic activation, which is critical to the toxicity of many furan derivatives.[1][2][3]

  • Propose a comprehensive, tiered experimental workflow for the definitive toxicological assessment of 2-Furancarbothioic acid, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines.[4][5][6]

Physicochemical Properties and Toxicological Implications

The physicochemical properties of a compound are fundamental to its toxicokinetic behavior, influencing its absorption, distribution, metabolism, and excretion (ADME).

Property2-Furancarboxylic AcidImplication for Toxicokinetics
CAS Number 88-14-2[7]Unique identifier for the surrogate compound.
Molecular Formula C₅H₄O₃[7]-
Molecular Weight 112.08 g/mol [7]Influences diffusion and transport across membranes.
Appearance White to off-white crystalline powder[8][9]-
Melting Point 128-132 °C[10]Relevant for handling and formulation.
Boiling Point 230-232 °C[7][10]Indicates low volatility under standard conditions.
Water Solubility 27.1 - 37.1 g/L[7][11]Moderate solubility suggests potential for systemic absorption after oral ingestion.
LogP (Octanol/Water Partition Coefficient) 0.64[7]A low LogP value indicates hydrophilicity, suggesting limited passive diffusion across lipid-rich barriers but good distribution in aqueous compartments like blood.

2-Furancarbothioic acid's properties are not well-documented. The replacement of an oxygen atom with a sulfur atom in the carboxylic group would slightly increase the molecular weight and may alter its pKa and lipophilicity, potentially impacting its ADME profile.

Toxicokinetics: A Profile Based on Furan and its Derivatives

A definitive toxicokinetic study for 2-Furancarbothioic acid is absent. However, the metabolic fate of furan-containing compounds is well-characterized and is central to their toxicity.[3][12]

Absorption

Given its moderate water solubility, 2-Furancarboxylic acid is expected to be readily absorbed from the gastrointestinal tract following oral ingestion.[8] Dermal and inhalation exposure may also lead to absorption, particularly in occupational settings.[9]

Distribution

Following absorption, hydrophilic compounds like 2-Furancarboxylic acid are expected to distribute primarily in the systemic circulation and well-perfused organs. The primary site of metabolism, and therefore a key target organ for toxicity, is the liver.[13][14]

Metabolism: The Crucial Bioactivation Step

The toxicity of furan and many of its derivatives is not caused by the parent compound but by its metabolic activation in the liver.[2][13] This process is a critical toxification pathway.

  • Phase I Activation: The furan ring is oxidized by Cytochrome P450 enzymes, particularly CYP2E1, to form a highly reactive and unstable intermediate.[12][13] For furan itself, this metabolite is cis-2-butene-1,4-dial, a reactive α,β-unsaturated dialdehyde.[1] This electrophilic metabolite is capable of covalently binding to cellular macromolecules, including proteins and DNA.[1][12] It is highly probable that furan derivatives, including 2-Furancarbothioic acid, undergo a similar ring-opening bioactivation.

  • Phase II Detoxification: The reactive aldehyde can be detoxified by conjugation with glutathione (GSH), a critical cellular antioxidant.[12] Depletion of cellular GSH stores can lead to an accumulation of the reactive metabolite, precipitating cellular damage.

Causality in Experimental Choices: When designing toxicological studies for furan derivatives, it is crucial to use models that have relevant CYP450 enzyme expression. In vitro studies should incorporate a metabolic activation system (e.g., S9 liver fractions) to detect metabolites-driven toxicity. In vivo studies should monitor liver function biomarkers, as this is the primary site of metabolic activation.

Furan_Metabolism Furan Furan Derivative (e.g., 2-Furancarbothioic acid) CYP2E1 CYP450 (e.g., CYP2E1) Furan->CYP2E1 Phase I Oxidation ReactiveMetabolite Reactive Electrophilic Intermediate (e.g., cis-2-butene-1,4-dial) CYP2E1->ReactiveMetabolite GSH_pool Glutathione (GSH) ReactiveMetabolite->GSH_pool Phase II Detoxification Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Electrophilic Attack Detoxification Conjugation & Excretion GSH_pool->Detoxification Toxicity Covalent Binding & Cellular Damage (Hepatotoxicity) Macromolecules->Toxicity

Furan bioactivation and detoxification pathway.
Excretion

Metabolites of furan compounds are primarily excreted in the urine.[15] 2-Furoic acid itself is a known human metabolite found in urine.[16]

Toxicological Profile of 2-Furancarboxylic Acid (Surrogate)

The following profile is based on available data for 2-Furancarboxylic acid.

Acute Toxicity

Acute toxicity data provides information on the health hazards likely to arise from a single or short-term exposure.[17]

RouteSpeciesValueReference
Oral (LD50)Rat100 mg/kg[18]
Intraperitoneal (LD50)Mouse100 mg/kg[19]
Intraperitoneal (LD50)Mouse250 mg/kg[20]

These values suggest moderate acute toxicity following oral and parenteral administration.

Irritation and Sensitization

Safety data sheets consistently classify 2-Furancarboxylic acid as an irritant.[8][9][21][22]

  • Skin Irritation: Causes skin irritation (Category 2).[21][22]

  • Eye Irritation: Causes serious eye damage/irritation (Category 1).[21][22]

  • Respiratory Irritation: May cause respiratory tract irritation.[8][9]

  • Sensitization: No data is available to classify it as a skin or respiratory sensitizer.[21]

Repeated Dose Toxicity

Sub-chronic studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL).[6] A 90-day study on a related compound proposed a NOAEL for hepatic toxicity at 0.03 mg/kg bw/day.[23] Given that the liver is the primary site of furan metabolism, hepatotoxicity is the main concern in repeated dose studies.[14][24] Effects would likely include elevated liver enzymes, histopathological changes, and signs of oxidative stress.

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA).

  • 2-Furancarboxylic Acid: Available safety data sheets indicate that there is no data to classify it as a mutagen.[21]

  • Furan (Parent Compound): The genotoxicity of furan is complex. While some short-term tests are inconclusive, there is evidence suggesting that furan may operate, at least in part, through a genotoxic mode of action, particularly at higher doses that cause significant cytotoxicity.[1] The primary carcinogenic mechanism is considered non-genotoxic, arising from chronic cell injury and regenerative proliferation.[13]

Self-Validating System in Genotoxicity Testing: A standard genotoxicity testing battery is inherently self-validating. It includes an assay for gene mutations (e.g., Ames test), and an assay for chromosomal damage (e.g., in vitro micronucleus test). A positive result in one assay would trigger further testing to confirm the finding and understand the mechanism. The use of both a bacterial (prokaryotic) and mammalian (eukaryotic) system, with and without metabolic activation, provides a comprehensive screen.

Carcinogenicity

There is no direct data on the carcinogenicity of 2-Furancarboxylic acid.[8] However, the parent compound, furan, is classified as a "possible human carcinogen" (Group 2B) by the IARC.[13] Furan induces liver tumors (hepatocellular and bile duct) in rats and mice.[25][26] The proposed mechanism is linked to chronic hepatotoxicity leading to sustained cell proliferation, which increases the risk of spontaneous mutations.[13] It is plausible that any furan derivative capable of being metabolized to a reactive, cytotoxic intermediate could pose a similar carcinogenic risk upon chronic exposure.

Reproductive and Developmental Toxicity

No specific data on the reproductive or developmental toxicity of 2-Furancarboxylic acid is available.[23] Studies on related furan compounds have shown potential for adverse effects on fetal development.[27] This remains a critical data gap.

Proposed Experimental Workflow for Toxicological Assessment

For a compound with limited data like 2-Furancarbothioic acid, a tiered, systematic approach to toxicological testing is required. The following workflow is based on OECD guidelines, which represent the international standard for chemical safety testing.[4][5][6]

Tiered toxicological testing workflow.
Tier 1: Foundational Assessment
  • Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471:

    • Purpose: To detect gene mutations. It is a rapid screening tool for mutagenic potential.

    • Methodology: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used. The test chemical is applied with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies.

  • In Vitro Mammalian Cell Micronucleus Test - OECD TG 487:

    • Purpose: To detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity).

    • Methodology: Cultured mammalian cells are exposed to the test chemical with and without S9 mix. Cells are analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Acute Oral Toxicity – Acute Toxic Class Method (OECD TG 423) or Up-and-Down Procedure (OECD TG 425):

    • Purpose: To determine the acute toxicity of a substance and obtain an estimate of the LD50. These modern methods use fewer animals than the traditional LD50 test (OECD 401).[4][28][29]

    • Methodology: A stepwise procedure where a small group of animals (typically rodents) is dosed. The outcome (mortality or evident toxicity) determines the dose for the next group. The process continues until the toxicity is characterized, allowing for classification according to the Globally Harmonised System (GHS).[4][28]

Tier 2: Sub-chronic Evaluation
  • 28-Day Repeated Dose Oral Toxicity Study in Rodents - OECD TG 407:

    • Purpose: To provide information on the potential health hazards from repeated exposure and to determine a No-Observed-Adverse-Effect Level (NOAEL).[30]

    • Methodology: The test substance is administered daily to groups of rodents at three or more dose levels for 28 days.[30] Endpoints include clinical observations, body weight, food/water consumption, hematology, clinical chemistry (especially liver enzymes like ALT and AST), and full histopathology of major organs, with a focus on the liver.

Tier 3: Long-term and Specialized Studies

Further testing is contingent on the results from Tiers 1 and 2, as well as the intended use and exposure scenario for the compound.

  • 90-Day Repeated Dose Oral Toxicity Study - OECD TG 408 (Rodent) / 409 (Non-Rodent): Conducted if adverse effects are seen in the 28-day study or if longer-term exposure is anticipated.[6][31]

  • Reproductive/Developmental Toxicity Screening Test - OECD TG 421: An initial screen for effects on fertility, pregnancy, and offspring development.

  • Carcinogenicity Studies - OECD TG 451: A two-year bioassay in rodents, typically warranted if there is evidence of genotoxicity, significant toxicity in repeated dose studies, or a structural alert for carcinogenicity.

Conclusion and Recommendations

While there is a significant lack of direct toxicological data for 2-Furancarbothioic acid, a read-across analysis from 2-Furancarboxylic acid and the parent compound furan provides a strong basis for a preliminary hazard assessment. The primary toxicological concerns are moderate acute toxicity, skin and severe eye irritation, and, most significantly, the potential for dose-dependent hepatotoxicity driven by metabolic activation of the furan ring. The carcinogenic potential of furan, likely secondary to chronic liver injury, suggests that long-term exposure to any derivative that causes similar cytotoxicity should be approached with caution.

For any drug development or industrial application, it is imperative to conduct a comprehensive toxicological evaluation as outlined in the proposed tiered workflow. This systematic approach will definitively characterize the toxicological profile of 2-Furancarbothioic acid, establish a safe dose, and ensure compliance with global regulatory standards for chemical safety.

References

  • Peterson, L. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. [Link]

  • OECD. (n.d.). OECD Guidelines for Acute Oral Toxicity Studies: An Overview. [Link]

  • Boyd, M. R., & Dutcher, J. S. (1981). Toxicity mediated by reactive metabolites of furans. PubMed. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid, 98%. [Link]

  • Mally, A. (2010). Toxicity of Furan. ChemistryViews. [Link]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. [Link]

  • Schlatter, J. (2009). Toxicity and carcinogenicity of furan in human diet. PubMed. [Link]

  • ISS. (n.d.). OECD Test Guidelines for Genetic Toxicology. [Link]

  • OECD. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program (NTP). [Link]

  • Chen, T. et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. ASPET. [Link]

  • Wikipedia. (n.d.). Furan. [Link]

  • Mally, A., & Chipman, J. K. (2012). Furan in heat-treated foods: formation, exposure, toxicity, and aspects of risk assessment. PubMed. [Link]

  • OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. [Link]

  • Chen, T. et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. [Link]

  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. [Link]

  • EU Science Hub. (n.d.). Repeated dose toxicity. The Joint Research Centre. [Link]

  • Chemsrc. (2025). Furan-2-carboxylic acid. [Link]

  • GOV.UK. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]

  • OECD. (2008). OECD GUIDELINES FOR THE TESTING OF CHEMICALS - 407. National Toxicology Program. [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. [Link]

  • GOV.UK. (2024). Guidance on the genotoxicity testing strategies for germ cell mutagens. [Link]

  • Scribd. (n.d.). OECD Toxicity Guidelines Overview. [Link]

  • Slideshare. (n.d.). Repeated dose toxicity study. [Link]

  • OECD. (n.d.). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. National Institutes of Health. [Link]

  • Perez, C. et al. (2025). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. [Link]

  • The Good Scents Company. (n.d.). 2-furoic acid. [Link]

  • NIH. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. [Link]

  • Trudgill, P. W., & Worsey, M. J. (1969). The Metabolism of 2-furoic Acid by Pseudomanas F2. PubMed. [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. [Link]

  • FDA. (n.d.). Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns. [Link]

  • ResearchGate. (n.d.). Developmental and Reproductive Toxicology. [Link]

  • Semantic Scholar. (2008). Reproductive and developmental toxicity screening test of tetrahydrofurfuryl alcohol in rats. [Link]

Sources

A Guide to the Reaction Mechanisms of Furan-Based Carboxylic and Carbothioic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Scope: This guide addresses the reaction mechanisms of 2-Furancarbothioic acid. However, publicly available, in-depth mechanistic studies and protocols for this specific thioacid are notably scarce. In contrast, its oxygen analog, 2-Furancarboxylic acid (commonly known as 2-furoic acid), is extensively documented. Given their structural similarity, a thorough understanding of 2-furoic acid's reactivity provides a crucial foundation for predicting the behavior of its thio-derivative.

Therefore, this guide will comprehensively explore the established reaction mechanisms of 2-Furancarboxylic acid, drawing upon a wealth of scientific literature. We will then use these principles to infer the likely reactivity and mechanistic pathways of 2-Furancarbothioic acid, providing a robust theoretical framework for researchers in the absence of extensive direct data.

Part 1: Synthesis, Characterization, and Physicochemical Properties of 2-Furancarboxylic Acid

2-Furancarboxylic acid is a heterocyclic organic compound that serves as a vital building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a furan ring substituted with a carboxylic acid group, makes it a versatile precursor for a wide range of derivatives.[3]

Synthesis Overview

The primary industrial synthesis of 2-furancarboxylic acid involves the oxidation of furfural, a bio-based chemical derived from lignocellulosic biomass.[2][4] The most common method is the Cannizzaro reaction , a disproportionation process where furfural, in the presence of a strong base like sodium hydroxide, is converted into 2-furancarboxylic acid and furfuryl alcohol.[2][4]

While economically viable due to the commercial value of both products, the Cannizzaro reaction inherently limits the theoretical yield of the acid to 50%.[4] Alternative methods include oxidation with reagents like potassium permanganate or dichromate, as well as biocatalytic routes using microorganisms such as Nocardia corallina, which can achieve significantly higher yields.[2][4][5]

Physicochemical and Spectroscopic Data

A solid understanding of the compound's properties is essential for designing experiments and interpreting results.

PropertyValueSource
Molecular Formula C₅H₄O₃[6][7]
Molecular Weight 112.08 g/mol [1][6]
CAS Number 88-14-2[2][7]
Appearance White to off-white crystalline powder[2]
Melting Point 128 to 132 °C[2]
Boiling Point 230 to 232 °C[2][6]
pKa 3.12 at 25 °C[2]

Spectroscopic Profile: The identity and purity of 2-furancarboxylic acid are confirmed through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum in DMSO-d₆ typically shows characteristic signals for the furan ring protons (H3, H4, H5) and a distinct downfield signal for the carboxylic acid proton.[1]

  • ¹³C NMR: The carbon spectrum displays signals for the five carbons of the furan ring and a characteristic signal for the carbonyl carbon of the carboxylic acid group.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is marked by a strong absorption band for the C=O stretching of the carboxylic acid and a broad O-H stretching band.[8][9]

Part 2: Core Reaction Mechanisms of 2-Furancarboxylic Acid

The reactivity of 2-furancarboxylic acid is dominated by the carboxylic acid group and the aromatic furan ring. Here, we explore the mechanisms of its most fundamental reactions.

Esterification: The Fischer-Speier Mechanism

The conversion of 2-furancarboxylic acid to its corresponding esters (furoates) is a cornerstone reaction, typically achieved through Fischer-Speier esterification.

Causality Behind Experimental Choices: This reaction is an equilibrium process.[10] To drive the reaction toward the ester product, an excess of the alcohol is used as the solvent. Additionally, a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[10][11] The removal of water as it forms also shifts the equilibrium to the right.[10]

Reaction Mechanism: The mechanism proceeds through a series of protonation, addition, and elimination steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[10]

Fischer_Esterification sub 2-Furoic Acid + Alcohol (R-OH) cat + H⁺ (Catalyst) sub->cat 1. Protonation step1 Protonated Carbonyl cat->step1 nuc_attack + R-OH (Nucleophilic Attack) step1->nuc_attack 2. Addition tetra Tetrahedral Intermediate nuc_attack->tetra pt1 Proton Transfer tetra->pt1 3. Deprotonation 4. Protonation activated_h2o Activated Leaving Group (-OH₂) pt1->activated_h2o elim Elimination of H₂O activated_h2o->elim 5. Elimination protonated_ester Protonated Ester elim->protonated_ester deprot - H⁺ (Catalyst Regen.) protonated_ester->deprot 6. Deprotonation prod Furoate Ester + H₂O deprot->prod

Caption: The Fischer-Speier esterification mechanism.

Experimental Protocol: Synthesis of Methyl 2-Furoate

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 2-furancarboxylic acid in 50 mL of methanol.

  • Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl 2-furoate, which can be further purified by distillation.

Amidation: Forming the Amide Bond

Directly reacting a carboxylic acid with an amine is challenging because the acidic carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt.[12][13]

Causality Behind Experimental Choices: To overcome this, the reaction typically requires high temperatures (to break down the salt) or the use of coupling agents or catalysts.[12] Boric acid has emerged as an effective catalyst for direct amidation.[14] It is believed to activate the carboxylic acid by forming a complex, making it more susceptible to nucleophilic attack by the amine.[14][15] The removal of water is also crucial for driving the reaction to completion.[13]

Amidation_Workflow start Combine 2-Furoic Acid, Amine, and Catalyst (e.g., Boric Acid) in Solvent heat Heat Reaction Mixture (with water removal, e.g., Dean-Stark) start->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Neutralize and Wash) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Purify Product (Crystallization / Chromatography) extract->purify

Caption: General workflow for catalytic amidation.

Experimental Protocol: Boric Acid-Catalyzed Amidation

  • Setup: To a flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-furancarboxylic acid (1 eq.), the desired amine (1.1 eq.), and boric acid (0.1 eq.) in a solvent such as toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

  • Monitoring: Continue the reaction until no more water is collected or TLC analysis indicates the consumption of starting material.

  • Workup: Cool the reaction mixture. Wash with a dilute acid solution, followed by a dilute base solution, and finally with brine.

  • Isolation: Dry the organic layer, remove the solvent, and purify the resulting amide by recrystallization or column chromatography.

Decarboxylation: Removal of CO₂

The thermal decarboxylation of 2-furancarboxylic acid to produce furan is an important reaction, particularly in food chemistry where furan can be a processing contaminant.[16]

Reaction Mechanism: Unlike β-keto acids which decarboxylate readily via a cyclic transition state, the decarboxylation of aromatic carboxylic acids like 2-furoic acid is more difficult.[17] For many 5-membered heterocyclic carboxylic acids, the mechanism is believed to proceed via an ipso-substitution pathway.[18] The reaction is often acid-catalyzed. The furan ring is protonated (typically at the C2 position), which facilitates the departure of carbon dioxide by stabilizing the resulting intermediate.[18][19]

Decarboxylation start 2-Furoic Acid protonation + H⁺ start->protonation 1. Protonation intermediate Protonated Intermediate (ipso-attack) protonation->intermediate loss_co2 - CO₂ intermediate->loss_co2 2. Decarboxylation product Furan + H⁺ loss_co2->product

Caption: Simplified mechanism for acid-catalyzed decarboxylation.

Part 3: Inferred Reactivity of 2-Furancarbothioic Acid

While direct experimental data on 2-Furancarbothioic acid is limited in the search results, we can infer its reactivity based on the known behavior of thioacids.

A thioacid (R-COSH) contains a more nucleophilic sulfur atom and a more acidic S-H proton compared to a carboxylic acid. The C=O bond is also slightly less polarized. These differences suggest:

  • Enhanced Acidity: Thioacids are generally stronger acids than their corresponding carboxylic acids.

  • Increased Acylating Activity: Thioacids are more potent acylating agents. The C-S bond in the tetrahedral intermediate is weaker and the thiolate anion is a better leaving group than the hydroxide anion.

  • Thioesterification: The reaction with an alcohol would produce a thioester (R-CO-SR') or a standard ester (R-CO-OR'), with the former often being favored under certain conditions. The mechanism would be analogous to Fischer esterification but likely proceeding more readily due to the higher reactivity of the thioacid.

  • Synthesis: The synthesis of 2-furancarbothioic acid would likely involve the reaction of an activated 2-furoic acid derivative, such as 2-furoyl chloride, with a sulfur nucleophile like hydrogen sulfide (H₂S) or sodium hydrosulfide (NaSH).

Part 4: Applications in Drug Discovery and Materials Science

Derivatives of 2-furancarboxylic acid are prevalent in medicinal chemistry and materials science.

  • Pharmaceuticals: The furoate moiety is found in numerous active pharmaceutical ingredients (APIs), including antibiotics (nitrofurantoin), antiparasitic agents (diloxanide furoate), and anti-inflammatory corticosteroids (mometasone furoate).[3] The furan ring system is a key structural motif that contributes to the biological activity of these drugs.

  • Drug Development: Novel derivatives of furan-2-carboxylic acid are actively being explored for new therapeutic applications, such as for the treatment of type 2 diabetes mellitus.[20][21]

  • Polymers: 2-furoic acid is a precursor to 2,5-furandicarboxylic acid (FDCA), a bio-based monomer used to produce polyethylene furandicarboxylate (PEF), a promising renewable substitute for petroleum-derived PET.[22][23]

Conclusion

The reaction mechanisms of 2-furancarboxylic acid, including esterification, amidation, and decarboxylation, are well-established and provide a robust framework for chemical synthesis. These reactions are pivotal in creating a vast array of valuable compounds for the pharmaceutical and materials industries. While its thio-analog, 2-furancarbothioic acid, remains a less-explored molecule, its reactivity can be logically inferred from the principles of its oxygen counterpart and the general behavior of thioacids. Further experimental investigation into the specific mechanisms of 2-furancarbothioic acid is warranted and represents a promising area for future research.

References

  • Spectroscopic Profile of 2-Furancarboxylic Acid: A Technical Guide. Benchchem.
  • 2-Furancarboxylic acid. NIST WebBook.
  • 2-Furoic acid. Wikipedia.
  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A.
  • 2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem, NIH.
  • 2-Furancarboxylic acid prepar
  • 2-Furancarboxylic acid IR Spectrum. NIST WebBook.
  • 2-Furoic Acid: Intermediate for Pharma & Food Preserv
  • 2-Furancarboxylic acid Mass Spectrum. NIST WebBook.
  • 2-Furancarboxylic Acid Synthesis. Benchchem Technical Support.
  • A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate.
  • Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid
  • One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acet
  • Esterification of 2,5-furan-dicarboxylic acid.
  • Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube.
  • Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM).
  • Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses Procedure.
  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed.
  • Amide synthesis by acyl
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Decarboxyl
  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel C
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv

Sources

A Comparative Technical Guide: 2-Furancarbothioic Acid vs. 2-Furoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed comparative analysis of 2-furancarbothioic acid and its oxygen analogue, 2-furoic acid. We delve into the critical physicochemical properties, spectroscopic signatures, synthetic methodologies, and reactivity profiles of both compounds. Furthermore, we explore their established and potential applications in drug discovery and development, with a focus on how the substitution of oxygen with sulfur impacts biological activity and pharmacokinetic parameters. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering insights into the nuanced differences that can be leveraged for innovative therapeutic design.

Introduction

Furan-containing scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] 2-Furoic acid, a simple derivative, is a foundational building block in the synthesis of numerous pharmaceuticals, including diuretics, antimicrobials, and anti-inflammatory drugs.[1][2][3] Its prevalence stems from its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other cyclic and acyclic moieties.

The strategic replacement of an oxygen atom with sulfur, a common bioisosteric modification, leads to 2-furancarbothioic acid. This substitution can profoundly alter the molecule's electronic properties, lipophilicity, and hydrogen-bonding capabilities.[4] Thioamides and thiocarboxylic acids have gained significant traction in drug discovery for their unique biological activities and potential to overcome challenges such as metabolic instability and target resistance.[5][6] This guide will provide a head-to-head comparison of these two furan derivatives, equipping the reader with the fundamental knowledge to strategically employ them in drug design.

Chapter 1: Molecular Structure and Physicochemical Properties

The seemingly subtle change from a carboxylic acid to a thiocarboxylic acid imparts significant changes in the molecule's three-dimensional structure and its interactions with its environment.

Structural Analysis

The replacement of the carbonyl oxygen in 2-furoic acid with the larger, more polarizable sulfur atom in 2-furancarbothioic acid leads to notable differences in bond lengths and angles. The C=S bond is significantly longer than the C=O bond, which can alter the overall conformation of the molecule and its fit within a biological target's binding pocket.

Physicochemical Properties

A clear understanding of the physicochemical properties is paramount for predicting a molecule's pharmacokinetic profile. The following table summarizes the key properties of 2-furoic acid and provides expected trends for 2-furancarbothioic acid based on the known effects of thio-substitution.

Property2-Furoic Acid2-Furancarbothioic Acid (Expected)Significance in Drug Development
Molecular Weight 112.08 g/mol [2]128.15 g/mol Affects diffusion and transport properties.
pKa 3.12[7]~2.1-2.5Thiocarboxylic acids are generally ~100 times more acidic than their carboxylic acid counterparts.[8] This impacts ionization state at physiological pH, influencing solubility and receptor interactions.
LogP 0.64[9]HigherThe thio-substitution typically increases lipophilicity, which can enhance membrane permeability but may also increase metabolic clearance.
Melting Point 128-132 °C[2]Likely lowerDifferences in crystal packing due to the larger sulfur atom can affect melting point.
Boiling Point 230-232 °C[2]Likely higherIncreased molecular weight and stronger intermolecular forces can lead to a higher boiling point.
Water Solubility 27.1 g/L[2]LowerIncreased lipophilicity generally corresponds to lower aqueous solubility.
Spectroscopic Characterization

The distinct electronic environments of the carboxyl and thiocarboxyl groups give rise to unique spectroscopic signatures.

  • ¹H NMR: The proton on the carboxylic acid of 2-furoic acid typically appears as a broad singlet downfield. The corresponding proton in 2-furancarbothioic acid is also expected to be a downfield singlet, but its chemical shift may be influenced by the different electronic nature of the thio-group.

  • ¹³C NMR: The carbonyl carbon of 2-furoic acid has a characteristic chemical shift around 160 ppm.[10] The thiocarbonyl carbon of 2-furancarbothioic acid is expected to be significantly deshielded, appearing further downfield.

  • IR Spectroscopy: The C=O stretch in 2-furoic acid is a strong, sharp peak typically found around 1680-1700 cm⁻¹.[11] The C=S stretch of 2-furancarbothioic acid is weaker and occurs at a lower frequency, generally in the range of 1200-1050 cm⁻¹.

  • Mass Spectrometry: The fragmentation patterns of the two compounds under mass spectrometry will differ due to the different bond strengths and stabilities of the oxygen- and sulfur-containing fragments.[12][13]

Chapter 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of a scaffold are crucial considerations for its utility in a drug discovery program.

Synthetic Routes

2-Furoic Acid: The industrial synthesis of 2-furoic acid is commonly achieved through the Cannizzaro reaction of furfural.[2][14] This disproportionation reaction yields both 2-furoic acid and furfuryl alcohol.[2] More modern and sustainable methods involve the catalytic oxidation of furfural.[15][16]

2-Furancarbothioic Acid: The synthesis of thiocarboxylic acids is often accomplished by treating the corresponding acyl chloride with a sulfur nucleophile, such as potassium hydrosulfide.[8] Therefore, 2-furoyl chloride, readily prepared from 2-furoic acid, is a key intermediate.[17]

Synthesis_Workflow Furfural Furfural Cannizzaro Cannizzaro Rxn or Catalytic Oxidation Furfural->Cannizzaro Furoic_Acid 2-Furoic Acid Cannizzaro->Furoic_Acid SOCl2 SOCl₂ or (COCl)₂ Furoic_Acid->SOCl2 Furoyl_Chloride 2-Furoyl Chloride SOCl2->Furoyl_Chloride KSH KSH Furoyl_Chloride->KSH Furancarbothioic_Acid 2-Furancarbothioic Acid KSH->Furancarbothioic_Acid MIC_Assay_Workflow Start Start Prep_Stocks Prepare Stock Solutions (10 mg/mL in DMSO) Start->Prep_Stocks Prep_Inoculum Prepare Bacterial Inoculum (~5 x 10⁵ CFU/mL) Start->Prep_Inoculum Serial_Dilute Perform Serial Dilutions in 96-well plate Prep_Stocks->Serial_Dilute Inoculate Inoculate wells with bacteria Prep_Inoculum->Inoculate Serial_Dilute->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Chapter 4: Safety and Handling

Appropriate safety precautions are essential when working with any chemical compound.

Hazard Information2-Furoic Acid2-Furancarbothioic Acid (Expected)
GHS Pictograms GHS07 (Exclamation Mark) [2]Likely similar, potentially with additional hazards due to sulfur.
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2]Similar irritation hazards are expected. The potential for release of H₂S under certain conditions should be considered.
Handling Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area.Follow the same precautions as for 2-furoic acid. Handle in a fume hood to avoid inhalation of any volatile sulfur compounds.
Storage Store in a cool, dry place away from incompatible materials.Store in a cool, dry, and dark place. Thiocarboxylic acids can be sensitive to light and air.

Conclusion

The choice between 2-furancarbothioic acid and 2-furoic acid in a drug discovery program is a strategic one, with each compound offering a unique set of properties. 2-Furoic acid is a well-established, reliable scaffold with a proven track record in approved pharmaceuticals. In contrast, 2-furancarbothioic acid represents a more exploratory but potentially high-reward alternative. The introduction of sulfur can lead to enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action. A thorough understanding of the comparative properties outlined in this guide will enable medicinal chemists to make informed decisions in the design of the next generation of furan-based therapeutics. The nematicidal activity of 2-furoic acid also suggests its potential in agricultural applications. [18]

References

  • Benchchem. Synthesis of 2-Furancarboxylic Acid from Furfural: An In-depth Technical Guide. (URL: )
  • Wikipedia. 2-Furoic acid. (URL: [Link])

  • PMC - NIH. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (URL: [Link])

  • A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. (URL: [Link])

  • Wikipedia. Thiocarboxylic acid. (URL: [Link])

  • ResearchGate. Thioamides in medicinal chemistry and as small molecule therapeutic agents | Request PDF. (URL: [Link])

  • 2-Furoic Acid. (URL: [Link])

  • Taylor & Francis Online. Unlocking the potential of the thioamide group in drug design and development. (URL: [Link])

  • PMC - NIH. Unlocking the potential of the thioamide group in drug design and development. (URL: [Link])

  • Benchchem. Propanedithioamide: A Technical Guide to a Thioamide Core in Drug Discovery. (URL: )
  • PubChem - NIH. 2-Furancarboxylic acid | C5H4O3 | CID 6919. (URL: [Link])

  • Wikipedia. Tetrahydro-2-furoic acid. (URL: [Link])

  • Google Patents.
  • mzCloud. 2 Furoic acid. (URL: [Link])

  • Benchchem. A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. (URL: )
  • PubMed. Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. (URL: [Link])

  • SpectraBase. 2-Furoic acid. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Furoyl Chloride in Modern Pharmaceutical Synthesis. (URL: [Link])

  • SpectraBase. 2-Furoic acid - Optional[MS (GC)] - Spectrum. (URL: [Link])

  • PubMed Central. 2-Furoic acid associated with the infection of nematodes by Dactylellina haptotyla and its biocontrol potential on plant root-knot nematodes. (URL: [Link])

  • PMC - PubMed Central. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (URL: [Link])

  • Benchchem. Spectroscopic Profile of 2-Furancarboxylic Acid: A Technical Guide. (URL: )
  • Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. (URL: [Link])

  • MDPI. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (URL: [Link])

  • pKa. (URL: [Link])

  • NIST WebBook. 2-Furancarboxylic acid. (URL: [Link])

  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi -. (URL: [Link])

  • NIST WebBook. 2-Furancarboxylic acid. (URL: [Link])

  • NIST WebBook. 2-Furancarboxylic acid. (URL: [Link])

  • Synthesis and biological activity of furancarboxylic acid derivatives. (URL: [Link])

  • ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF. (URL: [Link])

Sources

Methodological & Application

Application Notes & Protocols: 2-Furancarbothioic Acid as a Versatile Thioacylating Agent and Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide details the synthesis and application of 2-Furancarbothioic acid, a sulfur-containing analogue of the bio-based platform chemical 2-furoic acid. While less explored than its oxygen counterpart, the unique reactivity of the thiocarboxylic acid moiety makes it a potent building block for introducing the 2-furoyl scaffold into sulfur-containing molecules. This document provides field-proven insights and detailed protocols for the synthesis of 2-Furancarbothioic acid and its subsequent use in preparing key synthetic intermediates, including thioesters and thioamides. Furthermore, we demonstrate its utility as a precursor for the construction of complex heterocyclic systems, such as furan-substituted thiazoles, which are of significant interest in medicinal chemistry.

Introduction: The Synthetic Potential of a Bio-Based Thioacid

2-Furancarbothioic acid (also known as 2-thiofuroic acid) is a heterocyclic organic compound featuring a furan ring substituted with a thiocarboxylic acid group (-COSH). Derived conceptually from the readily available biomass product 2-furoic acid, it offers a unique set of synthetic advantages. The replacement of the carboxylic acid oxygen with sulfur increases the nucleophilicity of the conjugate base and enhances the electrophilicity of the carbonyl carbon, making it a superior acylating agent under specific conditions.

Thioacids and their derivatives, such as thioesters and thioamides, are crucial intermediates in organic synthesis.[1] Thioesters are pivotal in various C-C bond-forming reactions and are more reactive towards nucleophiles than their oxygen ester counterparts. Thioamides are foundational building blocks for a vast array of sulfur-containing heterocycles, including the pharmacologically significant thiazole ring system.[2][3]

This guide provides robust, proposed methodologies for the preparation and utilization of 2-Furancarbothioic acid, enabling researchers to harness its potential in drug discovery and materials science.

Proposed Synthesis of 2-Furancarbothioic Acid

The direct conversion of a carboxylic acid to a thioacid can be efficiently achieved using Lawesson's Reagent (LR).[1][4] This approach is a one-step procedure that avoids the handling of toxic reagents like hydrogen sulfide. The proposed synthesis starts from commercially available 2-furoic acid.

Protocol 2.1: Thionation of 2-Furoic Acid using Lawesson's Reagent

This protocol is adapted from a general method for the conversion of carboxylic acids to thioacids.[1]

Materials:

  • 2-Furoic acid (1.0 eq)

  • Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (0.55 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-furoic acid (1.0 eq) and Lawesson's Reagent (0.55 eq).

  • Add anhydrous DCM via syringe to achieve a concentration of approximately 0.2 M with respect to the 2-furoic acid.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent), observing the consumption of the starting material. Note: The reaction may be slow at room temperature and can be gently heated to 40 °C or subjected to microwave irradiation to accelerate the conversion.[1]

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the aqueous layers and acidify to pH ~2-3 with 1 M HCl. The product, 2-Furancarbothioic acid, may precipitate or can be extracted.

  • Extract the acidified aqueous layer with DCM (3x).

  • Combine the organic layers from the second extraction, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield pure 2-Furancarbothioic acid.

Causality Behind Experimental Choices:

  • Lawesson's Reagent: LR is a mild and effective thionating agent for a variety of carbonyl compounds, including carboxylic acids. Using a slight excess (0.55 eq, as LR is dimeric) ensures complete conversion.[4]

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze Lawesson's Reagent and the thioacid product.

  • Bicarbonate Quench & Acidification: The initial bicarbonate wash removes unreacted 2-furoic acid and acidic byproducts. The thioacid, being acidic itself, is deprotonated and moves to the aqueous layer. Subsequent acidification protonates the thiocarboxylate, allowing it to be extracted back into an organic solvent. This is a standard acid-base extraction/purification procedure.

Diagram of Proposed Synthesis

G cluster_reactants Reactants FuroicAcid 2-Furoic Acid Reaction Thionation LR Lawesson's Reagent (0.55 eq) Solvent Anhydrous DCM Product 2-Furancarbothioic Acid Reaction->Product Work-up & Purification

Caption: Proposed synthetic workflow for 2-Furancarbothioic acid.

Core Applications & Protocols

2-Furancarbothioic acid is a versatile intermediate for synthesizing thioesters and thioamides, which are valuable in their own right and as precursors to more complex molecules.

Synthesis of S-Alkyl 2-Furanthiocarboxylates (Thioesters)

Thioesters are readily formed by the S-alkylation of a thiocarboxylate salt, which is generated in situ by deprotonating the thioic acid with a mild base.[5]

Protocol 3.1.1: S-Alkylation of 2-Furancarbothioic Acid

Materials:

  • 2-Furancarbothioic acid (1.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous Acetone or Acetonitrile (ACN)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve 2-Furancarbothioic acid (1.0 eq) in anhydrous acetone in a round-bottom flask.

  • Add potassium carbonate (1.5 eq) to the solution and stir vigorously for 15-20 minutes at room temperature to form the potassium 2-furancarbothioate salt.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting thioacid. The reaction can be gently heated if necessary.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude thioester.

  • Purify by silica gel column chromatography if necessary.

Data Presentation: Representative Thioester Synthesis

EntryAlkyl Halide (R-X)BaseSolventTime (h)Yield (%)
1IodomethaneK₂CO₃Acetone2>90
2Benzyl bromideTEAACN4>85
(Yields are estimated based on analogous S-alkylation reactions.)
Synthesis of 2-Furanthiocarboxamides (Thioamides)

Thioamides can be prepared by coupling the thioic acid with an amine, often using a standard peptide coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]

Protocol 3.2.1: Amine Coupling to form a Thioamide

Materials:

  • 2-Furancarbothioic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • Anhydrous DCM or DMF

  • 1 M HCl

  • Saturated aqueous NaHCO₃

Procedure:

  • In a round-bottom flask, dissolve 2-Furancarbothioic acid (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting crude thioamide by recrystallization or silica gel chromatography.

Diagram of Core Applications

G cluster_thioester Thioester Synthesis cluster_thioamide Thioamide Synthesis Thioacid 2-Furancarbothioic Acid Reagent1 Alkyl Halide (R-X) Base (e.g., K₂CO₃) Thioacid->Reagent1 Reagent2 Amine (R₂NH) Coupling Agent (e.g., EDC) Thioacid->Reagent2 Thioester S-Alkyl 2-Furanthiocarboxylate Reagent1->Thioester S-Alkylation Thioamide N-Substituted 2-Furanthiocarboxamide Reagent2->Thioamide Amidation

Caption: Key synthetic transformations of 2-Furancarbothioic acid.

Advanced Application: Heterocyclic Synthesis

The true power of 2-Furancarbothioic acid as a building block is realized in its conversion to thioamides, which are then used to construct sulfur-containing heterocycles. A classic example is the Hantzsch thiazole synthesis.[7][8]

Protocol 4.1: Hantzsch Synthesis of a 2-(Furan-2-yl)thiazole Derivative

This two-step protocol first prepares the necessary 2-furanthiocarboxamide and then uses it to construct the thiazole ring.

Step A: Synthesis of 2-Furanthiocarboxamide

  • Follow Protocol 3.2.1 using ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a base) as the amine to produce the primary thioamide, 2-furanthiocarboxamide.

Step B: Thiazole Ring Formation Materials:

  • 2-Furanthiocarboxamide (from Step A) (1.0 eq)

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Ethanol or Methanol

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 2-furanthiocarboxamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add the α-haloketone (1.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature. The hydrohalide salt of the thiazole product may precipitate.

  • Pour the cooled mixture into a beaker containing a saturated aqueous solution of NaHCO₃ to neutralize the acid and precipitate the free base of the thiazole product.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • The product, 2-(furan-2-yl)-4-phenylthiazole, can be further purified by recrystallization from ethanol.

Diagram of Hantzsch Thiazole Synthesis Workflow

G Thioacid 2-Furancarbothioic Acid Thioamide 2-Furanthiocarboxamide Thioacid->Thioamide Protocol 3.2.1 Amine Ammonia + EDC Thiazole 2-(Furan-2-yl)thiazole Derivative Thioamide->Thiazole Hantzsch Reaction (Reflux in EtOH) Haloketone α-Haloketone (e.g., 2-Bromoacetophenone)

Sources

Application Notes & Protocols: 2-Furancarbothioic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of the Thioamide Moiety in Furan Scaffolds

2-Furancarbothioic acid, the sulfur analog of the well-known 2-furoic acid, represents a compelling scaffold for medicinal chemistry exploration. While 2-furoic acid and its derivatives are established precursors in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibiotics, anti-inflammatory agents, and cardiovascular drugs, the introduction of a thioamide group offers a unique modification to its physicochemical and biological properties.[1][2] The thioamide functional group is a critical pharmacophore in various clinically used drugs, valued for its ability to form strong hydrogen bonds, chelate metals, and act as a bioisostere of the amide bond. This guide provides an in-depth exploration of the potential applications of 2-Furancarbothioic acid and its derivatives, complete with detailed synthetic and biological evaluation protocols for researchers in drug discovery.

Part 1: Medicinal Chemistry Applications of Furan-Thioamide Scaffolds

The furan ring is a versatile heterocyclic core found in many natural products and synthetic compounds with diverse biological activities.[3][4] The strategic incorporation of a carbothioamide group at the 2-position leverages the established bioactivity of the furan nucleus while introducing the unique chemical properties of the thioamide, opening new avenues for drug design.

Antimicrobial Agents

Furan-containing compounds have long been investigated for their antimicrobial potential.[3] Derivatives of the parent oxygen analog, 2-furoic acid, have demonstrated activity against a range of pathogens, including the yeast-like fungus Candida albicans and bacteria such as Staphylococcus aureus and Escherichia coli.[3][5]

A notable study on carbamothioyl-furan-2-carboxamide derivatives, which are structurally related to 2-Furancarbothioic acid amides, revealed significant antibacterial and antifungal properties.[6] Certain derivatives were particularly potent against E. coli, S. aureus, and B. cereus, with Minimum Inhibitory Concentration (MIC) values as low as 230 µg/mL.[6] The antifungal activity against strains like Aspergillus niger and Fusarium brachygibbossum was also highly appreciable, with MIC values in the range of 120.7–190 µg/mL for the most active compounds.[6] This suggests that the furan-thioamide scaffold is a promising starting point for developing novel antimicrobial agents. The mechanism of action for such compounds is often attributed to their ability to disrupt cell membrane integrity or interfere with essential metabolic pathways.[7]

Anticancer Therapeutics

The development of novel anticancer agents is a primary focus of medicinal chemistry. Furan-based structures have emerged as promising candidates in this area.[3] For instance, a silver(I) complex of furan-2-carboxylate showed significant anticancer activity against Jurkat cell lines, comparable to the established drug cisplatin.[3]

More directly related to our topic, a series of carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer potential against several human cancer cell lines, including HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).[6][8] One derivative, (p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated the highest activity against hepatocellular carcinoma, reducing cell viability to 33.29% at a concentration of 20 µg/mL.[8] Other derivatives also showed significant activity against the HepG2 cell line.[8] These findings underscore the potential of the furan-thioamide core in designing new cytotoxic agents.

Anti-inflammatory Potential

Inflammation is a key pathological process in numerous diseases. Natural and synthetic furan derivatives have been reported to possess anti-inflammatory properties.[9] For example, a polymer synthesized from chitosan and 2,5-furandicarboxylic acid demonstrated a superior ability to reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) production compared to chitosan alone, indicating anti-inflammatory efficacy.[10] Other studies have identified furan-containing compounds that can significantly reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-induced mice models.[11] While direct studies on 2-Furancarbothioic acid are limited, the established anti-inflammatory profile of related furan carboxylic acids suggests this would be a fruitful area of investigation, potentially through the inhibition of pathways involving cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.[9][12]

Part 2: Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and biological evaluation of 2-Furancarbothioic acid derivatives.

Synthesis Protocol: General Conversion of 2-Furoic Acid to 2-Furancarbothioic Acid

Rationale: The conversion of a carboxylic acid to its thioamide counterpart (thioamidation) is a fundamental transformation. While various thionating agents exist, this protocol outlines a general, direct method. One common approach involves activating the carboxylic acid and then reacting it with a sulfur source.[13] Another efficient method uses ammonium phosphorodithioates to directly convert carboxylic acids into primary, secondary, or tertiary thioamides.[13]

G A 2-Furoic Acid (Starting Material) D Reaction Mixture (Heated under Inert Atmosphere) A->D B Thionating Agent (e.g., Lawesson's Reagent, P4S10, or Ammonium Phosphorodithioate) B->D C Inert Solvent (e.g., Toluene, Dichloromethane) C->D E Work-up & Purification (Quenching, Extraction, Chromatography) D->E F 2-Furancarbothioic Acid (Final Product) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., a 2-Furancarbothioic acid derivative) in a suitable solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL). [3]2. Microorganism Preparation: Culture the test microorganism (e.g., S. aureus or C. albicans) in an appropriate liquid broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) until it reaches the logarithmic growth phase. Adjust the inoculum density to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). [14]3. Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the compound stock solution to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 50 µL from the last column.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include control wells on each plate:

    • Positive Control (Growth Control): Wells containing broth and inoculum but no test compound.

    • Negative Control (Sterility Control): Wells containing only sterile broth.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Determination: Determine the MIC by visually inspecting the wells for turbidity (cloudiness indicating microbial growth). The MIC is the lowest concentration of the compound where no visible growth is observed. The results can also be quantified by adding an indicator dye like Resazurin, where a color change indicates viable cells. [15]

Part 3: Quantitative Data Summary

The following table summarizes the reported biological activities of various furan-based derivatives, providing a reference for the potential efficacy of 2-Furancarbothioic acid analogs.

Compound Class/DerivativeTargetAssay/MetricResultReference
Carbamothioyl-furan-2-carboxamide (4f)B. cereusMIC230 µg/mL[6]
Carbamothioyl-furan-2-carboxamide (4a)S. aureusMIC265 µg/mL[6]
Carbamothioyl-furan-2-carboxamide (4a-f)Fungal StrainsMIC120.7 - 190 µg/mL[6]
(p-tolylcarbamothioyl)furan-2-carboxamide (4d)HepG2 Cancer CellsCell Viability33.29% at 20 µg/mL[8]
Silver(I) complex of furan-2-carboxylateJurkat Cancer CellsIC₅₀8.00 µM[3]
N-phenyl triazinone furan derivativeMCF-7 Cancer CellsIC₅₀2.96 µM[3]
Furan-pyridinone derivativeKYSE70 Esophageal CancerIC₅₀0.655 µg/mL[16]
5-(tetradecyloxy)-2-furoic acid (TOFA)Prostate Cancer CellsApoptosis InductionInduces caspase activation[17]

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
  • A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. (n.d.). BenchChem.
  • A simple and novel method for the direct conversion of carboxylic acids into thioamides. (n.d.). RSC Publishing.
  • Antimicrobial Assays. (2024, February 5). Linnaeus Bioscience.
  • Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. (n.d.). Purdue e-Pubs.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • Laboratory Evaluation of Antimicrobial Agents. (n.d.). Pharmacy 180.
  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023, April 17).
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023, June 6).
  • 2-Furoic acid-88-14-2. (n.d.). Shree Ganesh Remedies Limited.
  • 2-Furoic Acid: Intermediate for Pharma & Food Preserv
  • TOFA (5-tetradecyl-oxy-2-furoic acid)
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024, September 5). MDPI.
  • 2-Furancarboxylic acid | C5H4O3. (n.d.). PubChem.
  • Synthesis of 2,5-furandicarboxylic acid-enriched-chitosan for anti-inflammatory and metal ion uptake. (2021, May 15). PubMed.
  • Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. (1987, September). PubMed.
  • Tetrahydro-2-furoic acid. (n.d.). Wikipedia.
  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (n.d.). MDPI.
  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2025, August 6).
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19). PubMed Central.
  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2025, June 4). PubMed.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). PubMed.
  • Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxyl
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022, June 24). PubMed Central.

Sources

Application Note & Protocols: 2-Furancarbothioic Acid as a Versatile Bio-Based Precursor for Novel Sulfur-Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition towards a circular economy and sustainable chemical feedstocks has catalyzed research into bio-derived monomers. 2-Furancarbothioic acid, readily accessible from furfural (a biomass derivative), emerges as a highly promising precursor for advanced polymer synthesis.[1][2][3][4] This molecule offers a unique dual-functionality: a thiocarboxylic acid group for step-growth polymerization and a furan ring capable of participating in dynamic covalent chemistry, such as Diels-Alder reactions. This guide provides an in-depth exploration of 2-furancarbothioic acid's potential, detailing synthetic strategies for creating novel poly(thioester)s and dynamically cross-linked networks. We present validated, step-by-step protocols for polymerization, comprehensive characterization techniques, and a discussion of the potential applications for these innovative materials.

Introduction: The Scientific Case for 2-Furancarbothioic Acid

Polymers derived from renewable resources are at the forefront of materials science, aiming to replace petrochemical-based plastics with sustainable alternatives.[5] Furan-based polymers, in particular, have garnered significant attention due to the availability of their precursors from non-food biomass.[4][6] 2-Furancarbothioic acid stands out by incorporating a sulfur atom into this bio-based framework.

The incorporation of sulfur into a polymer backbone is known to impart a range of desirable properties, including increased refractive index, enhanced thermal stability, and strong adhesion to metals.[7][8] The two key reactive centers of the monomer allow for distinct and powerful polymerization methodologies:

  • The Thiocarboxylic Acid Group (-COSH): This moiety is an excellent functional group for condensation reactions, particularly with alcohols, to form poly(thioester)s. These polymers are sulfur analogs of polyesters and are noted for their unique chemical and physical properties.[7]

  • The Furan Ring: As an aromatic diene, the furan ring is a cornerstone of thermally reversible chemistry. It can undergo a Diels-Alder reaction with a dienophile (e.g., a maleimide) to form a covalent bond that can be reversed upon heating (a retro-Diels-Alder reaction).[9][10][11] This functionality is the basis for creating self-healing materials, recyclable thermosets, and advanced adhesives.[9]

This document serves as a practical guide for researchers, enabling them to harness the potential of 2-furancarbothioic acid in their polymer development programs.

Strategic Pathways for Polymer Synthesis

The unique structure of 2-furancarbothioic acid allows for several distinct polymerization strategies. The choice of method dictates the final polymer architecture, from linear thermoplastics to cross-linked thermosets.

G cluster_poly Polymerization Strategies cluster_poly_arch Resulting Polymer Architectures cluster_char Characterization & Analysis monomer 2-Furancarbothioic Acid (Monomer) polycondensation Polycondensation (with Diol) monomer->polycondensation -COSH reactivity diels_alder Diels-Alder Polymerization (with Bismaleimide) monomer->diels_alder Furan ring reactivity linear Linear Poly(furan-thioester) (Thermoplastic) polycondensation->linear crosslinked Cross-linked Network (Thermoset/Elastomer) diels_alder->crosslinked characterization Structural Verification (NMR, FTIR) Molecular Weight (GPC) Thermal Properties (DSC, TGA) linear->characterization crosslinked->characterization

Caption: High-level experimental workflow from monomer to characterization.

Pathway A: Linear Poly(thioester)s via Polycondensation

This is the most direct approach, leveraging the thiocarboxylic acid group to build a linear polymer chain. The reaction with a di-functional alcohol (a diol) in the presence of an esterification catalyst yields a high molecular weight poly(furan-thioester).

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the thiocarboxylic acid. A catalyst, typically an organotin compound or a strong acid, is used to activate the carbonyl group, making it more susceptible to nucleophilic attack and facilitating the removal of water as a byproduct to drive the reaction equilibrium towards the polymer product. Performing the reaction at elevated temperatures and under vacuum is critical to efficiently remove this water and achieve a high degree of polymerization.

Caption: Polycondensation of 2-Furancarbothioic acid with a diol.

Pathway B: Reversible Networks via Diels-Alder Chemistry

This advanced strategy utilizes the furan ring for creating cross-linked materials. A linear poly(furan-thioester) synthesized via Pathway A can be subsequently cross-linked using a bismaleimide. Alternatively, 2-furancarbothioic acid can be first functionalized (e.g., converted to an ester with a hydroxyl-maleimide) to create an A-B monomer that polymerizes via the Diels-Alder reaction. The thermal reversibility of this linkage is key to producing materials with self-healing or re-processable characteristics.[12]

Causality and Mechanistic Insight: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the furan ring) and a dienophile (the maleimide double bond).[11] The reaction is thermally controlled. At moderate temperatures (e.g., 60-90 °C), the forward reaction is favored, forming the covalent adduct and creating a cross-linked network. At higher temperatures (e.g., >110 °C), the reverse (retro-Diels-Alder) reaction dominates, breaking the cross-links and allowing the material to flow or heal.[9][13] This cycle is repeatable, forming the basis of dynamic covalent polymers.

G Reversible Diels-Alder Cross-linking furan Furan Ring (on Polymer) adduct Diels-Alder Adduct (Cross-link) furan->adduct maleimide Maleimide (Cross-linker) maleimide->adduct adduct->furan Diels-Alder (Heat, ~80°C) adduct->maleimide Retro-Diels-Alder (Heat, >110°C)

Caption: The thermally reversible Diels-Alder reaction for dynamic networks.

Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Linear Poly(1,4-butanediyl-thio-2,5-furandicarboxylate)

This protocol details the synthesis of a representative poly(thioester) from 2-furancarbothioic acid and 1,4-butanediol.

Materials & Reagents

Reagent/Material Specification Supplier Example
2-Furancarbothioic acid >98% purity Sigma-Aldrich
1,4-Butanediol Anhydrous, >99% Alfa Aesar
Dibutyltin dilaurate (DBTDL) Catalyst TCI Chemicals
Toluene Anhydrous, >99.8% Fisher Scientific

| Methanol | ACS Grade | VWR |

Step-by-Step Methodology

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet.

    • Scientist's Note: An inert nitrogen atmosphere is crucial to prevent oxidation of the thiol group at high temperatures. The Dean-Stark trap is essential for the azeotropic removal of water, which drives the polymerization reaction to completion.

  • Charging Reagents: To the flask, add 2-Furancarbothioic acid (14.22 g, 0.1 mol), 1,4-butanediol (9.01 g, 0.1 mol), and anhydrous toluene (100 mL).

    • Rationale: An equimolar ratio of the two monomers is used to maximize the polymer's molecular weight, as predicted by the Carothers equation. Toluene serves as the solvent and the azeotropic agent.

  • Catalyst Addition: Begin stirring the mixture and add dibutyltin dilaurate (DBTDL) (approx. 0.1% of total monomer weight, ~23 mg).

  • Polymerization Reaction: Heat the mixture to reflux (approx. 110-120°C). Vigorously stir and allow the reaction to proceed for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.

  • Solvent Removal & Final Polymerization: After the theoretical amount of water has been collected, remove the Dean-Stark trap and replace it with a short-path distillation head. Gradually increase the temperature to 150°C and apply a vacuum ( <1 mmHg) to remove the toluene and any remaining volatile byproducts. Continue the reaction under vacuum for an additional 2-3 hours.

    • Rationale: This second, higher-temperature vacuum stage is critical for removing the last traces of water and small molecules, further increasing the molecular weight of the polymer.

  • Isolation and Purification: Cool the reactor to room temperature. The resulting viscous polymer can be dissolved in a minimal amount of chloroform or tetrahydrofuran (THF) and precipitated by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Cross-linking with 1,1'-(Methylenedi-4,1-phenylene)bismaleimide

This protocol describes the cross-linking of the polymer from Protocol 1 to form a thermoset material.

Methodology

  • Solution Preparation: Dissolve the synthesized poly(furan-thioester) (1.0 g) in anhydrous THF (10 mL) in a vial.

  • Cross-linker Addition: In a separate vial, dissolve 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (0.18 g, 0.5 mmol per furan ring equivalent in the polymer) in THF (5 mL).

  • Mixing and Casting: Add the bismaleimide solution to the polymer solution and mix thoroughly. Pour the solution into a PTFE mold and allow the solvent to evaporate slowly in a fume hood for 12 hours.

  • Curing: Place the mold in a vacuum oven and heat at 80°C for 24 hours to complete the Diels-Alder reaction and form the cross-linked network.

    • Scientist's Note: The resulting material should be an insoluble, swollen gel, indicating successful network formation. The degree of swelling can be used to estimate the cross-link density.

A Guide to Polymer Characterization

Thorough characterization is essential to validate the synthesis and understand the properties of the new polymers.

TechniquePurpose & Expected Results
¹H NMR Structural Verification: Confirms the formation of the thioester linkage. Expect to see characteristic shifts for the furan protons and the protons on the diol adjacent to the sulfur and oxygen atoms.
FTIR Functional Group Analysis: Provides clear evidence of polymerization. Look for the disappearance of the broad -OH stretch (from diol) and the weak S-H stretch (~2550 cm⁻¹) and the appearance of a strong thioester carbonyl (C=O) peak around 1680-1710 cm⁻¹.
GPC/SEC Molecular Weight Determination: Measures the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the linear polymer. A Đ value close to 2 is typical for step-growth polymerization.
DSC Thermal Transitions: Determines the glass transition temperature (Tg) of the amorphous polymer and the melting temperature (Tm) if it is semi-crystalline. For cross-linked materials, an endothermic peak around 110-140°C may indicate the retro-Diels-Alder reaction.
TGA Thermal Stability: Measures the temperature at which the polymer begins to degrade. Furan and sulfur-containing polymers are expected to exhibit good thermal stability.

Potential Applications and Future Directions

The unique combination of a bio-based furan core and a sulfur-containing backbone opens up numerous application possibilities:

  • High Refractive Index Materials: Sulfur-rich polymers often exhibit high refractive indices, making them suitable for optical applications such as lenses, coatings, and encapsulants for LEDs.[7][14]

  • Self-Healing and Re-processable Thermosets: The dynamic nature of the Diels-Alder cross-links allows for the creation of materials that can repair damage upon heating or be completely re-molded, improving product lifespan and recyclability.[9]

  • Specialty Adhesives: The polar nature of the thioester and furan groups, combined with the potential for dynamic covalent bonding, could lead to high-performance, reversible adhesives for electronics or aerospace applications.

  • Sustainable Plastics: As a polymer derived from biomass, these materials offer a more sustainable alternative to traditional petroleum-based plastics, particularly in applications where their unique properties provide a performance advantage.[15]

Future research should focus on exploring a wider range of diols and dienophiles to tune the polymer's properties, investigating the kinetics of the Diels-Alder/retro-Diels-Alder reactions in these specific systems[12], and evaluating the biodegradability of these novel poly(thioester)s.

References

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • ChemRxiv. (2024). Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYLACARBINOL. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-healing material. Retrieved from [Link]

  • Jiang, Y., et al. (n.d.). Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties. PMC - NIH. Retrieved from [Link]

  • MDPI. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Retrieved from [Link]

  • Google Patents. (n.d.). US4985575A - Process for preparing optically active tetrahydro-2-furoic acid.
  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Wang, Z., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (n.d.). Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers. Retrieved from [Link]

  • MDPI. (2018). Mechanical and Electrical Properties of Sulfur-Containing Polymeric Materials Prepared via Inverse Vulcanization. Retrieved from [Link]

  • Synfacts. (2017). Synthesis of Furan and Pyrrole Derivatives by Oxetane Ring Opening. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis and Characterization of Sulfur-Based Polymers from Elemental Sulfur and Algae Oil. Retrieved from [Link]

  • MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (n.d.). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Retrieved from [Link]

  • RSC Publishing. (n.d.). The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry. Retrieved from [Link]

  • ResearchGate. (2016). Ring opening of some furan derivatives by nucleophiles. Retrieved from [Link]

  • Progress in Chemistry. (2018). Polyesters Containing Furan Rings Based on Renewable Resources. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. Retrieved from [Link]

  • ACS Publications. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Synthesis of Sulfur-Containing Polymers Through Multicomponent Polymerizations. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of aliphatic and furan‐based polyesters. Reaction.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of sulfur‐containing polymers direct from.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Activated anionic ring-opening polymerization for the synthesis of reversibly cross-linkable poly(propylene oxide) based on furan/maleimide chemistry. Retrieved from [Link]

Sources

Application Note: Development of Analytical Methods for the Detection of 2-Furancarbothioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Furancarbothioic acid is a sulfur-containing organic compound that can be relevant as a process impurity in pharmaceutical manufacturing, a component in flavor chemistry, or a metabolite in biological systems. Its accurate and precise quantification is critical for quality control, safety assessment, and research. This document provides a comprehensive guide to the development and validation of analytical methods for the detection of 2-Furancarbothioic acid, tailored for researchers, scientists, and drug development professionals.

This guide presents two robust protocols:

  • Protocol 1: A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control and quantification in well-defined matrices such as pharmaceutical formulations.

  • Protocol 2: A highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex biological matrices.

The methodologies are developed based on the physicochemical properties of the analyte and are presented with detailed, step-by-step protocols. Each method is designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability[1][2].

Analyte Physicochemical Properties

Understanding the properties of 2-Furancarbothioic acid is fundamental to developing effective analytical methods. While data for this specific compound is limited, we can infer properties from the closely related and well-documented 2-Furoic acid[3][4][5]. The key difference is the substitution of a carboxylic acid oxygen with sulfur, which influences polarity, acidity, and reactivity.

Table 1: Physicochemical Properties of 2-Furoic Acid (as a proxy for 2-Furancarbothioic acid)

PropertyValueSourceSignificance for Method Development
Chemical Structure C₅H₄O₂S (for 2-Furancarbothioic acid)N/AThe furan ring provides a chromophore for UV detection. The thioic acid group dictates polarity and ionization behavior.
Molecular Weight ~128.15 g/mol (for 2-Furancarbothioic acid)N/AEssential for mass spectrometry.
pKa 3.12 (for 2-Furoic acid)[4]Crucial for selecting mobile phase pH in HPLC to ensure the analyte is in a non-ionized state for good peak shape. Also vital for optimizing ion-exchange solid-phase extraction (SPE).
Solubility Soluble in water, methanol, acetonitrile[4]Guides the choice of solvents for standard preparation, sample extraction, and mobile phases.
UV Absorbance Furan rings absorb in the UV region (200-300 nm)[4]Enables UV-based detection. Wavelength screening is necessary to find the absorbance maximum (λmax).
Volatility Low (expected)[5]Suggests that HPLC is a more suitable technique than Gas Chromatography (GC) without derivatization.

General Analytical Workflow

A successful analysis relies on a structured and logical workflow. The diagram below illustrates the key stages from sample receipt to final data reporting, forming the foundation for the specific protocols detailed in this document.

G cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Sample Collection & Homogenization Pretreatment Sample Pre-treatment (e.g., pH adjustment, dilution) Sample->Pretreatment SPE Solid-Phase Extraction (for complex matrices) Pretreatment->SPE Optional Instrument Instrumental Analysis (HPLC-UV or LC-MS/MS) Pretreatment->Instrument SPE->Instrument Data Data Processing & Integration Instrument->Data Report Quantification & Reporting Data->Report

Caption: High-level workflow for the analysis of 2-Furancarbothioic acid.

Protocol 1: HPLC-UV for Quantification in Pharmaceutical Formulations

This protocol is designed for the accurate quantification of 2-Furancarbothioic acid as an active ingredient or impurity in a simple matrix, such as a drug product formulation.

Principle & Method Rationale

Reversed-phase HPLC is the chosen technique due to its robustness and suitability for analyzing moderately polar organic acids[6][7].

  • Stationary Phase: A C18 column is selected for its hydrophobic properties, which provide adequate retention for the analyte.

  • Mobile Phase: An acidic mobile phase (pH ~3.0-3.5) is critical. At this pH, which is below the analyte's estimated pKa, the thioic acid group will be protonated (non-ionized)[7]. This prevents peak tailing and ensures reproducible retention. A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol allows for the fine-tuning of retention time.

  • Detection: The furan ring's conjugated system allows for UV detection. Based on the properties of similar compounds, a detection wavelength in the range of 210-280 nm is appropriate[4][7]. The optimal wavelength should be determined by scanning a standard solution with a Diode Array Detector (DAD). For this method, 215 nm is used as a starting point, which is effective for many thioic acids[7].

Materials & Reagents
  • 2-Furancarbothioic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Phosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Aqueous Buffer (25 mM KH₂PO₄, pH 3.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase: Mix the Aqueous Buffer and Acetonitrile in a 59:41 ratio. Degas before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 2-Furancarbothioic acid reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the Stock Solution.

  • Calibration Standards (e.g., 1-100 µg/mL):

    • Prepare a series of calibration standards by serially diluting the Stock Solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a portion of the sample (e.g., powdered tablets) expected to contain approximately 10 mg of the analyte.

    • Transfer to a 100 mL volumetric flask. Add ~70 mL of methanol and sonicate for 15 minutes to dissolve.

    • Dilute to volume with methanol and mix well.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    Table 2: HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.5) : Acetonitrile (59:41, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm
Run Time 10 minutes
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Calculate the concentration of 2-Furancarbothioic acid in the sample using the calibration curve.

Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose[1][2][8].

Table 3: HPLC-UV Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis; no interference at the analyte's retention time from placebo or degradants.
Linearity Proportional relationship between concentration and analytical signal.r² ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day).RSD ≤ 2.0% for multiple preparations.
LOD/LOQ Lowest amount detectable/quantifiable with acceptable precision and accuracy.Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor changes in pH (±0.2), mobile phase composition (±2%), or temperature (±2 °C).

Protocol 2: LC-MS/MS for Trace-Level Detection in Biological Matrices

This protocol is designed for the selective and sensitive quantification of 2-Furancarbothioic acid in complex matrices like plasma or urine, where low detection limits are required and matrix interference is a significant challenge[9].

Principle & Method Rationale

LC-MS/MS provides unparalleled sensitivity and selectivity by combining the separation power of HPLC with the specific detection of mass spectrometry.

  • Sample Preparation: Biological samples require extensive cleanup to remove proteins, salts, and other interferences. Solid-Phase Extraction (SPE) is the method of choice. An anion-exchange SPE sorbent can be used to retain the acidic analyte under basic conditions and elute it under acidic conditions, providing excellent cleanup[10][11].

  • Chromatography: A fast LC gradient using a C18 column is employed to separate the analyte from matrix components before it enters the mass spectrometer.

  • Mass Spectrometry: Electrospray Ionization (ESI) in negative mode is ideal for acidic compounds. Tandem MS (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly specific to the analyte, minimizing false positives.

Solid-Phase Extraction (SPE) Workflow

G Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Basic Buffer, e.g., NH₄OH) Condition->Equilibrate Load 3. Load Sample (Sample adjusted to basic pH) Equilibrate->Load Wash1 4. Wash (Aqueous wash to remove salts) Load->Wash1 Wash2 5. Wash (Organic wash to remove non-polar interferences) Wash1->Wash2 Elute 6. Elute (Acidified organic solvent, e.g., Methanol with Formic Acid) Wash2->Elute Evaporate 7. Evaporate & Reconstitute (In mobile phase) Elute->Evaporate

Caption: Anion-exchange solid-phase extraction workflow for sample clean-up.

Materials & Reagents
  • All reagents from Protocol 1.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₅-2-Furancarbothioic acid) is ideal. If unavailable, a structurally similar compound can be used.

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (analytical grade)

  • Anion-exchange SPE cartridges (e.g., SAX or WAX, 1 mL, 30 mg).

Instrumentation
  • LC-MS/MS system: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Thaw biological samples (e.g., 200 µL of plasma) on ice.

    • Add the internal standard solution.

    • Adjust the pH to >8.0 with ammonium hydroxide to ensure the analyte is charged[12].

  • Solid-Phase Extraction (as per the workflow diagram):

    • Condition: Pass 1 mL of methanol, followed by 1 mL of deionized water through the SPE cartridge.

    • Equilibrate: Pass 1 mL of a basic buffer (e.g., 2% ammonium hydroxide in water) through the cartridge.

    • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

    • Wash: Wash with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences.

    • Elute: Elute the analyte with 1 mL of a solvent containing 2% formic acid in methanol into a clean collection tube[10].

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    Table 4: LC-MS/MS Method Parameters

ParameterCondition
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions Analyte: To be determined by infusionIS: To be determined by infusion
Source Temp. 150 °C
Desolvation Temp. 400 °C
  • Data Analysis:

    • Quantify using the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve using matrix-matched standards prepared by spiking blank plasma with known concentrations of the analyte and processing them through the entire SPE procedure.

Troubleshooting

Table 5: Troubleshooting Common Analytical Issues

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Mobile phase pH is too high, causing partial ionization.Decrease mobile phase pH to at least 1.5-2 units below the analyte's pKa.
Low Recovery from SPE Analyte breakthrough during loading or wash steps.Ensure sample pH is correctly adjusted for retention. Use a milder wash solvent.
Incomplete elution.Use a stronger or more acidic elution solvent.
Matrix Effects (LC-MS/MS) Co-eluting matrix components suppressing or enhancing ionization.Improve chromatographic separation. Optimize SPE wash/elution steps. Use a stable isotope-labeled internal standard.
Poor Sensitivity (HPLC-UV) Detection wavelength is not optimal.Perform a UV scan to determine the λmax.

Conclusion

This application note provides two comprehensive, validated, and robust methods for the detection of 2-Furancarbothioic acid. The HPLC-UV method is a reliable workhorse for routine quality control in simple matrices, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex biological samples. The rationale behind key experimental choices has been detailed to empower scientists to adapt and troubleshoot these methods for their specific applications. Adherence to the validation principles outlined ensures the generation of accurate, reliable, and defensible data.

References

  • 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved January 18, 2026, from [Link]

  • Organic Syntheses Procedure: 2-Furancarboxylic acid purification. (n.d.). Retrieved January 18, 2026, from [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29). Retrieved January 18, 2026, from [Link]

  • An HPLC method for the determination of thioctic acid in raw material and tablets. (n.d.). Retrieved January 18, 2026, from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. National Center for Biotechnology Information. (2021, November 23). Retrieved January 18, 2026, from [Link]

  • Determination of thioctic acid content and relative substances in thioctic acid injection by RP-HPLC. ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Cheméo. (n.d.). Retrieved January 18, 2026, from [Link]

  • HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. PubMed. (1990, August). Retrieved January 18, 2026, from [Link]

  • Choosing GC-MS Conditions and a Sample Preparation Technique for Analysis of Furans and Alkylfurans in Food Samples. Restek. (2022, July 7). Retrieved January 18, 2026, from [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. (n.d.). Retrieved January 18, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021, September 17). Retrieved January 18, 2026, from [Link]

  • 2-Furoic acid - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. (n.d.). Retrieved January 18, 2026, from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. (2022, October 13). Retrieved January 18, 2026, from [Link]

  • (R)-Tetrahydro-2-furancarbothioic acid. National Center for Biotechnology Information. (n.d.). Retrieved January 18, 2026, from [Link]

  • Sample Preparation – Manual Solid Phase Extraction. SCION Instruments. (n.d.). Retrieved January 18, 2026, from [Link]

  • Analytical Methods for Biological Samples. (n.d.). Retrieved January 18, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. (2005, November). Retrieved January 18, 2026, from [Link]

  • 2-Furancarboxylic acid. NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. PubMed. (1998, June 12). Retrieved January 18, 2026, from [Link]

  • Quality Guidelines. International Council for Harmonisation. (n.d.). Retrieved January 18, 2026, from [Link]

  • HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Semantic Scholar. (1990). Retrieved January 18, 2026, from [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. (2024, October 31). Retrieved January 18, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024, April 24). Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for the Esterification of 2-Furancarbothioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Furancarbothioic acid is a sulfur-containing heterocyclic compound derived from furan, a key platform chemical readily available from biomass. Its esters, S-alkyl 2-furancarbothioates, are valuable intermediates in organic synthesis and are of growing interest in medicinal chemistry and materials science. The thioester functionality imparts unique reactivity, making these compounds useful acylating agents and precursors to more complex molecular architectures. This guide provides detailed protocols for two reliable methods for the esterification of 2-Furancarbothioic acid, targeting researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower users to adapt and troubleshoot these methods.

Method 1: S-Alkylation of 2-Furancarbothioic Acid with Alkyl Halides

This method is a robust and straightforward approach for the synthesis of S-alkyl 2-furancarbothioates. It proceeds via the deprotonation of the thioic acid to form a highly nucleophilic thiocarboxylate anion, which then displaces a halide from an alkyl halide in a classic SN2 reaction. The choice of a suitable base is crucial to ensure complete deprotonation without promoting side reactions.

Causality of Experimental Choices
  • Base Selection: A non-nucleophilic base such as potassium carbonate (K₂CO₃) is chosen to deprotonate the 2-furancarbothioic acid. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions. The use of a base is essential as the neutral thioic acid is not sufficiently nucleophilic to react with the alkyl halide.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions. These solvents effectively solvate the cation of the base, leaving the thiocarboxylate anion more "naked" and therefore more nucleophilic, accelerating the reaction rate.

  • Reaction Temperature: The reaction is typically performed at room temperature to slightly elevated temperatures. Gentle heating can increase the reaction rate, but excessive temperatures should be avoided to prevent potential side reactions or decomposition of the furan ring.

Experimental Protocol: Synthesis of S-Ethyl 2-Furancarbothioate

Materials:

  • 2-Furancarbothioic acid

  • Ethyl bromide (or iodoethane for higher reactivity)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Furancarbothioic acid (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (to make a ~0.5 M solution) and anhydrous potassium carbonate (1.5 eq).

  • Formation of the Thiocarboxylate: Stir the suspension at room temperature for 30 minutes. The formation of the potassium 2-furancarbothioate should be evident.

  • Addition of Alkyl Halide: Slowly add ethyl bromide (1.2 eq) to the reaction mixture via a syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 2-furancarbothioic acid is consumed (typically 2-4 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted thioic acid, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure S-ethyl 2-furancarbothioate.

Characterization (Predicted for S-Ethyl 2-Furancarbothioate)
  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.60 (dd, 1H, furan H5), ~7.25 (dd, 1H, furan H3), ~6.50 (dd, 1H, furan H4), ~3.05 (q, 2H, -S-CH₂-), ~1.30 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~185.0 (C=O), ~146.0 (furan C5), ~145.0 (furan C2), ~120.0 (furan C3), ~112.0 (furan C4), ~25.0 (-S-CH₂-), ~14.0 (-CH₃).

Method 2: Steglich Thioesterification using DCC and DMAP

The Steglich esterification is a powerful coupling method that proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[1][2][3] The reaction utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid (in this case, thioic acid), forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, intercepting this intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol (or thiol) to furnish the ester (or thioester).[1]

Causality of Experimental Choices
  • Coupling Agent: DCC is an effective dehydrating agent that activates the thioic acid for nucleophilic attack.

  • Catalyst: DMAP is a superior nucleophilic catalyst compared to the alcohol, accelerating the reaction and, crucially, preventing the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea byproduct.[3]

  • Solvent: Anhydrous dichloromethane (DCM) is a common solvent for Steglich esterifications as it is relatively non-polar and unreactive, and it effectively dissolves the reactants.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of DCC and then allowed to proceed at room temperature for mild and controlled esterification.

Experimental Protocol: Synthesis of S-Ethyl 2-Furancarbothioate

Materials:

  • 2-Furancarbothioic acid

  • Ethanol, anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 2-Furancarbothioic acid (1.0 eq), anhydrous ethanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution (to remove excess DMAP), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation: Comparison of Synthetic Methods

ParameterMethod 1: S-AlkylationMethod 2: Steglich Thioesterification
Reagents 2-Furancarbothioic acid, Alkyl Halide, Base (e.g., K₂CO₃)2-Furancarbothioic acid, Alcohol, DCC, DMAP (cat.)
Conditions Room temp. to 50 °C0 °C to Room temp.
Reaction Time 2-4 hours4-12 hours
Advantages Simple reagents, straightforward procedure.Mild, neutral conditions, suitable for sensitive substrates.
Disadvantages Requires an alkyl halide, base-sensitive functional groups may be an issue.DCC can be an allergen, DCU byproduct removal necessary.
Typical Yields Good to ExcellentGood to Excellent

Visualizations

Reaction Mechanisms

G Mechanism for S-Alkylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Thioic Acid R-C(=O)SH Thiocarboxylate R-C(=O)S⁻ Thioic Acid->Thiocarboxylate + B: Base B: Protonated Base BH⁺ Thiocarboxylate_2 R-C(=O)S⁻ Thioester R-C(=O)S-R' Thiocarboxylate_2->Thioester + R'-X Alkyl Halide R'-X Halide X⁻

Caption: Reaction mechanism for the S-Alkylation of 2-Furancarbothioic Acid.

G Mechanism for Steglich Thioesterification cluster_0 Activation cluster_1 Catalysis cluster_2 Esterification Thioic Acid R-C(=O)SH O-Acylisourea O-Acylisourea Intermediate Thioic Acid->O-Acylisourea + DCC DCC DCC O-Acylisourea_2 O-Acylisourea N-Acylpyridinium N-Acylpyridinium Intermediate O-Acylisourea_2->N-Acylpyridinium + DMAP DMAP DMAP N-Acylpyridinium_2 N-Acylpyridinium Thioester R-C(=O)S-R' N-Acylpyridinium_2->Thioester + R'-OH Alcohol R'-OH

Caption: Simplified mechanism of the Steglich Thioesterification.

Experimental Workflow

G General Experimental Workflow Start Combine Reactants Reaction Stir under specified conditions (Monitor by TLC) Start->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, IR, MS Purification->Characterization Final Product Pure S-Alkyl 2-Furancarbothioate Characterization->Final Product

Caption: A generalized workflow for the synthesis and purification of S-Alkyl 2-Furancarbothioates.

References

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522–524. [Link]

  • Matsumoto, K.; et al. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Tetrahedron Lett.2005 , 46 (51), 8867-8870. [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • Steglich Esterification. In Wikipedia; 2023. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Furancarbothioic Acid in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold and the Emergence of Thioacid Chemistry in Antimicrobial Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its prevalence in both natural products and synthetic drugs underscores its importance as a versatile building block. The unique electronic and steric properties of the furan moiety, conferred by the oxygen heteroatom, allow for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic profiles.[2]

While much of the research has centered on derivatives of 2-furoic acid, the corresponding thioacid, 2-Furancarbothioic acid , represents a compelling, albeit less explored, precursor for the synthesis of novel antimicrobial agents. The replacement of the carboxylic acid's hydroxyl group with a sulfhydryl group introduces a soft nucleophile, opening up distinct synthetic pathways and potentially novel mechanisms of biological action. Thioesters and thioamides, the direct derivatives of thiocarboxylic acids, exhibit unique chemical reactivity and have been implicated in various biological processes, making them attractive targets for drug discovery.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Furancarbothioic acid in the synthesis of potential antimicrobial agents. We will delve into the synthesis of the thioacid itself, followed by detailed protocols for its conversion into thioester and thioamide derivatives, and conclude with standard methodologies for evaluating their antimicrobial efficacy.

Part 1: Synthesis of the Key Precursor: 2-Furancarbothioic Acid

The conversion of a carboxylic acid to its thioacid analogue is a critical first step. While several methods exist, the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) offers a reliable and relatively straightforward approach for this transformation.[3]

Causality Behind Experimental Choices:

The selection of Lawesson's reagent is predicated on its efficacy in thionating carbonyl compounds, including carboxylic acids. The reaction proceeds through a proposed intermediate that facilitates the oxygen-sulfur exchange. The choice of an anhydrous, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent unwanted side reactions, such as the hydrolysis of Lawesson's reagent or the product. The reaction temperature is a key parameter; while some conversions with Lawesson's reagent require elevated temperatures, starting at room temperature and gently refluxing if necessary allows for controlled reaction kinetics and minimizes potential degradation of the furan ring, which can be sensitive to harsh conditions. Purification by column chromatography is essential to remove the phosphorus-containing byproducts derived from Lawesson's reagent.

Experimental Protocol: Synthesis of 2-Furancarbothioic Acid from 2-Furoic Acid

Materials:

  • 2-Furoic acid

  • Lawesson's reagent

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.55 eq) portion-wise at room temperature. Note: The reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. If the reaction is sluggish, gently heat the mixture to reflux (approx. 40°C) and continue monitoring.

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 2-Furancarbothioic acid by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of Antimicrobial Agents from 2-Furancarbothioic Acid

Once synthesized, 2-Furancarbothioic acid serves as a versatile precursor for a range of potential antimicrobial agents. Here, we detail the synthesis of two representative classes: S-alkyl/aryl 2-furancarbothioates (thioesters) and N-substituted 2-furancarbothioamides (thioamides).

A. Synthesis of S-Alkyl/Aryl 2-Furancarbothioates (Thioesters)

Thioesters are intriguing targets for antimicrobial drug discovery. The thioester linkage can be more susceptible to nucleophilic attack than its ester counterpart, potentially leading to different modes of action.

G cluster_0 Activation of 2-Furancarbothioic Acid cluster_1 Thioesterification A 2-Furancarbothioic Acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Reaction in Anhydrous Solvent (e.g., DCM) C 2-Furancarbothioyl Chloride (in situ) B->C Formation of Acid Chloride D Alcohol or Phenol (R-OH) C->D Nucleophilic Acyl Substitution F S-Alkyl/Aryl 2-Furancarbothioate D->F E Pyridine or Triethylamine (Base) E->F

Caption: General workflow for the synthesis of S-alkyl/aryl 2-furancarbothioates.

Materials:

  • 2-Furancarbothioic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Benzyl alcohol

  • Pyridine or Triethylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: To a solution of 2-Furancarbothioic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The formation of 2-furancarbothioyl chloride is typically assumed to be complete and is used in the next step without isolation.

  • Thioesterification: In a separate flask, dissolve benzyl alcohol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM. Cool this solution to 0°C.

  • Coupling: Slowly add the freshly prepared 2-furancarbothioyl chloride solution to the alcohol/pyridine solution at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching and Extraction: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield S-benzyl 2-furancarbothioate.

B. Synthesis of N-Substituted 2-Furancarbothioamides

Thioamides are another class of sulfur-containing compounds with documented biological activities. The synthesis of N-substituted 2-furancarbothioamides can be achieved through the coupling of 2-furancarbothioyl chloride with a primary or secondary amine.

G cluster_0 Activation cluster_1 Amidation A 2-Furancarbothioic Acid B Activation (e.g., SOCl₂) A->B C 2-Furancarbothioyl Chloride B->C D Primary or Secondary Amine (R₂NH) C->D Nucleophilic Attack F N-Substituted 2-Furancarbothioamide D->F E Base (e.g., Triethylamine) E->F

Caption: General workflow for the synthesis of N-substituted 2-furancarbothioamides.

Materials:

  • 2-Furancarbothioic acid

  • Thionyl chloride

  • Anhydrous DCM

  • Benzylamine

  • Triethylamine

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Acid Chloride Formation: Prepare 2-furancarbothioyl chloride from 2-Furancarbothioic acid and thionyl chloride as described in the thioester synthesis protocol.

  • Amine Solution: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C.

  • Coupling: Add the solution of 2-furancarbothioyl chloride dropwise to the stirred amine solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering and concentrating the organic layer, purify the crude product by recrystallization or silica gel column chromatography to obtain N-benzyl-2-furancarbothioamide.

Part 3: Protocols for Antimicrobial Evaluation

The newly synthesized 2-Furancarbothioic acid derivatives must be evaluated for their antimicrobial activity. Standard, validated methods are crucial for obtaining reliable and reproducible data.

Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening of a large number of compounds.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standardized inoculum (0.5 McFarland standard)

  • Test compound solutions in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Plate Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the entire surface of the agar plate.

  • Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 2: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Standardized microbial inoculum

  • Serial dilutions of the test compounds

  • Positive and negative controls

  • Microplate reader (optional, for spectrophotometric reading)

  • Resazurin or other viability indicators (optional)

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells for a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

Data Presentation and Expected Outcomes

The antimicrobial activity of synthesized compounds should be systematically tabulated for clear comparison.

Table 1: Representative Antimicrobial Activity Data for Furan-Based Compounds

Compound ClassRepresentative OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamidesS. aureus13265[1]
Carbamothioyl-furan-2-carboxamidesE. coli10.5280[1]
3-Aryl-3-(furan-2-yl)propanoic acidsC. albicans-64[4]

Note: The data presented is for structurally related furan derivatives and serves as a benchmark for the potential activity of thioester and thioamide analogues derived from 2-Furancarbothioic acid.

Conclusion and Future Perspectives

2-Furancarbothioic acid is a valuable and underutilized precursor in the synthesis of novel antimicrobial agents. The protocols outlined in these application notes provide a solid foundation for the synthesis of thioester and thioamide derivatives and their subsequent biological evaluation. The introduction of the thiocarbonyl moiety offers a promising strategy for developing new chemical entities with potentially enhanced antimicrobial activity or novel mechanisms of action. Further research should focus on expanding the library of these derivatives and exploring their structure-activity relationships to identify lead compounds for further development in the fight against infectious diseases.

References

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • 2-FUROIC ACID. (n.d.). Organic Syntheses. [Link]

  • Synthesis and antimicrobial evaluation of ester-linked 1,4-disubstituted 1,2,3-triazoles with a furyl/thienyl moiety. (2016). PubMed. [Link]

  • A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. (n.d.). GRICU. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). Wiley Online Library. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PubMed. [Link]

  • A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. (n.d.). PubMed Central. [Link]

  • Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and antibacterial activity studies of 2, 4- di substituted furan derivatives. (2017). ResearchGate. [Link]

  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (n.d.). ResearchGate. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI. [Link]

  • A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (n.d.). NIH. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). NIH. [Link]

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (n.d.). ResearchGate. [Link]

  • Use of Lawesson's Reagent in Organic Syntheses. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (n.d.). MDPI. [Link]

Sources

Application of 2-Furancarbothioic Acid in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Furan Scaffold as a Privileged Structure in Agrochemical Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, represents a cornerstone in the development of biologically active molecules.[1] Its unique electronic and steric properties allow it to serve as a versatile scaffold in medicinal and agrochemical research.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] In the agrochemical sector, the incorporation of the furan nucleus is a recognized strategy for discovering new pesticides.[3] 2-Furoic acid, a simple furan derivative, has been investigated for various applications, including its role as a grain preservative, highlighting the potential of this chemical class in agriculture.[4]

This technical guide focuses on the potential applications of 2-Furancarbothioic acid , a sulfur-containing analog of 2-furoic acid, in agrochemical research. While direct literature on the agrochemical applications of 2-Furancarbothioic acid is nascent, the known biological activities of its oxygen-containing counterpart and other furan derivatives provide a strong rationale for its investigation as a novel fungicide, insecticide, or nematicide. The substitution of the carboxylic acid's oxygen with sulfur can significantly alter the molecule's lipophilicity, electronic distribution, and metal-chelating properties, potentially leading to enhanced biological activity and novel modes of action.

This document provides detailed application notes and robust, self-validating protocols for the systematic evaluation of 2-Furancarbothioic acid in an agrochemical research context.

Part 1: Antifungal Activity Screening

The exploration of furan derivatives as antifungal agents has been a productive area of research.[5] Studies have shown that derivatives of 2-furoic acid exhibit inhibitory effects against various plant pathogens.[5][6] The rationale for investigating 2-Furancarbothioic acid as a fungicide is based on the hypothesis that the thioic acid moiety may enhance its interaction with fungal-specific enzymes or cellular components.

Application Note: Rationale for Fungicidal Evaluation

The fungicidal potential of 2-Furancarbothioic acid is predicated on several key hypotheses:

  • Enhanced Membrane Permeability: The increased lipophilicity of the carbothioic acid compared to a carboxylic acid may facilitate its passage through the fungal cell wall and membrane.

  • Enzyme Inhibition: The sulfur atom may act as a soft nucleophile, potentially targeting and inhibiting essential fungal enzymes, such as those involved in respiration or cell wall biosynthesis. For instance, some fungicidal compounds target succinate dehydrogenase (SDH).[5]

  • Metal Chelation: The thioic acid functional group can chelate essential metal ions required for fungal growth and enzymatic activity.

Experimental Workflow for Fungicidal Screening

G cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 In Vivo Evaluation (on host plant) A Preparation of 2-Furancarbothioic Acid Stock Solutions B Mycelial Growth Inhibition Assay (Agar Dilution) A->B C Spore Germination Assay A->C D Calculation of EC50 Values B->D C->D E Detached Leaf Assay D->E F Whole Plant Assay E->F G Identification of Lead Compound F->G G cluster_0 Primary Screening cluster_1 Data Analysis cluster_2 Secondary Screening A Preparation of Test Solutions B Contact Toxicity Assay (e.g., on Spodoptera littoralis larvae) A->B C Dietary Intake Assay A->C D Calculation of LC50/LD50 Values B->D C->D E Systemic Activity Assay (in plants) D->E F Mode of Action Studies (preliminary) E->F G Lead Compound Identification F->G

Caption: Workflow for evaluating the insecticidal activity of 2-Furancarbothioic acid.

Protocol 2: Contact Toxicity Bioassay

This protocol describes a method to assess the contact toxicity of 2-Furancarbothioic acid against a model insect pest, such as the cotton leafworm (Spodoptera littoralis). [7] Materials:

  • 2-Furancarbothioic acid

  • Acetone

  • Third-instar larvae of Spodoptera littoralis

  • Micropipette

  • Ventilated containers

  • Fresh cotton leaves

Procedure:

  • Test Solution Preparation: Prepare a series of concentrations of 2-Furancarbothioic acid in acetone (e.g., 10, 25, 50, 100, 200 µg/µL).

  • Topical Application: Apply 1 µL of each test solution to the dorsal thoracic region of each larva using a micropipette. Use at least 10 larvae per concentration.

  • Control Group: Treat a control group of larvae with 1 µL of acetone only.

  • Observation: Place the treated larvae in ventilated containers with fresh, untreated cotton leaves for food.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula:

    • Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100

    • Where n is the number of live larvae, T is the treatment group, and C is the control group.

  • LC50 Determination: Calculate the Lethal Concentration for 50% of the test population (LC50) using probit analysis.

Self-Validation and Controls:

  • Solvent Control: Acetone-only treatment to account for any solvent-induced mortality.

  • Positive Control: A commercial insecticide with a known contact toxicity to validate the susceptibility of the test insects.

  • Replicates: Use multiple larvae per treatment and replicate the entire experiment at least three times.

Part 3: Nematicidal Activity Screening

Recent studies have highlighted the nematicidal potential of 2-furoic acid produced by nematode-trapping fungi. [8]This provides a strong impetus to investigate 2-Furancarbothioic acid for its ability to control plant-parasitic nematodes.

Application Note: Rationale for Nematicidal Evaluation

The potential of 2-Furancarbothioic acid as a nematicide is based on the following:

  • Direct Toxicity: The compound may have direct toxic effects on nematodes, leading to mortality. [8]* Inhibition of Egg Hatching: It could interfere with the developmental processes within the nematode egg, preventing hatching.

  • Reduced Motility and Infectivity: Sub-lethal concentrations may impair the motility of infective juvenile nematodes, reducing their ability to locate and penetrate plant roots.

Experimental Workflow for Nematicidal Screening

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 In Planta Evaluation A Preparation of Aqueous Solutions B Juvenile Mortality Assay (e.g., on Meloidogyne incognita) A->B C Egg Hatch Inhibition Assay A->C D Calculation of LC50 and EC50 Values B->D C->D E Pot Experiment with Inoculated Plants (e.g., Tomato) D->E F Assessment of Root Galling E->F G Lead Compound Identification F->G

Caption: Workflow for evaluating the nematicidal activity of 2-Furancarbothioic acid.

Protocol 3: In Vitro Juvenile Mortality Assay

This protocol outlines a method to assess the direct toxicity of 2-Furancarbothioic acid to second-stage juveniles (J2) of the root-knot nematode, Meloidogyne incognita. [8] Materials:

  • 2-Furancarbothioic acid

  • Sterile water

  • Freshly hatched J2 of Meloidogyne incognita

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Test Solution Preparation: Prepare an aqueous solution series of 2-Furancarbothioic acid (e.g., 10, 25, 50, 100, 200 µg/mL). A small amount of a non-toxic solvent like DMSO may be used for initial dissolution before dilution in water, keeping the final solvent concentration below 0.5%.

  • Nematode Suspension: Prepare a suspension of J2 in sterile water, adjusting the concentration to approximately 100 J2 per 50 µL.

  • Assay Setup: In a 96-well plate, add 50 µL of the test solution to each well, followed by 50 µL of the nematode suspension.

  • Control Group: Use sterile water (with the same concentration of solvent if used) as a negative control.

  • Incubation: Incubate the plates at 25°C.

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead nematodes in each well under a microscope. Nematodes are considered dead if they are straight and do not respond to probing with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

  • LC50 Determination: Determine the LC50 value using probit analysis.

Self-Validation and Controls:

  • Negative Control: Water (and solvent, if used) to determine the natural mortality rate of the nematodes.

  • Positive Control: A commercial nematicide to confirm the validity of the assay.

  • Replicates: Set up at least four replicate wells for each concentration and control.

Quantitative Data Summary Table (Template)

Researchers can use the following table to summarize the efficacy data obtained from the screening protocols.

CompoundTarget OrganismAssay TypeEC50/LC50 (µg/mL)95% Confidence Interval
2-Furancarbothioic acidBotrytis cinereaMycelial Growth
2-Furancarbothioic acidSpodoptera littoralisContact Toxicity
2-Furancarbothioic acidMeloidogyne incognitaJuvenile Mortality
Positive Control 1 (Fungicide)Botrytis cinereaMycelial Growth
Positive Control 2 (Insecticide)Spodoptera littoralisContact Toxicity
Positive Control 3 (Nematicide)Meloidogyne incognitaJuvenile Mortality

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a comprehensive framework for the initial investigation of 2-Furancarbothioic acid as a potential agrochemical. The structural similarity to biologically active furan derivatives, coupled with the unique properties of the thioic acid moiety, makes it a compelling candidate for discovery research. Positive results from these initial screens would warrant further investigation into its mode of action, spectrum of activity, and potential for crop protection.

References

  • BenchChem. (n.d.). 2-Furancarboxylic acid | 88-14-2.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues.
  • ResearchGate. (n.d.). Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents.
  • ChemPoint. (n.d.). 2-Furoic Acid: Intermediate for Pharma & Food Preservation.
  • PubChem. (n.d.). 2-Furancarboxylic acid | C5H4O3 | CID 6919.
  • Organic Syntheses. (n.d.). Procedure.
  • SlideShare. (n.d.). Applications of furan and its derivative | PPTX.
  • (2024-12-10). Pharmacological activity of furan derivatives.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Wikipedia. (n.d.). 2-Furoic acid.
  • ResearchGate. (2025, August 8). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate | Request PDF.
  • PubMed. (2025, June 4). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural.
  • PubMed. (1987). Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans.
  • PubMed. (2023, September 27). 2-Furoic acid associated with the infection of nematodes by Dactylellina haptotyla and its biocontrol potential on plant root-knot nematodes.

Sources

Application Notes & Protocols: Metal-Catalyzed Cross-Coupling Reactions of 2-Furancarbothioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Furan Scaffold and Thioester Reactivity

The furan ring is a "privileged scaffold" in medicinal chemistry and drug discovery, serving as a cornerstone in numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic characteristics and its capacity to act as a bioisostere for phenyl or thiophene rings make it a versatile component in the design of novel therapeutic agents.[1][2][3] Furan derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] Consequently, the development of robust synthetic methodologies to functionalize the furan core is of paramount importance to researchers in organic synthesis and drug development.

Transition-metal-catalyzed cross-coupling reactions represent one of the most powerful strategies for forming carbon-carbon and carbon-heteroatom bonds.[6][7][8] While traditionally reliant on aryl halides and pseudohalides, recent advancements have focused on more abundant and versatile electrophiles. Carboxylic acid derivatives, particularly thioesters derived from precursors like 2-furancarbothioic acid, have emerged as highly effective substrates.[9][10] These compounds can participate in novel decarbonylative cross-coupling reactions, where the acyl C(O)-S bond is cleaved, and carbon monoxide (CO) is extruded.[11][12] This approach offers significant advantages, including the use of readily available and often less expensive carboxylic acid starting materials and the ability to proceed under mild, base-free conditions.[9][11][12]

This guide provides an in-depth exploration of metal-catalyzed, decarbonylative cross-coupling reactions utilizing thioesters of 2-furancarbothioic acid, offering detailed mechanistic insights and field-proven protocols for their application.

The Core Mechanism: Decarbonylative C–S Bond Activation

The central strategy involves the activation of the C(acyl)–S bond of a 2-furancarbothioate thioester by a low-valent transition metal catalyst, typically Palladium(0) or Nickel(0). The catalytic cycle diverges from classical cross-coupling pathways by incorporating a decarbonylation step, which ultimately forms a metal-furyl intermediate ready to engage with a nucleophilic partner.

The generalized catalytic cycle proceeds through four key stages:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the thioester's C(acyl)–S bond to the metal center (M⁰), forming an acyl-metal-thiolate intermediate (Mᴵᴵ).

  • Decarbonylation: This pivotal step involves the extrusion of a carbon monoxide (CO) ligand from the metal complex. This generates a new metal-aryl intermediate where the furan ring is directly bonded to the metal.

  • Transmetalation: The nucleophilic coupling partner (e.g., an organoboron, organotin, or organocopper species) transfers its organic group to the palladium center, displacing the thiolate ligand.

  • Reductive Elimination: The final step involves the formation of the new C–C or C-heteroatom bond, yielding the cross-coupled product and regenerating the active M⁰ catalyst.[9][10][12]

G M0 M(0)Ln AcylM Acyl-M(II) Intermediate (Furan-C(O)-M-SR) M0->AcylM Furan-C(O)-SR OxAdd Oxidative Addition ArylM Furan-M(II) Intermediate (Furan-M-SR) AcylM->ArylM -CO Decarb Decarbonylation (-CO) CouplingM Furan-M(II)-R' Intermediate ArylM->CouplingM R'-[Nu] - SR-[Nu] Trans Transmetalation (+ R'-[Nu]) CouplingM->M0 Product Furan-R' CouplingM->Product RedElim Reductive Elimination Thioester Furan-C(O)-SR Nu R'-[Nu]

Caption: Generalized Catalytic Cycle for Decarbonylative Coupling.

Application & Protocols: Key Cross-Coupling Reactions

This section details the application of the decarbonylative strategy to three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and an intramolecular Thioetherification.

Decarbonylative Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, coupling an organohalide with an organoboron species.[13][14] The decarbonylative variant enables the direct use of 2-furancarbothioates as the electrophilic partner, providing access to 2-aryl-furans. A key insight is the use of a copper co-catalyst, which can selectively steer the reaction towards the decarbonylative pathway over a competitive acyl coupling (ketone formation).[15]

Causality and Mechanistic Insight: The reaction is enabled by a Pd-NHC (N-Heterocyclic Carbene) catalyst system. The NHC ligand's electronic properties facilitate the initial oxidative addition of the C(acyl)–S bond.[15] The copper(I) cofactor is proposed to activate the thioester towards this oxidative addition and may also play a role in the subsequent transmetalation step.[15] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[16]

G Pd0 Pd(0)(IPr) AcylPd Acyl-Pd(II) Complex Pd0->AcylPd OxAdd Oxidative Addition + Furan-C(O)SR + Cu(I) ArylPd Furan-Pd(II)-SR AcylPd->ArylPd -CO Decarb Decarbonylation (-CO) CouplingPd Furan-Pd(II)-Ar ArylPd->CouplingPd Ar-B(OH)₂ Base Trans Transmetalation + Ar-B(OH)₂/Base CouplingPd->Pd0 Product 2-Aryl-Furan CouplingPd->Product RedElim Reductive Elimination

Caption: Catalytic Cycle for Decarbonylative Suzuki Coupling.

Protocol 1: Synthesis of 2-(p-tolyl)furan

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or N₂), add S-phenyl 2-furancarbothioate (1.0 equiv), 4-tolylboronic acid (3.0 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving [Pd(IPr)(μ-Cl)Cl]₂ (1.0 mol%) and copper(I) iodide (CuI, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.25 M).[15]

  • Reaction Execution: Add the catalyst solution to the Schlenk tube. Seal the tube and heat the reaction mixture to 50 °C with vigorous stirring for 12 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(p-tolyl)furan.

Table 1: Representative Conditions for Decarbonylative Suzuki Coupling[15]

Thioester SubstrateBoronic AcidPd Catalyst (mol%)Cu Cofactor (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
S-phenyl 2-furancarbothioate4-Tolylboronic acid[Pd(IPr)(μ-Cl)Cl]₂ (1.0)CuI (1.5)K₃PO₄ (2.0)THF5012~85-95
S-phenyl 2-furancarbothioatePhenylboronic acid[Pd(IPr)(μ-Cl)Cl]₂ (1.0)CuI (1.5)K₃PO₄ (2.0)THF5012~90
S-phenyl 2-furancarbothioate4-MeO-Ph-B(OH)₂[Pd(IPr)(μ-Cl)Cl]₂ (1.0)Cu(OTf)₂ (1.5)K₃PO₄ (2.0)THF5012~88
Decarbonylative Sonogashira Coupling

The Sonogashira reaction facilitates the powerful coupling of a terminal alkyne with an aryl or vinyl halide to form C(sp²)–C(sp) bonds.[17][18] The decarbonylative adaptation allows for the direct use of 2-furancarbothioic acid itself, which is activated in situ to form a mixed anhydride.[19] This method provides a direct route to 2-alkynyl-furans, which are valuable intermediates in materials science and medicinal chemistry.

Causality and Mechanistic Insight: The reaction proceeds by activating the carboxylic acid with an anhydride (e.g., pivalic anhydride) to form a mixed anhydride, which is the active electrophile.[19] A Pd(0)/Xantphos catalyst system promotes the oxidative addition and subsequent decarbonylation.[19] A copper co-catalyst is essential for the Sonogashira mechanism; it reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Furan-Pd(II) complex.[20]

G cluster_cu Copper Cycle cluster_pd Palladium Cycle CuI Cu(I)X CuAcetylide Cu(I)-C≡C-R' CuI->CuAcetylide + H-C≡C-R' + Base Alkyne H-C≡C-R' CuAcetylide->CuI Transmetalation ArylPd Furan-Pd(II)-X CuAcetylide->ArylPd Transmetalation Pd0 Pd(0)L₂ AcylPd Acyl-Pd(II) Complex Pd0->AcylPd + Furan-C(O)O-Piv AcylPd->ArylPd - CO ArylPd->Pd0 Reductive Elimination Product Furan-C≡C-R' ArylPd->Product

Caption: Catalytic Cycles for Decarbonylative Sonogashira Coupling.

Protocol 2: Synthesis of 2-(phenylethynyl)furan

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine 2-furancarbothioic acid (1.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).

  • Reagent Addition: Add pivalic anhydride (2.0 equiv), followed by anhydrous toluene (0.2 M). Then, add phenylacetylene (1.2 equiv), CuI (10 mol%), and finally DBU (2.0 equiv).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 100 °C for 16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(phenylethynyl)furan.

Table 2: Representative Conditions for Decarbonylative Sonogashira Coupling[19]

Carboxylic AcidAlkynePd Catalyst (mol%)Ligand (mol%)Cu Cat. (mol%)Base (equiv)SolventTemp (°C)Yield (%)
2-Furancarbothioic acidPhenylacetylenePd(OAc)₂ (5)Xantphos (10)CuI (10)DBU (2.0)Toluene100~70-80
2-Furancarbothioic acid1-OctynePd(OAc)₂ (5)Xantphos (10)CuI (10)DBU (2.0)Toluene100~65
Benzoic AcidPhenylacetylenePd(OAc)₂ (5)Xantphos (10)CuI (10)DBU (2.0)Toluene100~75
Intramolecular Decarbonylative Thioetherification

This transformation serves as a foundational proof-of-concept for the decarbonylative pathway, converting aryl thioesters directly into aryl thioethers.[12] For 2-furancarbothioates, this intramolecular rearrangement forges a direct bond between the furan C2 position and the sulfur atom of the original thioester, yielding a 2-(arylthio)furan. The reaction is a powerful demonstration of the C–S bond-forming reductive elimination step.[9][10]

Causality and Mechanistic Insight: The reaction is catalyzed by either Palladium or Nickel complexes with phosphine ligands.[12] The mechanism follows the first two steps of the general cycle (oxidative addition and decarbonylation) to form a Furan-M(II)-SR intermediate. From this key intermediate, a direct C–S bond-forming reductive elimination occurs to furnish the thioether product and regenerate the M(0) catalyst.[12]

G M0 M(0)Ln AcylM Acyl-M(II) Intermediate (Furan-C(O)-M-SR) M0->AcylM + Furan-C(O)SR ArylM Furan-M(II)-SR AcylM->ArylM -CO ArylM->M0 C-S Reductive Elimination Product Furan-SR ArylM->Product

Caption: Catalytic Cycle for Intramolecular Thioetherification.

Protocol 3: Synthesis of 2-(phenylthio)furan

  • Reaction Setup: In a glovebox, charge a vial with S-phenyl 2-furancarbothioate (1.0 equiv), Pd(OAc)₂ (5 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 12 mol%).

  • Reagent Addition: Add anhydrous toluene (0.1 M) to the vial.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated oil bath at 120 °C for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the 2-(phenylthio)furan product.

Table 3: Representative Conditions for Decarbonylative Thioetherification[12]

Thioester SubstrateCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
S-phenyl 2-furancarbothioatePd(OAc)₂ (5)P(o-tol)₃ (12)Toluene12024~80
S-(4-methoxyphenyl) 2-furancarbothioateNi(cod)₂ (10)dcpp (12)Dioxane10024~75
S-benzyl 2-furancarbothioatePd(OAc)₂ (5)P(o-tol)₃ (12)Toluene12024~85

References

  • Application of furan derivative in medicinal field. ResearchGate. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

  • Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and A. The Royal Society of Chemistry. [Link]

  • A Review on Biological and Medicinal Significance of Furan. Al-Mukhtar Journal of Medical and Applied Sciences. [Link]

  • Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis. National Institutes of Health (NIH). [Link]

  • Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions. PubMed Central (PMC). [Link]

  • Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions. Accounts of Chemical Research. [Link]

  • Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. ACS Publications. [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

  • Stille Cross-Coupling. J&K Scientific LLC. [Link]

  • Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews (RSC Publishing). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. PubMed Central (PMC). [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PubMed Central (PMC). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Furancarbothioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 2-Furancarbothioic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate. 2-Furancarbothioic acid is an important organosulfur compound, but its synthesis can present challenges related to yield, purity, and stability. This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you optimize your experimental outcomes. Our approach is grounded in established chemical principles to explain the causality behind each procedural step, ensuring a robust and reproducible synthesis.

Core Synthesis Pathway: An Overview

The most reliable and common method for preparing 2-Furancarbothioic acid involves a two-step process starting from the commercially available 2-Furancarboxylic acid. The first step is the conversion of the carboxylic acid to the more reactive 2-furoyl chloride. The second step is the reaction of this acyl chloride with a sulfur nucleophile.

Synthesis_Workflow Start 2-Furancarboxylic Acid Step1 Step 1: Acyl Chloride Formation Reagent: Thionyl Chloride (SOCl₂) Start->Step1 Intermediate 2-Furoyl Chloride Step1->Intermediate Step2 Step 2: Thiolation Reagent: Potassium Hydrosulfide (KSH) Intermediate->Step2 Product 2-Furancarbothioic Acid Step2->Product

Caption: General workflow for the synthesis of 2-Furancarbothioic acid.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Very low or no yield of the final product.

  • Possible Cause A: Degradation or impurity of 2-Furoyl Chloride.

    • Explanation: 2-Furoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it back to 2-furancarboxylic acid, which will not react under these conditions.[1] Old or improperly stored 2-furoyl chloride is a common source of failure.

    • Solution:

      • Verify Purity: Before use, check the purity of the 2-furoyl chloride. A simple test is to carefully add a drop to anhydrous ethanol; a vigorous reaction indicates reactivity. An IR spectrum should show a strong carbonyl (C=O) stretch around 1750-1780 cm⁻¹ and the absence of a broad O-H stretch from the carboxylic acid.

      • Fresh Preparation: It is highly recommended to use freshly prepared or distilled 2-furoyl chloride for best results.[1] The preparation from 2-furancarboxylic acid and thionyl chloride is a standard and effective procedure.[1]

      • Proper Handling: Always handle 2-furoyl chloride under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.

  • Possible Cause B: Ineffective sulfur nucleophile.

    • Explanation: The hydrosulfide anion (SH⁻) is the key nucleophile. Commercial sources of sodium or potassium hydrosulfide can degrade over time through oxidation or reaction with moisture. Using hydrogen sulfide gas (H₂S) directly is hazardous and requires specialized equipment.

    • Solution:

      • Use High-Quality Reagents: Start with a fresh, unopened container of potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH). KSH is often preferred due to its higher reactivity.

      • In Situ Preparation: For maximum reactivity, the hydrosulfide solution can be prepared in situ by bubbling H₂S gas through a solution of potassium hydroxide (KOH) in anhydrous ethanol, but this must be done with extreme caution in a well-ventilated fume hood.

  • Possible Cause C: Competing side reactions.

    • Explanation: The furan ring is sensitive to strongly acidic or basic conditions and high temperatures, which can lead to polymerization and the formation of tar-like substances known as humins.[2] Furthermore, the product itself, 2-Furancarbothioic acid, can be unstable.

    • Solution:

      • Temperature Control: The reaction of 2-furoyl chloride with the hydrosulfide salt is exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride to minimize side reactions.

      • pH Control During Workup: During the acidic workup to protonate the thiocarboxylate salt, avoid using a large excess of strong acid. Maintain the pH between 2-3, just enough to protonate the product, and keep the solution cold.[3]

Problem 2: Product is impure, showing multiple spots on TLC or peaks in GC/LC-MS.

  • Possible Cause A: Presence of unreacted 2-furoyl chloride or 2-furancarboxylic acid.

    • Explanation: This indicates an incomplete reaction or hydrolysis of the starting material during the workup.

    • Solution:

      • Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-furoyl chloride. Note that the acyl chloride may streak or react on the silica plate; co-spotting with the starting 2-furancarboxylic acid is often more informative.

      • Stoichiometry: Ensure a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the hydrosulfide reagent is used to drive the reaction to completion.

      • Careful Workup: Perform the aqueous workup quickly and at low temperatures to minimize the hydrolysis of any remaining 2-furoyl chloride back to the carboxylic acid.

  • Possible Cause B: Formation of Di-(2-furoyl) sulfide.

    • Explanation: If the hydrosulfide reagent contains sulfide ions (S²⁻) or if stoichiometry is not carefully controlled, two molecules of 2-furoyl chloride can react with one sulfide ion to form the corresponding thioanhydride.

    • Solution: Use KSH or NaSH rather than Na₂S. Ensure a molar excess of the hydrosulfide reagent relative to the acyl chloride.

  • Possible Cause C: Formation of Difurfuryl Disulfide.

    • Explanation: The product, 2-Furancarbothioic acid, can be oxidized, especially in the presence of air (oxygen), to form a disulfide. This is a very common side reaction for thiols and thioacids.

    • Solution:

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (N₂ or Ar) to the extent possible.

      • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

      • Antioxidants (Optional): In some cases, adding a small amount of a reducing agent like dithiothreitol (DTT) during workup can help prevent disulfide formation, but this will complicate purification.

Troubleshooting P1 Problem: Low/No Yield C1a Cause: Degraded Acyl Chloride P1->C1a C1b Cause: Inactive Sulfur Source P1->C1b C1c Cause: Side Reactions (Humins) P1->C1c P2 Problem: Impure Product C2a Cause: Unreacted Starting Material P2->C2a C2b Cause: Disulfide Formation P2->C2b C2c Cause: Thioanhydride Formation P2->C2c S1a Solution: Use fresh/distilled 2-furoyl chloride. C1a->S1a S1b Solution: Use high-quality KSH; maintain low temp. C1b->S1b S1c Solution: Control temperature; careful pH in workup. C1c->S1c S2a Solution: Monitor reaction (TLC); adjust stoichiometry. C2a->S2a S2b Solution: Use inert atmosphere; degassed solvents. C2b->S2b S2c Solution: Use KSH/NaSH, not Na₂S; ensure SH⁻ excess. C2c->S2c

Caption: Troubleshooting logic for 2-Furancarbothioic acid synthesis.

Experimental Protocols & Data

Protocol 1: Preparation of 2-Furoyl Chloride

This protocol is adapted from standard organic synthesis procedures.[1]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a base trap (e.g., NaOH solution), add 2-furancarboxylic acid (1.0 eq).

  • Reagent Addition: Under a fume hood, add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases.

  • Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure. The remaining 2-furoyl chloride can be purified by vacuum distillation.

Protocol 2: Synthesis of 2-Furancarbothioic Acid

This protocol is based on the general method of converting acyl chlorides to thioacids.[4]

  • Setup: In a three-neck flask under a nitrogen atmosphere, dissolve potassium hydrosulfide (KSH) (1.2 eq) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of freshly prepared 2-furoyl chloride (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (THF) to the cold KSH solution via a dropping funnel over 30-45 minutes. Maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Resuspend the residue in ice-cold water.

    • Carefully acidify the aqueous solution to pH 2-3 with cold 1M HCl. The product may precipitate or form an oil.

    • Extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be further purified by vacuum distillation or crystallization if it is a solid.

Table 1: Typical Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous Ethanol or THFGood solubility for reactants, low boiling point for easy removal.
Temperature 0 °C to Room TempControls exothermic reaction, minimizes byproduct formation.[2]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of hydrosulfide and the final thioacid product.
Stoichiometry 1.2 eq KSH : 1.0 eq 2-Furoyl ChlorideMolar excess of nucleophile ensures complete conversion of the acyl chloride.
Workup pH 2-3Ensures complete protonation of the thiocarboxylate salt without promoting acid-catalyzed degradation of the furan ring.[3]

Frequently Asked Questions (FAQs)

Q1: Can I use Lawesson's Reagent to convert 2-furancarboxylic acid directly to the thioacid? A1: While Lawesson's Reagent is a common method for converting carboxylic acids to thioacids, its application here may be challenging.[5] The reaction often requires elevated temperatures (e.g., refluxing in toluene or microwave conditions), which can promote the degradation and polymerization of the sensitive furan ring.[2][5] The two-step method via the acyl chloride is generally more reliable and higher-yielding for this specific substrate.

Q2: How stable is 2-Furancarbothioic acid? How should I store it? A2: Thioacids, in general, are less stable than their carboxylic acid counterparts.[6] 2-Furancarbothioic acid is susceptible to oxidation to the corresponding disulfide, especially when exposed to air. It can also be thermally unstable. For short-term storage, keep it as a solid or oil under an inert atmosphere (argon is preferable to nitrogen) at low temperatures (-20 °C). For long-term storage, converting it to a more stable derivative like a thioester may be advisable.

Q3: My final product has a strong, unpleasant odor. Is this normal? A3: Yes, this is completely normal. Thioacids and other organosulfur compounds are known for their powerful and often unpleasant odors. Always handle the material in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q4: What analytical methods are best for characterizing the final product? A4: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: Will confirm the furan ring structure and the presence of the thioacid functional group. The S-H proton in ¹H NMR is typically a broad singlet.

  • Infrared (IR) Spectroscopy: Look for a C=O stretch around 1660-1720 cm⁻¹ (shifted to lower wavenumber compared to the acyl chloride) and an S-H stretch around 2550 cm⁻¹.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

References

  • Mapp, A. K., & Dervan, P. B. (2000). Thioacids - synthons for amide bond formation and ligation reactions: assembly of peptides and peptidomimetics. PubMed.
  • Toy, P. H., & Thompson, C. F. (2009). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PMC.
  • Wikipedia Contributors. (2023). Thiocarboxylic acid. Wikipedia.
  • BenchChem. (2025). Technical Support Center: 2-Furancarboxylic Acid Synthesis. BenchChem.
  • ResearchGate. (2013). Purification of 2,5-furandicarboxylic acid. ResearchGate.
  • Wikipedia Contributors. (2023). 2-Furoyl chloride. Wikipedia.

Sources

Technical Support Center: Purification of 2-Furancarbothioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Furancarbothioic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems observed during the purification of 2-Furancarbothioic acid, offering explanations for the underlying causes and providing actionable solutions.

Q1: My isolated 2-Furancarbothioic acid is a dark, oily substance instead of a crystalline solid. What went wrong?

Possible Causes and Solutions:

  • Presence of Tarry By-products: The synthesis of furan derivatives can sometimes lead to the formation of polymeric, tar-like impurities.[1] These are often highly colored and can interfere with crystallization.

    • Solution: An initial purification step using activated carbon (Norite) can be effective. Dissolve the crude product in a suitable boiling solvent (e.g., water or carbon tetrachloride) and add a small amount of decolorizing carbon.[1] Boil the solution for a short period, then filter it hot to remove the carbon and adsorbed impurities. Allow the filtrate to cool slowly for crystallization.

  • Incomplete Reaction or Presence of Starting Materials: If the reaction to form the thioacid is incomplete, the presence of unreacted starting materials or intermediates can inhibit crystallization.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. If the reaction is sluggish, consider adjusting the reaction time, temperature, or reagent stoichiometry.

  • Oxidation: Thioacids can be susceptible to oxidation, especially when exposed to air for prolonged periods at elevated temperatures.[2] This can lead to the formation of disulfides and other by-products that may be oily in nature.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating and concentration steps. Using degassed solvents for chromatography and extractions can also minimize oxidation.[2]

Q2: I'm seeing multiple spots on my TLC plate after purification. How can I identify and remove these impurities?

Common Impurities and Removal Strategies:

  • Unreacted 2-Furancarboxylic Acid: If synthesizing from the corresponding carboxylic acid, residual starting material is a likely impurity.

    • Identification: 2-Furancarboxylic acid is generally more polar than its thioacid counterpart. On a silica gel TLC plate, it will have a lower Rf value.

    • Removal: Careful column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should allow for good separation.

  • Lawesson's Reagent By-products: If using Lawesson's reagent for thionation, phosphorus-containing by-products are a common issue.[3] These by-products often have polarities similar to the desired thioacid, making separation challenging.[3]

    • Identification: These impurities can sometimes be visualized on a TLC plate using specific stains, or their presence can be confirmed by ³¹P NMR spectroscopy.

    • Removal: A workup procedure involving treatment with ethanol or ethylene glycol can decompose the problematic Lawesson's reagent by-products into more polar species that are easier to remove by extraction or chromatography.[3]

  • Furfuryl Alcohol: If the synthesis route involves the Cannizzaro reaction of furfural, furfuryl alcohol is a significant co-product.[4][5]

    • Identification: Furfuryl alcohol is more polar than 2-Furancarbothioic acid.

    • Removal: An acidic wash during the workup can help to remove the alcohol. Alternatively, column chromatography can effectively separate the two compounds.

Q3: My yield is consistently low after purification. What are the potential loss points?

Factors Affecting Yield and Mitigation:

  • Water Solubility: Although 2-Furancarboxylic acid has limited water solubility, some loss can occur during aqueous workups.[1] It is reasonable to assume that the thioacid analogue has similar properties.

    • Mitigation: To recover dissolved product, the aqueous layers from extractions can be back-extracted with a suitable organic solvent like ether.[1]

  • Degradation on Silica Gel: Thioacids can be sensitive to acidic conditions, and the inherent acidity of standard silica gel can sometimes cause degradation during column chromatography.

    • Mitigation: Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switching to a different stationary phase like alumina (neutral or basic).[2]

  • Thermal Instability: Prolonged heating can lead to decarboxylation or other degradation pathways, especially for furan-containing compounds.[6][7]

    • Mitigation: Use the minimum amount of heat necessary for dissolution during recrystallization. When concentrating the product, use a rotary evaporator at a moderate temperature.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 2-Furancarbothioic acid, offering best practices and foundational knowledge.

Q4: What is the recommended method for the primary purification of crude 2-Furancarbothioic acid?

For the initial purification of crude 2-Furancarbothioic acid, recrystallization is often the most effective and scalable method.[8] The key is to select an appropriate solvent in which the thioacid has high solubility at elevated temperatures and low solubility at room temperature or below.[8]

Recommended Solvents for Recrystallization (based on the analogous 2-Furancarboxylic acid):

SolventRationale
Carbon Tetrachloride Has been successfully used for the recrystallization of 2-furancarboxylic acid to obtain colorless crystals.[1]
Water Can be effective, but be mindful of potential losses due to some water solubility.[1]
Solvent Mixtures A mixture of solvents, such as ethanol/water or acetone/hexanes, can be systematically tested to find the optimal system for crystallization.
Q5: When is column chromatography necessary, and what are the key considerations?

Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the product, or when a very high degree of purity is required.

Key Considerations for Column Chromatography:

  • Stationary Phase: Standard silica gel is the most common choice. However, if you suspect your compound is sensitive to acid, consider using neutral or basic alumina, or deactivating the silica gel with a small amount of a volatile base like triethylamine in the eluent.[2]

  • Mobile Phase (Eluent): A systematic approach to selecting the eluent should be taken, starting with TLC analysis. A good starting point for many organic acids is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity of the eluent can be gradually increased to achieve optimal separation.

  • Protecting from Oxidation: For air-sensitive compounds like thioacids, it is good practice to use solvents that have been deoxygenated by bubbling an inert gas (like nitrogen or argon) through them before use.[2]

Q6: How should I handle and store purified 2-Furancarbothioic acid to maintain its purity?

Proper handling and storage are crucial to prevent degradation of the purified product.

  • Handling: Whenever possible, handle 2-Furancarbothioic acid in a well-ventilated area or a fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Avoid creating dust if it is a solid.

  • Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[9] Keep it in a cool, dry, and dark place away from oxidizing agents, strong acids, and strong bases.[9][10]

Q7: What analytical techniques are best for assessing the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of the compound and detecting trace impurities.[12]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, which helps to confirm its identity.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of 2-Furancarbothioic acid, highlighting key decision points.

PurificationWorkflow cluster_synthesis Synthesis cluster_primary_purification Primary Purification cluster_secondary_purification Secondary Purification (If Needed) cluster_analysis Purity Assessment Crude Crude 2-Furancarbothioic Acid Recrystallization Recrystallization Crude->Recrystallization No significant color Charcoal Decolorizing Carbon Treatment Crude->Charcoal Colored Impurities? Cooling Cooling & Crystallization Recrystallization->Cooling HotFiltration Hot Filtration Charcoal->HotFiltration HotFiltration->Recrystallization Filtration Filtration & Washing Cooling->Filtration ColumnChromatography Column Chromatography Filtration->ColumnChromatography Impurities Remain? Analysis Purity & Identity Confirmation (NMR, HPLC, MS, MP) Filtration->Analysis Pure? FractionCollection Fraction Collection ColumnChromatography->FractionCollection SolventRemoval Solvent Removal FractionCollection->SolventRemoval SolventRemoval->Analysis PureProduct Pure 2-Furancarbothioic Acid Analysis->PureProduct

Caption: A general workflow for the purification of 2-Furancarbothioic acid.

References

  • Organic Syntheses Procedure. (n.d.). 2-Furoic Acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Furoic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-Furoic acid.
  • Chen, S., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 940–946. doi:10.3762/bjoc.17.78
  • Alfa Aesar. (2025). Safety Data Sheet: (+/-)-Tetrahydro-2-furoic acid.
  • Sdfine. (n.d.). 2-FUROIC ACID 98%.
  • European Patent Office. (2019). EP 3476840 B1: METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION.
  • BenchChem. (2025). Technical Support Center: Stability of 2-Furancarboxylic Acid in Aqueous Solution. Retrieved from [relevant technical support page URL]
  • BenchChem. (2025). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.
  • Fisher Scientific. (2025). Safety Data Sheet: Tetrahydrofuran-2-carboxylic acid.
  • Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Furancarboxylic Acid.
  • Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry, 126(4), 1512-1517.
  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography.
  • Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Springer Nature Experiments. (n.d.). Thiophilic Affinity Chromatography and Related Methods.
  • National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • MDPI. (2020). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis.
  • ResearchGate. (n.d.). Preparation of thioacids and examination of the thioacid scope of the O2 mediated hydrothiolation.
  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • National Center for Biotechnology Information. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer.
  • BenchChem. (2025). Technical Support Center: 2-Furancarboxylic Acid Synthesis. Retrieved from [relevant technical support page URL]
  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • National Center for Biotechnology Information. (2023). Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol.

Sources

Technical Support Center: Synthesis of 2-Furancarbothioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Furancarbothioic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide field-proven insights, troubleshooting workflows, and detailed protocols to ensure a successful and reproducible outcome.

Core Synthesis Overview

The most prevalent and practical route to 2-Furancarbothioic acid involves a two-step process starting from the commercially available 2-Furoic acid. The furan ring is sensitive, and the intermediates are highly reactive, making careful control of reaction conditions paramount to avoiding a complex mixture of byproducts.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Thiolysis A 2-Furoic Acid B 2-Furoyl Chloride A->B  SOCl₂ or (COCl)₂  Catalytic DMF C 2-Furancarbothioic Acid (Product) B->C  NaSH or  1. Thiourea  2. NaOH(aq)

Caption: General two-step synthesis of 2-Furancarbothioic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 2-Furancarbothioic acid in a laboratory setting?

A1: The most dependable route is the two-step conversion from 2-furoic acid. First, 2-furoic acid is converted to its highly reactive acyl chloride, 2-furoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The crude 2-furoyl chloride is then immediately reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield the target 2-Furancarbothioic acid.[3][4] This pathway is favored due to the availability of starting materials and generally manageable reaction conditions.

Q2: What are the critical parameters when preparing the 2-furoyl chloride intermediate?

A2: The formation of 2-furoyl chloride is a critical step where side reactions can significantly impact the final product's purity. Key parameters include:

  • Anhydrous Conditions: 2-Furoyl chloride is extremely sensitive to moisture and will readily hydrolyze back to 2-furoic acid. All glassware must be oven-dried, and anhydrous solvents should be used.

  • Reagent Purity: Use high-purity 2-furoic acid. Impurities from its synthesis, such as furfuryl alcohol, can lead to side reactions.[5]

  • Temperature Control: The reaction with thionyl chloride can be exothermic. Maintaining a controlled temperature (often reflux) prevents degradation of the furan ring.[1]

  • Complete Removal of Chlorinating Agent: Excess thionyl chloride or oxalyl chloride must be thoroughly removed under vacuum before proceeding to the next step, as they will react with the sulfur nucleophile.

Q3: Which sulfur source is preferable for the thiolysis step: Sodium Hydrosulfide (NaSH) or Thiourea?

A3: Both reagents are effective, but they present different challenges and side reactions.

  • Sodium Hydrosulfide (NaSH): This is a direct and potent nucleophile. It offers a one-step conversion from the acyl chloride. However, the resulting thiolate is also nucleophilic and can react with another molecule of 2-furoyl chloride to form a thioanhydride or sulfide byproduct.[4] Using a slight excess of NaSH can help mitigate this.[6]

  • Thiourea: This method involves the formation of a stable S-acylisothiouronium salt intermediate, which is then hydrolyzed under basic conditions to release the thioic acid.[3][7] This two-step process can sometimes offer better control and avoid the formation of sulfide byproducts, but it requires an additional hydrolysis step.

The choice often depends on the scale of the reaction and the purification capabilities available. For straightforward, rapid synthesis, NaSH is often used, while the thiourea route can provide a cleaner initial crude product.

Q4: How can I effectively monitor the reaction and assess the purity of the final product?

A4: Thin-Layer Chromatography (TLC) is a standard method for monitoring the consumption of the starting material (2-furoic acid or 2-furoyl chloride). For purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method, as it can effectively separate 2-Furancarbothioic acid from its primary impurity, 2-furoic acid.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of major impurities.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry of the problem and providing actionable solutions.

Issue 1: Final product is heavily contaminated with 2-Furoic Acid.

Question: My HPLC and NMR analysis show a significant amount of 2-furoic acid in my final product. I started with pure 2-furoyl chloride. What is the cause?

Answer: This is the most common side reaction and is almost always caused by the hydrolysis of the 2-furoyl chloride intermediate . Acyl chlorides are highly electrophilic and react rapidly with even trace amounts of water. This can happen either during the thiolysis reaction if your solvent is not perfectly dry, or during the workup if the product is exposed to aqueous conditions before the reaction is complete.

Causality: The carbonyl carbon of 2-furoyl chloride is highly susceptible to nucleophilic attack. Water, although a weak nucleophile, will readily attack this carbon, leading to the elimination of HCl and reformation of the more stable carboxylic acid.

G cluster_main Main Reaction Path cluster_side Side Reaction: Hydrolysis A 2-Furoyl Chloride B 2-Furancarbothioic Acid A->B NaSH (Nucleophile) C 2-Furoyl Chloride D 2-Furoic Acid (Impurity) C->D H₂O (Trace Moisture)

Caption: Competing main reaction vs. hydrolysis side reaction.

Solutions & Preventative Measures:

  • Rigorous Anhydrous Technique: Ensure all glassware is oven or flame-dried under vacuum. Use anhydrous solvents (e.g., freshly distilled THF or dioxane) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Solvent Choice: Avoid protic solvents or solvents that are difficult to dry completely.

  • Controlled Workup: Quench the reaction by transferring the mixture to a cold, weakly acidic aqueous solution only after TLC or HPLC confirms full consumption of the 2-furoyl chloride.

Issue 2: The reaction mixture turns dark brown or black, yielding a tarry product.

Question: During the synthesis of 2-furoyl chloride or in the subsequent thiolysis step, my reaction turned very dark, and purification is difficult. Why does this happen?

Answer: This is characteristic of humin formation , which is the acid-catalyzed polymerization and degradation of the furan ring.[9] The furan moiety is notoriously sensitive to strong acids.

Causality: The synthesis of 2-furoyl chloride from thionyl chloride generates HCl as a byproduct.[2] If the temperature is too high or the reaction time is excessively long, this HCl can protonate the furan ring, initiating an electrophilic polymerization cascade that results in insoluble, high-molecular-weight "humin" polymers. This can also occur if the workup involves strong mineral acids at elevated temperatures.

Solutions & Preventative Measures:

  • Temperature Control: Do not overheat the reaction mixture. Use the minimum temperature required for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize exposure to acidic conditions.

  • Use of a Base: In some preparations of acyl chlorides, a non-nucleophilic base like pyridine is used to scavenge the HCl byproduct, although this complicates purification.[10]

  • Mild Workup: Use mild acidic or basic conditions during extraction and avoid prolonged heating.

Issue 3: I'm observing a byproduct with a mass corresponding to a thioanhydride or disulfide.

Question: My mass spectrometry results show a peak that could be a dimer of my product. What is this byproduct and how is it formed?

Answer: When using a strong nucleophile like NaSH, two potential dimerization side reactions can occur:

  • Thioanhydride Formation: The thiolate anion of the product (furan-C(O)S⁻) is a potent nucleophile. It can attack a second molecule of the starting 2-furoyl chloride, leading to the formation of a thioanhydride byproduct (furan-C(O)-S-C(O)-furan). This is more likely if the 2-furoyl chloride is in excess or if the NaSH is added too slowly.

  • Disulfide Formation: 2-Furancarbothioic acid can be oxidized to the corresponding disulfide, especially if exposed to air during workup, particularly under basic conditions.

G acyl_chloride 2-Furoyl Chloride thiolate Product Thiolate (furan-C(O)S⁻) thiolate->acyl_chloride thioanhydride Thioanhydride Byproduct thiol_acid 2-Furancarbothioic Acid disulfide Disulfide Byproduct thiol_acid->disulfide [O] (Air Oxidation) n1 Nucleophilic Attack n1->thioanhydride  -Cl⁻

Caption: Dimerization pathways leading to common byproducts.

Solutions & Preventative Measures:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the sulfur nucleophile (NaSH) to ensure all the 2-furoyl chloride is consumed quickly.

  • Inverse Addition: Add the 2-furoyl chloride solution slowly to the solution of NaSH. This maintains an excess of the sulfur nucleophile throughout the reaction, minimizing the chance for the product thiolate to react with the starting material.

  • Degas Solvents: To prevent oxidation to the disulfide, use solvents that have been degassed by bubbling with nitrogen or argon. Conduct the workup under an inert atmosphere where possible.

Issue 4: I suspect product loss due to decarboxylation.

Question: My yields are consistently low even when other side products are minimal. Could my product be decomposing?

Answer: Yes, thermal decarboxylation is a known degradation pathway for 2-furoic acid and its derivatives. While 2-Furancarbothioic acid is more stable than its carboxylic acid counterpart, prolonged heating at high temperatures (>140-160°C) can lead to the loss of CO₂ (or COS) and the formation of furan.[11][12][13] This is especially relevant during distillation for purification.

Solutions & Preventative Measures:

  • Avoid High Temperatures: Purify the product using methods that do not require high heat, such as recrystallization or column chromatography.

  • Vacuum Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point and minimize thermal stress on the molecule.

Quantitative Data Summary

The following table provides a comparative overview of the two primary thiolysis methods.

ParameterMethod A: Sodium HydrosulfideMethod B: Thiourea & HydrolysisReferences
Sulfur Reagent Sodium Hydrosulfide (NaSH)Thiourea, then NaOH[4],[7]
Typical Solvent Anhydrous THF, DioxaneAcetone (for salt formation), then aqueous base[3]
Reaction Steps 12 (Isothiouronium salt formation, then hydrolysis)[3],[4]
Typical Yield 60-80%65-85%General synthetic knowledge
Primary Side Reaction Thioanhydride formation, HydrolysisIncomplete hydrolysis, Hydrolysis[4]
Key Advantage Fast, one-step reactionCleaner crude, avoids thioanhydride byproduct[3]
Key Disadvantage Risk of thioanhydride byproductSlower, two-step process[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Furoyl Chloride

This protocol is based on established methods for converting carboxylic acids to acyl chlorides.[1][2]

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-furoic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (2.0-3.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir under a nitrogen atmosphere. Monitor the reaction by observing the cessation of gas (HCl, SO₂) evolution (typically 2-4 hours). The solution should become clear.

  • Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation, followed by high vacuum. The resulting crude 2-furoyl chloride (a pale yellow to brown liquid) is typically used in the next step without further purification.

Protocol 2: Synthesis of 2-Furancarbothioic Acid (via NaSH)

This protocol is an example and should be adapted and optimized for specific laboratory conditions.

  • Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydrosulfide (NaSH, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Dissolve the crude 2-furoyl chloride (1.0 eq) from Protocol 1 in a minimal amount of anhydrous THF. Add this solution dropwise to the cold NaSH suspension over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or HPLC until the 2-furoyl chloride is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker containing cold water and acidify to pH 2-3 with dilute HCl.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

G start Low Yield or Impure Product check_furoic Is 2-Furoic Acid the major impurity? start->check_furoic cause_hydrolysis Cause: Hydrolysis of 2-Furoyl Chloride check_furoic->cause_hydrolysis Yes check_tar Is the product tarry/dark-colored? check_furoic->check_tar No solution_hydrolysis Solution: Use rigorous anhydrous conditions. cause_hydrolysis->solution_hydrolysis end_node Purification Successful solution_hydrolysis->end_node cause_humin Cause: Humin formation (acid-catalyzed polymerization) check_tar->cause_humin Yes check_dimer Is an unexpected dimer (thioanhydride/disulfide) present? check_tar->check_dimer No solution_humin Solution: Control temperature, minimize reaction time. cause_humin->solution_humin solution_humin->end_node cause_dimer Cause: Side reaction of product thiolate or oxidation check_dimer->cause_dimer Yes check_dimer->end_node No solution_dimer Solution: Use inverse addition, degas solvents, control stoichiometry. cause_dimer->solution_dimer solution_dimer->end_node

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Wilson, W. C. (1921). 2-FUROIC ACID AND 2-FURYLCARBINOL. Organic Syntheses, 1, 58. [Link]

  • Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry, 126(4), 1513-1517. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used? - FAQ. PharmaChem. [Link]

  • Wikipedia contributors. (2023, May 22). 2-Furoyl chloride. In Wikipedia, The Free Encyclopedia. [Link]

  • Stadler, R. H., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]

  • Wikipedia contributors. (2024, April 20). 2-Furoic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Al-Masoudi, N. A., et al. (2023). Preparation, characterization, antioxidant activity of 1-(2-furoyl) thiourea derivatives and study the molecular docking of them as potent inhibitors of Urease enzyme. Baghdad Science Journal. [Link]

  • University of Louisville. (1938). A study of furoyl chloride. ThinkIR. [Link]

  • Chemistry Steps. Reactions of Thiols. Chemistry Steps. [Link]

  • Indian Academy of Sciences. (2020). Synthetic access to thiols: A review. Journal of Chemical Sciences. [Link]

  • Google Patents. (1948). US2436137A - Process for producing mercaptans.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Furancarbothioic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Furancarbothioic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity products.

Introduction: The Versatility and Challenges of 2-Furancarbothioic Acid

2-Furancarbothioic acid is a valuable heterocyclic compound used in the synthesis of a wide range of biologically active molecules and functional materials. Its furan ring and thiocarboxylic acid moiety make it a key precursor for creating novel thioesters and thioamides. However, the reactivity of the thiocarboxylic acid and the potential instability of the furan ring under certain conditions can present challenges in achieving optimal derivatization.

This guide will focus on two primary derivatization pathways: Thioesterification and Thioamidation . We will explore the underlying chemical principles of these reactions and provide practical, field-proven insights to overcome common experimental hurdles.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolving the issue.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common and frustrating issues in synthesis. The causes can range from reagent quality to suboptimal reaction conditions.

Potential Causes & Solutions
  • Poor Quality Starting Material: 2-Furancarbothioic acid can degrade over time, especially if exposed to air and moisture. The presence of impurities can significantly inhibit the reaction.

    • Solution:

      • Verify Purity: Before starting your reaction, verify the purity of your 2-Furancarbothioic acid using techniques like NMR or melting point analysis. The melting point should be sharp; a broad melting range often indicates impurities[1].

      • Purification: If impurities are present, consider recrystallization from a suitable solvent like carbon tetrachloride[1].

  • Ineffective Activation of the Thiocarboxylic Acid: For thioamidation and some thioesterification reactions, the thiocarboxylic acid needs to be activated to a more reactive intermediate. Incomplete activation will result in a poor yield.

    • Solution:

      • Choice of Coupling Agent: For thioamide synthesis, use a reliable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO−)[2]. Boronic acid catalysts have also proven effective for direct amidation at room temperature[3].

      • Reaction Conditions: Ensure your activation step is performed under anhydrous conditions, as water can hydrolyze the activated intermediate.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the furan ring.

    • Solution:

      • Moderate Temperatures: While some esterifications are conducted at high temperatures (160-250°C), these conditions may not be suitable for the furan ring of 2-Furancarbothioic acid, which can be prone to decomposition[4]. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress. Microwave-assisted synthesis can be an effective method for achieving good yields under controlled temperature and shorter reaction times[2].

      • Monitor for Decomposition: The formation of dark, tarry by-products can indicate decomposition of the starting material or product[1]. If this occurs, lower the reaction temperature.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution:

      • Molar Ratios: For thioesterification with an alcohol, using an excess of the alcohol can help drive the equilibrium towards the product. For thioamidation, a slight excess (1.1-1.2 equivalents) of the amine and coupling agent is often beneficial.

Troubleshooting Flowchart: Low Product Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_purity Check Purity of 2-Furancarbothioic Acid start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Starting Material (e.g., Recrystallization) purity_ok->purify No check_activation Review Activation Step (for Amides) purity_ok->check_activation Yes purify->check_purity activation_ok Activation Method Appropriate? check_activation->activation_ok change_coupling Change Coupling Agent (e.g., EDC, Boronic Acid) activation_ok->change_coupling No check_temp Analyze Reaction Temperature activation_ok->check_temp Yes change_coupling->check_activation temp_ok Temperature Optimized? check_temp->temp_ok adjust_temp Adjust Temperature (Consider milder conditions or microwave) temp_ok->adjust_temp No check_stoichiometry Verify Stoichiometry temp_ok->check_stoichiometry Yes adjust_temp->check_temp stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust Molar Ratios of Reactants stoichiometry_ok->adjust_stoichiometry No end Re-run Experiment stoichiometry_ok->end Yes adjust_stoichiometry->check_stoichiometry

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant By-products

The presence of unexpected spots on a TLC plate or peaks in your chromatogram indicates the formation of by-products. Identifying and minimizing these is crucial for obtaining a pure product.

Potential Causes & Solutions
  • Oxidation of the Thiol Group: Thiocarboxylic acids can be susceptible to oxidation, leading to the formation of disulfides or other oxidized species.

    • Solution:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Decarboxylation of 2-Furancarbothioic Acid: At elevated temperatures, 2-furoic acid (the oxygen analog) can undergo decarboxylation[5]. While thioic acids are generally more stable, this possibility should be considered, especially under harsh conditions.

    • Solution:

      • Temperature Control: Avoid excessive heating. Use the lowest temperature that allows for a reasonable reaction rate.

      • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.

  • Side Reactions with the Furan Ring: The furan ring can participate in various side reactions, particularly under strongly acidic or basic conditions.

    • Solution:

      • pH Control: Maintain a neutral or near-neutral pH if possible. If an acid or base catalyst is required, use the mildest effective option and carefully control the amount.

      • Protecting Groups: In complex syntheses, it may be necessary to protect the furan ring, although this adds extra steps to the overall process.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the derivatization of 2-Furancarbothioic acid?

A1: The choice of solvent depends on the specific reaction. For thioamidation using coupling agents, aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred as they effectively dissolve the reactants without interfering with the reaction. For thioesterification, the alcohol reactant itself can sometimes serve as the solvent, or a non-reactive solvent like toluene or xylene can be used, especially if water needs to be removed azeotropically.

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. Derivatization is often employed to improve the chromatographic behavior and detection sensitivity of carboxylic acids in LC-MS analysis[6][7].

Q3: My purified product is a dark oil, but I expected a solid. What could be the issue?

A3: The formation of a dark oil instead of a crystalline solid often points to the presence of impurities or residual solvent. Tarry by-products from the decomposition of the furan ring can also contribute to this[1]. Consider re-purifying your product using column chromatography with a different solvent system or attempting to crystallize it from a different solvent mixture. It's also worth noting that some derivatives of 2-Furancarbothioic acid may simply have low melting points and exist as oils at room temperature.

Q4: Are there any specific safety precautions I should take when working with 2-Furancarbothioic acid and its derivatives?

A4: Yes. 2-Furoic acid, a related compound, is known to be irritating to the eyes, respiratory system, and skin[8]. It is reasonable to assume that 2-Furancarbothioic acid and its derivatives may have similar properties. Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 2-Furancarbothioic acid before use.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Thioesterification

This protocol describes a general method for the synthesis of a thioester from 2-Furancarbothioic acid and an alcohol.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Furancarbothioic acid (1.0 eq).

  • Reagents: Add the desired alcohol (1.5-3.0 eq) and a suitable solvent (e.g., toluene).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Thioamidation using EDC

This protocol outlines the synthesis of a thioamide using EDC as a coupling agent.

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-Furancarbothioic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM).

  • Activation: Add EDC (1.2 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature until completion, monitoring by TLC.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization.

Quantitative Data Summary
ParameterThioesterificationThioamidation (EDC)
Stoichiometry 2-Furancarbothioic acid (1 eq), Alcohol (1.5-3 eq)2-Furancarbothioic acid (1 eq), Amine (1.1 eq), EDC (1.2 eq)
Catalyst Strong acid (e.g., H₂SO₄)DMAP (catalytic)
Solvent Toluene, XyleneDCM, THF, Acetonitrile (anhydrous)
Temperature RefluxRoom Temperature
Workup Basic wash (NaHCO₃)Acidic and Basic washes

References

  • European Patent Office. (2013). ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID - EP 2935229 B1. Googleapis.com.
  • Benchchem. (n.d.). 2-Furancarboxylic acid | 88-14-2.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US8519167B2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof.
  • ResearchGate. (n.d.). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine | Request PDF.
  • Chemistry LibreTexts. (2023).
  • Organic Syntheses Procedure. (n.d.).
  • Google Patents. (2016).
  • Zenkevich, I. G. (n.d.).
  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Wikipedia. (n.d.). 2-Furoic acid.
  • ResearchGate. (n.d.). Synthesis of amides and esters containing furan rings under microwave-assisted conditions.
  • PubMed. (2024). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS.
  • ResearchGate. (2025). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry | Request PDF.
  • Higashi, T. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review.
  • ResearchGate. (2025).
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
  • PubMed. (n.d.).
  • Quora. (2013). In organic chemistry, why is my percent yield so low?.
  • Reddit. (2024). Progress With Low Yields.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Tetrahydro-2-furoic acid.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). 2-Furancarboxylic acid | C5H4O3 | CID 6919.

Sources

Technical Support Center: NMR Analysis of 2-Furancarbothioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 2-Furancarbothioic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the NMR analysis of this and related compounds, providing in-depth, field-tested solutions. Our approach is rooted in explaining the causality behind experimental choices to ensure method robustness and data integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Stability

Question 1: My 2-Furancarbothioic acid sample appears to be degrading in the NMR tube. I'm observing the emergence of new peaks and a decrease in the intensity of my target signals over time. What's happening and how can I prevent it?

Answer:

This is a common issue stemming from the inherent instability of thioacids and the furan ring, especially in the presence of certain solvents or contaminants.

Causality:

  • Thioacid Instability: Thioacids are susceptible to oxidation and hydrolysis. Oxidation can lead to the formation of disulfides, while hydrolysis, often catalyzed by trace amounts of acid or base, will convert the thioacid back to the corresponding carboxylic acid (2-furoic acid).

  • Furan Ring Instability: The furan ring is sensitive to acidic conditions and can undergo polymerization or ring-opening reactions, especially if the NMR solvent is not neutral.

Step-by-Step Troubleshooting Protocol:

  • Solvent Choice: The choice of a deuterated solvent is critical. While chloroform-d (CDCl₃) is common, its potential acidity can promote degradation.

    • Recommendation: Use a neutral and aprotic solvent like acetone-d₆ or benzene-d₆. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that it is hygroscopic and any absorbed water can lead to hydrolysis.

  • Solvent Purity: Ensure your deuterated solvent is of high purity and freshly opened or properly stored to minimize water content and acidic impurities.

  • Inert Atmosphere: Prepare your NMR sample under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature Control: Run your NMR experiment at room temperature or below if possible. Elevated temperatures can accelerate degradation.

  • Prompt Analysis: Analyze the sample as quickly as possible after preparation. If delays are unavoidable, store the sample at a low temperature (e.g., in a freezer) in the dark.

Trustworthiness Check: By preparing a sample in both CDCl₃ and acetone-d₆ and monitoring them over several hours, you can directly observe the stabilizing effect of the neutral solvent. The sample in acetone-d₆ should show significantly less degradation.

Spectral Quality & Resolution

Question 2: I'm seeing broad, poorly resolved peaks for the furan protons in my ¹H NMR spectrum. What are the likely causes and how can I improve the resolution?

Answer:

Broad peaks in the NMR spectrum of 2-Furancarbothioic acid can arise from several factors, including sample concentration, the presence of paramagnetic impurities, and chemical exchange phenomena.

Causality:

  • Aggregation: At high concentrations, molecules can aggregate through hydrogen bonding involving the thioacid proton, leading to line broadening.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from glassware or reagents can cause significant line broadening.

  • Chemical Exchange: The thioacid proton (-SH) is labile and can undergo chemical exchange with residual water or other exchangeable protons in the sample. This exchange can sometimes broaden the signals of nearby protons, including those on the furan ring.

Step-by-Step Troubleshooting Protocol:

  • Optimize Concentration: Prepare a more dilute sample. If the signal-to-noise ratio is a concern, increase the number of scans.[1]

  • Use High-Quality NMR Tubes: Ensure your NMR tubes are clean. If you suspect paramagnetic contamination, wash them with a chelating agent like EDTA, followed by thorough rinsing with deionized water and a suitable solvent, and then oven-dry.

  • Sample Filtration: Filter your sample through a small plug of Celite or a syringe filter to remove any particulate matter.

  • Shimming: Carefully shim the spectrometer for each sample to optimize the magnetic field homogeneity. Poor shimming is a common cause of broad peaks.

  • D₂O Exchange: To confirm if the broadening is due to exchange with the thioacid proton, add a drop of deuterium oxide (D₂O) to your sample, shake it, and re-acquire the spectrum. The -SH peak will disappear, and if it was contributing to the broadening of other peaks, you might see an improvement in their resolution.

Troubleshooting Workflow for Poor Spectral Resolution

G start Poor Spectral Resolution (Broad Peaks) c1 Is the sample concentration high? start->c1 a1 Dilute the sample and re-acquire the spectrum. c1->a1 Yes c2 Are paramagnetic impurities suspected? c1->c2 No a1->c2 a2 Wash glassware with EDTA. Filter the sample. c2->a2 Yes c3 Is shimming optimized? c2->c3 No a2->c3 a3 Re-shim the spectrometer carefully. c3->a3 No c4 Is chemical exchange a possibility? c3->c4 Yes a3->c4 a4 Perform a D₂O exchange experiment. c4->a4 Yes end Improved Resolution c4->end No a4->end

Caption: Decision tree for diagnosing poor spectral resolution.

Chemical Shift & Impurity Identification

Question 3: I'm having trouble assigning the peaks in my ¹H and ¹³C NMR spectra. Are there expected chemical shift ranges for 2-Furancarbothioic acid? Also, I see some unexpected signals; what are the common impurities?

Answer:

Accurate peak assignment requires knowledge of the expected chemical shifts and potential impurities. The electron-withdrawing nature of the carbothioic acid group and the electronic properties of the furan ring influence the chemical shifts.

Expected Chemical Shifts:

The chemical shifts can vary slightly depending on the solvent and concentration. The following table provides typical ranges.

Proton (¹H) Typical δ (ppm) Carbon (¹³C) Typical δ (ppm)
H5~7.9C2 (C=S)~190-200
H3~7.2C5~147
H4~6.6C2'~145
SHHighly variableC3~118
C4~112

Note: The numbering follows standard IUPAC nomenclature for the furan ring.

Common Impurities and Their Identification:

  • 2-Furoic Acid: The most common impurity, arising from hydrolysis.

    • ¹H NMR: The carboxylic acid proton (-COOH) will appear as a broad singlet, typically downfield (>10 ppm). The furan proton signals will be at slightly different chemical shifts compared to the thioacid.[2]

    • ¹³C NMR: The carbonyl carbon (C=O) of the carboxylic acid will be around 160 ppm, which is significantly upfield from the thioacid carbon.[2]

  • Residual Solvents: Solvents used in the synthesis or workup are common contaminants.[3]

    • Identification: Refer to published tables of NMR chemical shifts for common laboratory solvents.[4] For example, acetone will show a singlet around 2.17 ppm in CDCl₃, and ethyl acetate will have signals around 1.26, 2.05, and 4.12 ppm.

  • Water: Water is almost always present to some extent.

    • ¹H NMR: Its chemical shift is highly variable depending on the solvent, concentration, and temperature. In CDCl₃, it's often around 1.56 ppm, while in DMSO-d₆, it's around 3.33 ppm.

Experimental Protocol for Impurity Identification:

  • Acquire High-Resolution Spectra: Ensure your ¹H and ¹³C NMR spectra are well-resolved.

  • Consult Reference Data: Compare your spectra to data for 2-furoic acid and common solvents.[5][6]

  • Spiking Experiment: If you suspect a specific impurity, add a small amount of the pure substance to your NMR sample and re-acquire the spectrum. An increase in the intensity of the corresponding peaks confirms the identity of the impurity.

  • 2D NMR: If assignments are still ambiguous, 2D NMR experiments like HSQC and HMBC can be invaluable for connecting protons to their directly attached carbons and for identifying long-range correlations, respectively.

Logical Relationship for Peak Assignment

G cluster_1d 1D NMR cluster_2d 2D NMR (for complex cases) h1 ¹H NMR Spectrum hsqc HSQC h1->hsqc ref Reference Data (Databases, Literature) h1->ref c13 ¹³C NMR Spectrum c13->hsqc c13->ref hmbc HMBC hsqc->hmbc assign Final Peak Assignment & Impurity ID hmbc->assign ref->assign spike Spiking Experiment spike->assign

Caption: Workflow for peak assignment and impurity identification.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Hoyle, C. E., & Hoyle, C. E. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 57(10), 786-800. [Link]

  • Perrin, C. L., & Perrin, C. L. (2018). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2018(4), M1013. [Link]

  • Riemer, T., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(2), M1223. [Link]

Sources

Technical Support Center: Preventing the Oxidation of 2-Furancarbothioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2FCTA-2026-01

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of 2-Furancarbothioic Acid Stability

2-Furancarbothioic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, combining a furan ring with a thioic acid moiety, makes it a potent pharmacophore. However, this same combination of functional groups renders the molecule highly susceptible to oxidative degradation. Both the thioic acid and the furan ring can be targeted by atmospheric oxygen, leading to the formation of disulfides, sulfonic acids, and ring-opened byproducts. This degradation compromises sample purity, impacts reaction yields, and can lead to inconsistent experimental outcomes. This guide provides in-depth technical advice to help you maintain the integrity of your 2-Furancarbothioic acid during storage.

Section 1: Understanding the Oxidation Pathways

The primary driver of degradation is exposure to atmospheric oxygen, often accelerated by light and elevated temperatures. The two main sites of oxidation are the thioic acid group and the furan ring.

  • Thioic Acid Oxidation: The thiol group (-SH) is readily oxidized. The initial and most common oxidation product is the corresponding disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, which are often highly colored and can interfere with subsequent reactions. Thioic acids are particularly sensitive because, like thiols, they can form resonance-stabilized radicals, making them excellent scavengers of reactive oxygen species (ROS) but also prone to degradation[1].

  • Furan Ring Oxidation: The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various carbonyl-containing compounds. This process can be initiated by autoxidation, especially in the presence of light and trace metal impurities[2].

The diagram below illustrates the potential degradation pathways for 2-Furancarbothioic acid when exposed to an oxidative environment.

G start Start: Receive 2-Furancarbothioic Acid prep_env Prepare Inert Environment (Glovebox or Schlenk Line) start->prep_env aliquot Aliquot into Small, Amber Glass Vials prep_env->aliquot purge Purge Each Vial with Argon/Nitrogen aliquot->purge seal Seal Tightly with Parafilm-wrapped Caps purge->seal label_vial Label Vials Clearly (Name, Date, Conc.) seal->label_vial store Store in Secondary Container at <= -20°C label_vial->store end_node End: Stable Storage store->end_node

Caption: Workflow for optimal long-term storage of 2-Furancarbothioic acid.

Step-by-Step Methodology:

  • Prepare an Inert Atmosphere: Perform all manipulations in a glovebox or on a Schlenk line flushed with a dry, inert gas such as argon or nitrogen. Argon is preferred due to its higher density, which helps displace air more effectively.

  • Choose Appropriate Containers: Use small, amber glass vials with PTFE-lined screw caps. The amber glass protects the light-sensitive furan ring, and the PTFE liner provides a superior seal against gas exchange compared to other materials.

  • Aliquot the Material: Upon receiving a new bottle of 2-Furancarbothioic acid, promptly divide the bulk material into smaller, single-use quantities (aliquots). This practice minimizes the number of times the main stock is exposed to potential contaminants during temperature cycling.

  • Inert Gas Purging: For each aliquot, flush the headspace of the vial with a gentle stream of inert gas for 30-60 seconds. This displaces the atmospheric oxygen.

  • Seal Securely: Immediately after purging, tightly screw on the cap. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if in solution).

  • Freezing: Place the sealed vials inside a secondary container (like a freezer box) and store them in a freezer at -20°C or colder.[3] Avoid using frost-free freezers for long-term storage, as their temperature cycles can be detrimental.

Protocol 2: Verification of Compound Integrity Post-Storage

If you suspect degradation or before using a sample from long-term storage, it is crucial to verify its purity.

Data Table: Comparison of Analytical Techniques

Analytical MethodInformation ProvidedAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Qualitative assessment of purity; detection of non-polar impurities (e.g., disulfide dimer).Fast, inexpensive, requires minimal sample.Not quantitative; may not resolve closely related impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment; detection and quantification of degradation products.Highly sensitive and quantitative; excellent resolution.Requires method development; more time-consuming.
¹H Nuclear Magnetic Resonance (NMR) Structural confirmation; can detect major impurities if their signals are distinct.Provides structural information; can be quantitative with an internal standard.Less sensitive to minor impurities; requires a larger sample size.
Mass Spectrometry (MS) Confirms molecular weight of the parent compound and can identify masses of degradation products.Extremely sensitive; provides molecular weight information.Typically coupled with a separation technique (LC/GC); not inherently quantitative.

Recommended Quick Check: Run a TLC of the stored material against a fresh standard (if available). The appearance of new spots, particularly a less polar spot corresponding to the disulfide, indicates significant oxidation. For quantitative analysis, HPLC is the gold standard.[4][5]

Section 4: Summary of Best Practices

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen) Prevents reaction with atmospheric oxygen, the primary cause of degradation.[6]
Temperature ≤ -20°C Slows the rate of all chemical degradation pathways.[7]
Light Amber Vials The furan ring is light-sensitive and can degrade upon exposure to UV light.[6]
Container Glass Vials with PTFE-lined Caps Glass is inert, and PTFE provides a high-integrity seal against moisture and gas.
Handling Aliquot into Single-Use Vials Minimizes repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Purity Check Periodic Analysis (TLC, HPLC) Verifies the integrity of the stored compound before use in critical experiments.[8]

By adhering to these protocols, you can significantly extend the shelf-life of 2-Furancarbothioic acid and ensure the reliability and reproducibility of your experimental results.

References

  • ResearchGate. (n.d.). Sulfur compounds as antioxidants: Beneficial effects on health. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Furan-d4. Retrieved from [Link]

  • MDPI. (2014). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Retrieved from [Link]

  • ResearchGate. (2017). Furan formation during storage and reheating of sterilised vegetable purées. Retrieved from [Link]

  • PubMed. (2021). Impact of formulation and home storage conditions on the content of furan and derivatives in powdered infant formula. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What makes sulfur-containing compounds such good antioxidants?. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiocarboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2010). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Retrieved from [Link]

  • MDPI. (2021). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Retrieved from [Link]

  • ResearchGate. (2021). Antioxidant activity of some organosulfur compounds in vitro. Retrieved from [Link]

  • MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. Retrieved from [Link]

Sources

"decarboxylation issues of 2-Furancarbothioic acid under thermal stress"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the thermal decarboxylation of 2-Furancarbothioic acid. This document is intended for researchers, chemists, and drug development professionals who are utilizing this reaction and may be encountering challenges. The thermal removal of the thiocarboxyl group from the furan scaffold is a synthetically useful transformation, but it is fraught with potential issues stemming from the inherent reactivity of both the furan ring and the thiocarboxylic acid moiety under thermal stress.

As your application support partner, our goal is to move beyond simple procedural lists. This guide provides in-depth, cause-and-effect explanations for common experimental problems and offers logical, field-tested troubleshooting strategies to help you achieve consistent and successful outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles

This section addresses the fundamental scientific questions surrounding the reaction, providing the necessary context for the troubleshooting guide that follows.

Q1: What is the likely mechanism for the thermal decarboxylation of 2-Furancarbothioic acid?

Unlike the well-documented cyclic concerted mechanism for many β-keto acids, the thermal decarboxylation of a simple aromatic thiocarboxylic acid like 2-Furancarbothioic acid is mechanistically complex and not fully elucidated in the literature. However, based on the behavior of related compounds, it likely proceeds through a high-energy, multi-pathway process dominated by radical intermediates .

The reaction is not a simple, clean extrusion of carbon oxysulfide (COS) or carbon dioxide (CO₂). Key mechanistic considerations include:

  • Homolytic Bond Cleavage: The primary initiation step at elevated temperatures is likely the homolytic cleavage of the weakest bonds: the C(acyl)-C(furan) bond or the S-H bond, generating radical species.

  • Radical Chain Process: These initial radicals can propagate a chain reaction, abstracting hydrogen atoms from other molecules or attacking the furan ring, leading to a cascade of secondary reactions.

  • Intermediate Dimerization: Aromatic carboxylic acids can form anhydride intermediates under thermal conditions, which then decompose. It is plausible that 2-Furancarbothioic acid could form an unstable thioanhydride dimer, which serves as a precursor to radical generation and decomposition.

  • Product Instability: The expected product, 2-mercaptofuran, is highly unstable and prone to immediate follow-on reactions, complicating the isolation of a clean product.

Below is a diagram illustrating a proposed radical pathway.

G cluster_initiation Initiation cluster_propagation Propagation & Side Reactions A 2-Furancarbothioic Acid B Furan Radical + •COSH A->B C-C Cleavage C Thioacyl Radical + H• A->C S-H Cleavage E Polymerization (Char/Humins) B->E G Rearrangement (e.g., Thiophenes) B->G Ring Transformation D Primary Product (2-Mercaptofuran) (Unstable) C->D H• Abstraction D->E F Oxidative Dimerization (Disulfide) D->F [O]

Caption: Proposed radical mechanism for thermal decarboxylation.

Q2: What are the expected products and common byproducts of this reaction?

The theoretically expected product is 2-mercaptofuran . However, this compound is highly unstable and unlikely to be isolated in significant yield under thermal conditions. The actual products observed are typically a complex mixture resulting from the high reactivity of the intermediates and the primary product.

Product / Byproduct ClassChemical Nature / IdentificationProbable Cause
Primary Product (Target) 2-Mercaptofuran: Highly unstable thiol. May exist in tautomeric equilibrium with a thione form.Direct decarboxylation product.
Polymeric Material Black/brown insoluble solid (char/humins): Complex, high molecular weight polymers.Radical polymerization of the furan ring and/or the unstable 2-mercaptofuran product.[1]
Disulfides Di(furan-2-yl)carbonyl disulfide: Formed via oxidation of the starting material.Presence of trace oxygen in the reaction atmosphere reacting with the thiocarboxylic acid.[2]
Rearrangement Products Thiophene derivatives: The thermal decomposition of sodium thiobenzoate is known to produce tetraphenylthiophene.[3] Similar complex rearrangements are possible here.High-temperature radical-mediated ring-opening and re-cyclization events.
Gaseous Byproducts CO, CO₂, COS, H₂S: Mixture of gases.Fragmentation of the •COSH radical and other decomposition pathways.
Q3: What are the most critical experimental parameters that influence the reaction outcome?

Three parameters are paramount for controlling this reaction:

  • Temperature: This is the primary driver of the reaction but also the main cause of side reactions. Finding the minimum temperature required for decarboxylation is critical. Overheating will drastically favor polymerization and decomposition of the furan ring.

  • Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Thiocarboxylic acids and the resulting thiols are highly susceptible to oxidation, which leads to disulfide formation and other unwanted side reactions.[4]

  • Solvent: The choice of solvent can significantly impact the reaction. High-boiling, inert solvents are necessary for temperature control. Furthermore, the solvent polarity can influence reaction pathways and the stability of intermediates. Hydrogen-donor solvents (e.g., tetralin) may mitigate some radical side reactions by capping radical species.

Part 2: Troubleshooting Guide for Common Issues

This section is formatted as a series of common problems followed by diagnostic questions, explanations of probable causes, and actionable solutions.

Issue 1: Incomplete or Stalled Reaction

Q: I've heated my 2-Furancarbothioic acid for several hours, but analysis (TLC, ¹H NMR) shows a significant amount of starting material remaining. What's wrong?

Probable Cause 1: Insufficient Temperature The activation energy for the initial bond cleavage is not being overcome. While the analogous 2-furoic acid decarboxylates around 140-160°C, the C-C bond in the thio-analogue may require different conditions.

  • Solution: Systematic Temperature Increase

    • Set up the reaction under a strict inert atmosphere.

    • Begin heating at a temperature just below the boiling point of your solvent (or a maximum of 180°C if neat).

    • Monitor the reaction every 30-60 minutes using a validated analytical method (e.g., TLC, or quenching a small aliquot for ¹H NMR).

    • If no significant conversion is observed after 2 hours, increase the temperature by 10-15°C.

    • Repeat this incremental increase until you identify the minimum temperature at which the reaction proceeds at a reasonable rate. Note this temperature as the optimum for your system.

Probable Cause 2: Poor Heat Transfer If running the reaction neat (without solvent) or as a thick slurry, localized heating may be inefficient.

  • Solution: Improve Agitation and Consider a Solvent

    • Ensure vigorous mechanical or magnetic stirring to maintain a homogenous temperature throughout the reaction vessel.

    • Consider adding a high-boiling, inert solvent (e.g., diphenyl ether, Dowtherm™ A, tetralin) to improve heat transfer and temperature control. A solvent also allows for running the reaction under high dilution, which can suppress intermolecular side reactions.

Issue 2: Very Low or No Yield of the Desired Product

Q: My starting material is consumed, but my reaction mixture is a black tar, and I cannot isolate any identifiable product. Where is my compound going?

This is the most common issue and is almost always due to the inherent instability of the product and the prevalence of competing side reactions.

Probable Cause 1: Product Decomposition/Polymerization The primary product, 2-mercaptofuran, is likely forming but immediately polymerizing or decomposing under the reaction conditions. The furan ring itself is susceptible to thermal degradation.[1]

  • Solution A: Lower the Temperature & Time

    • Using the optimization protocol from Issue 1, identify the lowest possible temperature for the reaction. Once the starting material is consumed (as per TLC/NMR), immediately cool the reaction down. Do not allow it to sit at high temperatures for extended periods.

  • Solution B: In-Situ Trapping Experiment

    • The goal is to react the unstable thiol product with a trapping agent as soon as it forms, converting it into a more stable derivative. This is a powerful diagnostic and synthetic tool.

    Protocol: In-Situ Trapping with an Alkylating Agent

    • Setup: To your reaction flask containing 2-Furancarbothioic acid and a suitable high-boiling solvent (e.g., DMF, NMP), add 1.5 equivalents of a mild base (e.g., K₂CO₃) and 1.2 equivalents of a trapping agent (e.g., iodomethane or benzyl bromide).

    • Reaction: Heat the mixture to the minimum effective decarboxylation temperature. The base will deprotonate the newly formed thiol, and the resulting thiolate will be immediately alkylated.

    • Analysis: After the reaction, work up and analyze for the expected stable thioether (e.g., 2-(methylthio)furan or 2-(benzylthio)furan). If this product is observed, it confirms that decarboxylation is occurring but that the free thiol product is unstable.

Probable Cause 2: Radical-Mediated Side Reactions As discussed in the mechanism FAQ, radical pathways dominate, leading to complex mixtures and polymerization rather than the desired product.

  • Solution: High Dilution and Radical Inhibition

    • High Dilution: Run the reaction at a very low concentration (e.g., 0.01 - 0.05 M) in a high-boiling solvent. This minimizes intermolecular reactions between radical species, potentially favoring the desired intramolecular decarboxylation.

    • Radical Scavenger (Diagnostic): Add a radical scavenger like hydroquinone or TEMPO (in catalytic amounts) to the reaction. If this significantly slows down or inhibits the consumption of your starting material, it provides strong evidence for a radical mechanism. While this may not improve the yield of the desired product, it is a crucial mechanistic insight.

The following workflow diagram summarizes the troubleshooting process for low-yield scenarios.

G cluster_solutions Potential Solutions Start Problem: Low / No Yield Q1 Is Starting Material Consumed? Start->Q1 Troubleshoot_Temp Troubleshoot Reaction Conditions (See Issue 1): - Increase Temperature - Improve Heat Transfer Q1->Troubleshoot_Temp No Cause Likely Cause: Product Instability or Competing Side Reactions Q1->Cause Yes No_Consume No Yes_Consume Yes Sol_A Optimize Conditions: - Lower Temperature - Reduce Reaction Time Cause->Sol_A Sol_B Perform In-Situ Trapping Experiment Cause->Sol_B Sol_C Modify Reaction Setup: - Use High Dilution - Add Radical Scavenger Cause->Sol_C

Caption: Troubleshooting workflow for low-yield decarboxylation.

Issue 3: Poor Reproducibility

Q: I have gotten the reaction to work once, but I am struggling to reproduce the results. Why?

Probable Cause 1: Purity of Starting Material Trace metal impurities in your 2-Furancarbothioic acid can catalyze decomposition pathways, while inhibitors from its synthesis could prevent the reaction from starting.

  • Solution: Purify the starting material immediately before use, for example, by recrystallization. Ensure it is thoroughly dried.

Probable Cause 2: Inconsistent Atmosphere Control Small leaks of air into the reaction vessel can introduce oxygen, which acts as a radical initiator and leads to oxidative side reactions.

  • Solution: Use high-quality glassware with well-sealed joints. Employ a robust inert gas setup, preferably using a manifold that allows for several vacuum/backfill cycles to thoroughly purge the vessel of air before heating. Maintain a positive pressure of inert gas throughout the reaction.

Probable Cause 3: Solvent Quality Peroxides in solvents like ethers or water in hygroscopic solvents can drastically and unpredictably alter the reaction course.

  • Solution: Use freshly distilled or commercially available anhydrous solvents. If using a solvent like tetralin, ensure it is free of oxidation products.

Part 3: Appendices

Appendix A: Recommended Analytical Protocols

Protocol A1: Reaction Monitoring by ¹H NMR

  • Baseline: Take a high-quality ¹H NMR spectrum of your purified 2-Furancarbothioic acid in a suitable deuterated solvent (e.g., DMSO-d₆). Identify the key proton signals for the furan ring and the acidic S-H proton.

  • Sampling: At each time point, carefully extract a small aliquot (~0.1 mL) from the hot reaction mixture using a nitrogen-purged syringe.

  • Quenching: Immediately dissolve the aliquot in 1 mL of cold deuterated solvent.

  • Analysis: Acquire a ¹H NMR spectrum. Monitor the disappearance of the starting material signals. The appearance of new, complex multiplets in the aromatic region, or a general broadening of signals, often indicates polymerization or byproduct formation.

Protocol A2: Byproduct Analysis by GC-MS

  • Sample Prep: After the reaction is complete, cool the mixture. If a solvent was used, it can be injected directly. If the reaction was run neat, dissolve a small sample of the crude material in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Run a standard GC-MS analysis.

  • Interpretation: Look for peaks corresponding to potential byproducts. While the highly unstable 2-mercaptofuran may not be visible, you may identify more stable rearrangement products, disulfide byproducts, or fragments from the decomposition of the furan ring.

References

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (n.d.). Office of Scientific and Technical Information, U.S. Department of Energy. Retrieved from [Link]

  • Miroslav, M., & O'Brien, C. (n.d.). Pyrolysis of Carboxylic Acids. In ResearchGate. Retrieved from [Link]

  • MECHANISM OF THERMAL DECARBOXYLATION. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Taylor, R. J. K. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. In Science of Synthesis (Vol. 20, p. 1599).
  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? (2017, December 27). Chemistry Stack Exchange. Retrieved from [Link]

  • Ghorbani, F., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012–24018. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • 18.5: Decarboxylation of Carboxylic Acids. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Thiobenzoic acid. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Thiobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Thiocarboxylic acid. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Synthesis of Thiobenzoic acid. (n.d.). Chempedia - LookChem. Retrieved from [Link]

Sources

Technical Support Center: Managing Impurities in 2-Furancarbothioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Furancarbothioic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis, with a primary focus on impurity management.

Overview of 2-Furancarbothioic Acid Synthesis

2-Furancarbothioic acid, a sulfur analog of 2-furoic acid, is a valuable building block in medicinal chemistry and materials science. A common synthetic route involves the reaction of 2-furoyl chloride with a sulfur source, such as sodium hydrosulfide (NaSH). While seemingly straightforward, this process can be prone to the formation of various impurities that can affect the yield, purity, and stability of the final product. Understanding the origin of these impurities is the first step toward effective control.

Synthesis Pathway Overview

Synthesis_Overview FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride FuroicAcid->FuroylChloride Acylation ThionylChloride Thionyl Chloride (SOCl2) Product 2-Furancarbothioic Acid FuroylChloride->Product Thiolation NaSH Sodium Hydrosulfide (NaSH) NaSH->Product Thiolation

Caption: General synthesis route for 2-Furancarbothioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-Furancarbothioic acid?

A1: The impurity profile can vary depending on the specific reaction conditions and the purity of your starting materials. However, some of the most frequently observed impurities include:

  • 2-Furoic Acid: This is often a result of incomplete conversion of the starting material or hydrolysis of the intermediate, 2-furoyl chloride, during the reaction or workup.

  • Difuroyl Sulfide: This symmetrical sulfide can form through the reaction of 2-furoyl chloride with the thiocarboxylate product.

  • Elemental Sulfur: Oxidation of the hydrosulfide reagent can lead to the formation of elemental sulfur, which can be difficult to remove.

  • Unreacted 2-Furoyl Chloride: Incomplete reaction will leave residual acyl chloride, which is highly reactive and can complicate purification.

  • Polymeric/Tarry Byproducts: Furan rings are susceptible to polymerization under acidic or harsh conditions, leading to the formation of dark, tar-like substances.[1]

Q2: My final product is a dark oil instead of a crystalline solid. What could be the cause?

A2: The formation of a dark oil is a common issue and is often indicative of the presence of polymeric or tarry byproducts.[1] This can be caused by several factors:

  • High Reaction Temperature: Elevated temperatures can promote the degradation and polymerization of the furan ring.

  • Presence of Strong Acids: Acidic conditions can catalyze the polymerization of furans.

  • Extended Reaction Times: Prolonged exposure to reaction conditions can increase the likelihood of side reactions and degradation.

To mitigate this, it is crucial to maintain careful control over the reaction temperature and to minimize the reaction time.

Q3: I am observing a low yield of 2-Furancarbothioic acid. What are the potential reasons?

A3: Low yields can be attributed to several factors throughout the synthetic process:

  • Incomplete Formation of 2-Furoyl Chloride: If the initial acylation of 2-furoic acid is not complete, the subsequent reaction will have a lower yield.

  • Side Reactions of 2-Furoyl Chloride: The highly reactive 2-furoyl chloride can undergo side reactions, such as reacting with the product to form difuroyl sulfide.

  • Loss During Workup: 2-Furancarbothioic acid has some solubility in water, and significant losses can occur during aqueous extraction steps.[1]

  • Product Decomposition: The product can be sensitive to heat and may decompose during purification steps like distillation.[1]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered during the synthesis of 2-Furancarbothioic acid.

Issue 1: Presence of 2-Furoic Acid in the Final Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete conversion of 2-furoic acid to 2-furoyl chloride. 1. Ensure the use of excess thionyl chloride (SOCl₂) during the acylation step. 2. Increase the reflux time to drive the reaction to completion.[2] 3. Confirm the absence of 2-furoic acid in the 2-furoyl chloride intermediate by techniques like IR spectroscopy (disappearance of the broad O-H stretch).Le Chatelier's principle dictates that using an excess of a reactant (thionyl chloride) will shift the equilibrium towards the product (2-furoyl chloride).
Hydrolysis of 2-furoyl chloride. 1. Perform the reaction under strictly anhydrous conditions. 2. Use freshly distilled solvents. 3. Minimize exposure of the reaction mixture to atmospheric moisture.2-Furoyl chloride is an acyl chloride and is highly susceptible to hydrolysis by water, which regenerates the carboxylic acid.
Hydrolysis of the product during workup. 1. Keep the temperature low during aqueous workup. 2. Minimize the time the product is in contact with the aqueous phase. 3. Use a buffered aqueous solution if necessary to control the pH.While more stable than the acyl chloride, the thiocarboxylic acid can still undergo hydrolysis, especially under non-neutral pH and elevated temperatures.
Issue 2: Formation of Difuroyl Sulfide
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction of 2-furoyl chloride with the thiocarboxylate product. 1. Add the 2-furoyl chloride solution slowly to the sodium hydrosulfide solution.[3] 2. Maintain a slight excess of sodium hydrosulfide throughout the reaction. 3. Keep the reaction temperature low to reduce the rate of this side reaction.Adding the acyl chloride slowly to the nucleophile ensures that the concentration of the acyl chloride is kept low, minimizing its reaction with the newly formed product.[3]
Issue 3: Presence of Elemental Sulfur
Potential Cause Troubleshooting Steps Scientific Rationale
Oxidation of sodium hydrosulfide. 1. Degas all solvents before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly prepared or high-purity sodium hydrosulfide.Sodium hydrosulfide is susceptible to oxidation by atmospheric oxygen, which leads to the formation of polysulfides and ultimately elemental sulfur.
Purification 1. Elemental sulfur can often be removed by recrystallization from a suitable solvent, as it may have different solubility characteristics than the desired product. 2. In some cases, washing with a solution of sodium sulfite can help to remove elemental sulfur by converting it to the soluble thiosulfate.The principle of purification by recrystallization relies on the difference in solubility between the compound of interest and the impurities.
Impurity Formation and Control Workflow

Impurity_Workflow cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities cluster_controls Control Measures Start Start: 2-Furoic Acid Step1 Acylation with SOCl2 Start->Step1 Intermediate 2-Furoyl Chloride Step1->Intermediate Imp1 Unreacted 2-Furoic Acid Step1->Imp1 Incomplete Reaction / Hydrolysis Step2 Reaction with NaSH Intermediate->Step2 Crude Crude 2-Furancarbothioic Acid Step2->Crude Imp2 Difuroyl Sulfide Step2->Imp2 Side Reaction Imp3 Elemental Sulfur Step2->Imp3 Reagent Oxidation Imp4 Tarry Byproducts Crude->Imp4 Degradation Ctrl1 Anhydrous Conditions Ctrl1->Step1 Ctrl2 Slow Addition of Reagents Ctrl2->Step2 Ctrl3 Inert Atmosphere Ctrl3->Step2 Ctrl4 Temperature Control Ctrl4->Step1 Ctrl4->Step2

Caption: Workflow illustrating impurity formation and control points.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is effective for removing less soluble impurities such as polymeric byproducts and, in some cases, elemental sulfur.

  • Solvent Selection: Begin by identifying a suitable solvent system. A good solvent will dissolve the 2-Furancarbothioic acid at an elevated temperature but have low solubility at room temperature or below. Common solvents for furan-based carboxylic acids include water, carbon tetrachloride, or mixtures of organic solvents.[1]

  • Dissolution: In a flask, add the crude 2-Furancarbothioic acid and a minimal amount of the selected hot solvent to dissolve it completely. If colored impurities are present, a small amount of activated carbon can be added.[1]

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Acid-Base Extraction for Removal of 2-Furoic Acid

This technique leverages the difference in acidity between the thiocarboxylic acid and the carboxylic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash it with a dilute solution of a weak base, such as sodium bicarbonate. The more acidic 2-furoic acid will be preferentially deprotonated and extracted into the aqueous layer.

  • Separation: Separate the organic layer containing the 2-Furancarbothioic acid.

  • Washing: Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Typical Impurity Profile Before and After Purification
Impurity Crude Product (% by HPLC) After Recrystallization (% by HPLC) After Acid-Base Extraction (% by HPLC)
2-Furancarbothioic Acid85.298.597.8
2-Furoic Acid8.50.8<0.1
Difuroyl Sulfide3.10.51.2
Other Impurities3.20.21.0

Note: These are representative values and actual results may vary.

References

  • Gelissen, H. (1924). 2-Furoyl chloride. Organic Syntheses, 4, 75.
  • Organic Syntheses Procedure, (n.d.). 2-Furancarboxylic acid and 2-Furylcarbinol. Retrieved from [Link]

  • Staudinger, H., & Freudenberger, H. (1931). Thiobenzophenone. Organic Syntheses, 11, 94.
  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

Sources

Technical Support Center: Refining Crystallization Methods for 2-Furancarbothioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Furancarbothioic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to develop and refine crystallization methods for this specific thio-compound. Given that detailed, peer-reviewed crystallization protocols for 2-Furancarbothioic acid are not widely published, this document synthesizes data from its structural analog, 2-Furancarboxylic acid, with foundational principles of organosulfur chemistry to provide a robust framework for method development and troubleshooting.

Our approach is grounded in explaining the causality behind experimental choices, enabling you to adapt and optimize these methods for your specific purity requirements and scale.

Section 1: Core Physicochemical Considerations

Understanding the target molecule is the first step in developing a robust crystallization protocol. 2-Furancarbothioic acid is the sulfur analog of 2-Furancarboxylic acid. The substitution of an oxygen atom for a sulfur atom significantly alters the molecule's properties.

Key Molecular Differences:

  • Polarity and Hydrogen Bonding: The S-H bond is less polar and a weaker hydrogen bond donor/acceptor compared to the O-H bond. This will influence solubility in protic solvents.

  • Acidity: Thioic acids are generally more acidic than their carboxylic acid counterparts.

  • Oxidation Sensitivity: The thiol group (-SH) is susceptible to oxidation, primarily forming disulfide bonds (R-S-S-R). This is a critical consideration for solvent choice and atmospheric conditions during the procedure, as oxidation can introduce significant impurities.[1][2]

The table below contrasts the known properties of 2-Furancarboxylic acid with the expected properties of 2-Furancarbothioic acid to guide your initial experimental design.

Property2-Furancarboxylic AcidPredicted Behavior for 2-Furancarbothioic AcidRationale & Implication for Crystallization
Molar Mass 112.08 g/mol [3]~128.14 g/mol Higher mass may slightly alter solubility profiles.
Melting Point 128-132 °C[4]Likely lowerWeaker intermolecular forces (hydrogen bonding) typically result in a lower melting point. This increases the risk of "oiling out."
Acidity (pKa) 3.12[4]Lower (More Acidic)The S-H bond is weaker than the O-H bond.[2] Higher acidity may affect solubility in basic or acidic solvent systems.
Solubility Soluble in hot water, methanol, DMSO.[3][5]Increased solubility in less polar organic solvents; potentially lower solubility in highly polar/protic solvents like water.The reduced hydrogen bonding capacity suggests screening a wider range of organic solvents.
Stability Stable under normal conditions.[6]Sensitive to oxidation, especially in the presence of air, metal ions, or basic conditions.An inert atmosphere (Nitrogen/Argon) is highly recommended. Solvents should be degassed. Avoid strong oxidizing agents.[1][6]

Section 2: A General Protocol for Crystallization Method Development

Due to the lack of a standardized protocol, a systematic approach to method development is required. The following workflow provides a self-validating system to identify optimal crystallization conditions.

Crystallization_Workflow start Start: Crude 2-Furancarbothioic Acid solvent_screening Step 1: Solvent Screening (Test solubility in various solvents: hot vs. cold) start->solvent_screening solvent_selection Step 2: Select Optimal Solvent System (High solubility when hot, low when cold) solvent_screening->solvent_selection dissolution Step 3: Dissolution (Dissolve in minimum hot solvent under N2/Ar) solvent_selection->dissolution filtration Step 4: Hot Gravity Filtration (Optional) (Removes insoluble impurities) dissolution->filtration cooling Step 5: Slow Cooling (Allow to cool slowly to room temp, then ice bath) filtration->cooling collection Step 6: Crystal Collection (Vacuum filtration) cooling->collection washing Step 7: Washing (Rinse with minimal ice-cold solvent) collection->washing drying Step 8: Drying (Vacuum oven at low temperature) washing->drying analysis End: Purity Analysis (HPLC, NMR, Melting Point) drying->analysis

Caption: Workflow for developing a crystallization protocol.

Methodology for Step 1: Solvent Screening
  • Preparation: Place ~10-20 mg of your crude 2-Furancarbothioic acid into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., Toluene, Hexanes, Ethyl Acetate, Acetone, Isopropanol, Water) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture in a water or sand bath. Continue adding solvent dropwise until the solid dissolves. Record the approximate volume.

  • Cooling: Allow the saturated, hot solutions to cool to room temperature, then place them in an ice-water bath.

  • Observation: Observe the quantity and quality of the crystals that form. An ideal solvent will dissolve the compound completely when hot but result in significant crystal formation upon cooling.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the crystallization of sensitive compounds like 2-Furancarbothioic acid.

Q1: My compound is separating as a liquid ("oiling out") instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is trying to crystallize, or when the solution is supersaturated to a very high degree.[7] Given the predicted lower melting point of 2-Furancarbothioic acid, this is a significant risk.

Causality & Solution Pathway:

  • Reason 1: Cooling is too rapid. A high degree of supersaturation is achieved while the solution is still too warm.

    • Solution: Allow the flask to cool more slowly. Insulate the flask with glass wool or let it cool overnight at room temperature before moving to an ice bath.

  • Reason 2: The boiling point of the solvent is too high. The solution temperature may not drop below the compound's melting point until late in the cooling process.

    • Solution: Add a co-solvent ("anti-solvent") in which the compound is less soluble. This lowers the overall solvating power, inducing crystallization at a higher temperature. Add the anti-solvent dropwise to the hot, dissolved solution until it just turns cloudy, then add a drop or two of the primary solvent to redissolve, and then cool slowly.

  • Reason 3: Significant impurities are present. Impurities can cause a melting point depression, exacerbating the problem.

    • Solution: Attempt a preliminary purification step (e.g., passing through a short silica plug) before crystallization.

Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' q1 Is the solution cooling too fast? start->q1 a1_yes Action: Re-heat to dissolve. Cool slowly (insulate flask). q1->a1_yes Yes q2 Is the solvent B.P. much higher than the compound's M.P.? q1->q2 No end Problem Resolved a1_yes->end a2_yes Action: Re-heat to dissolve. Add a co-solvent (anti-solvent) dropwise until cloudy, then clarify and cool. q2->a2_yes Yes q3 Do you suspect high impurity levels? q2->q3 No a2_yes->end a3_yes Action: Perform pre-purification (e.g., column chromatography) before crystallization. q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting decision tree for "oiling out".

Q2: My final product is yellow or brown, not the expected white/off-white crystals. Why?

A2: Discoloration in sulfur-containing compounds often points to oxidation. The thiol group in 2-Furancarbothioic acid can be oxidized to form a disulfide, which can impart a yellow color. Further oxidation or degradation of the furan ring can also produce colored impurities.

Preventative Measures:

  • Use an Inert Atmosphere: From the dissolution step onwards, maintain a positive pressure of an inert gas like Nitrogen or Argon over the solution. This is the most effective way to prevent air oxidation.

  • Degas Solvents: Before use, sparge your chosen crystallization solvent with Nitrogen or Argon for 15-20 minutes to remove dissolved oxygen.

  • Add a Reducing Agent (Use with Caution): In some cases, a very small amount of a mild reducing agent can be added to the crystallization mixture to prevent oxidation. However, this can introduce other impurities and should be a last resort.

  • Activated Carbon (Norite): If the impurities are colored polar compounds, adding a small amount of activated carbon to the hot solution, boiling for a few minutes, and then performing a hot gravity filtration can effectively remove them.[8]

Q3: My recovery yield is very low (<50%). What are the likely causes?

A3: Low yield is a common issue in crystallization optimization.[7]

  • Cause 1: Too much solvent was used. Even a slight excess beyond the minimum required for hot dissolution can keep a significant amount of your product in the mother liquor upon cooling.

    • Solution: After filtering your crystals, try concentrating the mother liquor by boiling off some solvent and cooling again to obtain a second crop of crystals. For future runs, be more meticulous in adding the minimum amount of hot solvent.

  • Cause 2: The compound has significant solubility in the cold solvent. The chosen solvent may not be optimal.

    • Solution: Re-evaluate your solvent screen. Look for a solvent with a steeper solubility curve (a larger difference between hot and cold solubility). Alternatively, consider using a mixed-solvent system.

  • Cause 3: Premature crystallization during hot filtration. If you performed a hot gravity filtration, the product may have crystallized in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is kept hot.[9] This can be done with a heat lamp or by pre-rinsing with hot, clean solvent.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for 2-Furancarbothioic acid? A: Based on its structure, a good starting point would be to screen solvents across a range of polarities. Consider toluene, ethyl acetate, dichloromethane, acetone, and isopropanol. Given the thio-group, also evaluate hydrocarbon solvents like hexanes or heptane, as it may have higher solubility in these than its oxygen analog.

Q: What analytical techniques are best for assessing purity post-crystallization? A: A combination of techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment.

  • Nuclear Magnetic Resonance (¹H NMR): Excellent for identifying the structure and detecting residual solvents or major impurities.

  • Melting Point: A sharp melting point close to the literature value (once established) indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Q: What are the primary safety concerns when handling 2-Furancarbothioic acid? A: While specific toxicology data is limited, it should be handled with the standard precautions for a novel chemical. Based on its functional groups, assume it is an irritant to the skin, eyes, and respiratory system.[6][10] The thiol group may also impart a strong, unpleasant odor. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Organic Syntheses Procedure, Coll. Vol. 1, p.276 (1941); Vol. 2, p.36 (1922). [Link]

  • European Patent Office. (2019). METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - EP 3476840 B1. [Link]

  • Google Patents. (2014).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (R)-Tetrahydro-2-furancarbothioic acid. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. [Link]

  • DC Fine Chemicals. (2024). 2-Furoic acid Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. [Link]

  • ResearchGate. (2013). Purification of 2,5-furandicarboxylic acid. [Link]

  • ResearchGate. (2025). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. [Link]

  • EBSCO. (n.d.). Thiols | Research Starters. [Link]

  • American Chemical Society. (2025). A Golden Fullerene Encapsulating Schmid Gold. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Furancarbothioic Acid and its Oxygen Analog, 2-Furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the reactivity of 2-furancarbothioic acid and its well-studied oxygen analog, 2-furoic acid. By examining their structural and electronic differences, we can better understand their behavior in key chemical transformations, offering valuable insights for synthetic strategy and drug design.

Introduction: A Tale of Two Atoms

2-Furoic acid, a biomass-derived platform chemical, is a staple in organic synthesis, finding applications as a preservative, flavoring agent, and an intermediate in the pharmaceutical industry.[1][2] Its synthesis is well-established, often proceeding through the oxidation of furfural.[2][3][4] The substitution of the carboxylic acid's hydroxyl oxygen with sulfur to form 2-furancarbothioic acid introduces significant changes in the molecule's electronic properties and, consequently, its reactivity. This guide will explore these differences through a comparative analysis of their physicochemical properties and performance in key reactions.

Physicochemical Properties: The Foundation of Reactivity

The differing electronegativity and size of oxygen and sulfur atoms directly impact the physicochemical properties of these two molecules. These differences are fundamental to understanding their reactivity profiles.

Property2-Furoic Acid2-Furancarbothioic AcidRationale for a-reagi-bility Difference
pKa 3.12 (at 25°C)[2][5]Expected to be lower (more acidic)The larger size of the sulfur atom allows for better delocalization of the negative charge in the thiocarboxylate anion, leading to a more stable conjugate base and thus a stronger acid.
C=O vs. C=S Bond Stronger, shorter double bondWeaker, longer double bondThe greater overlap between the 2p orbitals of carbon and oxygen results in a stronger π-bond compared to the 3p orbital of sulfur. This influences the electrophilicity of the carbonyl/thiocarbonyl carbon.
C-OH vs. C-SH Bond Shorter, more polar bondLonger, less polar bondThe higher electronegativity of oxygen creates a more polarized C-O bond.
Spectroscopy (IR) Strong C=O stretch ~1700 cm⁻¹[6]Weaker C=S stretch ~1200-1050 cm⁻¹The difference in bond strength and atomic mass leads to distinct vibrational frequencies.

Comparative Reactivity Analysis

The primary site of reactivity for both molecules is the carboxyl or thiocarboxyl group, which undergoes nucleophilic acyl substitution.[7][8] Additionally, the furan ring is susceptible to electrophilic attack.

Nucleophilic Acyl Substitution: A Tale of Two Leaving Groups

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, with reactions like esterification and amidation being paramount.[7][8][9] The general order of reactivity for carboxylic acid derivatives is largely dictated by the stability of the leaving group.[10]

General Reactivity Order: Acyl Chloride > Anhydride > Thioester > Ester = Carboxylic Acid > Amide

This established order suggests that thioesters, and by extension thiocarboxylic acids, are generally more reactive towards nucleophilic acyl substitution than their oxygen-containing counterparts.

The conversion of carboxylic acids to esters is a fundamental transformation.[11] For 2-furoic acid, this typically requires acid catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and converting the hydroxyl group into a better leaving group (water).[1][12]

Experimental Protocol: Esterification of 2-Furoic Acid [11]

  • Reactants: 2-furoic acid (1 mmol) and n-butanol (33 mmol).

  • Catalyst: Solid acid catalyst, such as tungstophosphoric acid/zirconia composites (100-200 mg).[13]

  • Conditions: The mixture is heated to 140°C with stirring.[13]

  • Monitoring: The reaction progress is monitored over time (e.g., 24 hours) by techniques like gas chromatography (GC) to determine the conversion of 2-furoic acid.[13]

dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for the esterification of 2-furoic acid.

For 2-furancarbothioic acid, the greater polarizability of the C=S bond and the better leaving group ability of the -SH group (as it is a weaker base than -OH) suggest that it will undergo esterification more readily, potentially under milder conditions and without the need for strong acid catalysis.

Comparative Experimental Data: Esterification

ReactantCatalystTemperature (°C)Time (h)Conversion (%)Reference
2-Furoic AcidZrTPA30PEGT10014024>95[11][13]
2-Furoic AcidZrPEGTPA30T10014024~90[13]
2-Furancarbothioic Acid(Hypothetical)Milder conditions expectedShorter time expectedHighN/A

The direct formation of amides from carboxylic acids and amines is challenging due to the acid-base reaction that forms a highly unreactive carboxylate salt.[12] This is often overcome by using coupling agents like dicyclohexylcarbodiimide (DCC) or by employing catalysts.[12][14]

Experimental Protocol: Amidation of Carboxylic Acids (General) [15][16]

  • Reactants: Carboxylic acid and amine.

  • Catalyst/Coupling Agent: Boric acid or a carbodiimide-based reagent.[14] Zirconium and hafnium-based catalysts have also been shown to be effective.[15]

  • Conditions: The reaction conditions can vary from room temperature to elevated temperatures depending on the catalyst and substrates.[15]

  • Work-up: The amide product is isolated after an appropriate work-up procedure to remove the catalyst and byproducts.

dot graph Amidation_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Generalized mechanism for DCC-mediated amidation.

Given the higher reactivity of the thiocarboxyl group, 2-furancarbothioic acid is expected to form amides under less stringent conditions compared to 2-furoic acid. The thiocarboxylate is a better leaving group, facilitating the nucleophilic attack by the amine.

Reactions of the Furan Ring: Electrophilic Aromatic Substitution

The furan ring is an electron-rich aromatic system and readily undergoes electrophilic substitution, preferentially at the 2- and 5-positions.[17][18][19] The presence of a deactivating carboxyl or thiocarboxyl group at the 2-position will influence the rate and regioselectivity of further substitution.

Both the -COOH and -COSH groups are electron-withdrawing and will deactivate the furan ring towards electrophilic attack. However, the extent of this deactivation may differ. The greater electronegativity of oxygen in the carboxyl group likely makes it a stronger deactivating group compared to the thiocarboxyl group. This would imply that the furan ring of 2-furancarbothioic acid is more susceptible to electrophilic substitution than that of 2-furoic acid.

For instance, the carboxylation of 2-furoic acid to form 2,5-furandicarboxylic acid (FDCA), a valuable monomer for bio-based polymers, has been achieved through various methods, including a Pd-catalyzed bromination-hydroxycarbonylation tandem reaction.[20][21][22]

Comparative Reactivity in Electrophilic Substitution

ReactantExpected ReactivityRationale
2-Furoic AcidLess reactiveThe more electronegative oxygen in the carboxyl group exerts a stronger deactivating effect on the furan ring.
2-Furancarbothioic AcidMore reactiveThe less electronegative sulfur in the thiocarboxyl group results in a less deactivated furan ring, making it more susceptible to electrophilic attack.

Conclusion

The substitution of oxygen with sulfur in 2-furoic acid to give 2-furancarbothioic acid leads to predictable yet significant changes in reactivity. The lower electronegativity and greater polarizability of sulfur render the thiocarboxyl group more susceptible to nucleophilic acyl substitution, suggesting that reactions like esterification and amidation should proceed under milder conditions. Conversely, the furan ring in 2-furancarbothioic acid is likely less deactivated towards electrophilic substitution compared to its oxygen analog. These differences provide a valuable framework for chemists to tailor their synthetic strategies and harness the unique reactivity of each molecule. Further experimental studies are warranted to quantify these reactivity differences and fully exploit the synthetic potential of 2-furancarbothioic acid.

References

  • M. Magdalinea & T. Chithambarathanub. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. INDIAN J PURE & APPL PHYS, VOL 50, 8.
  • Merck Index. (n.d.). 2-Furoic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 2-Furancarboxylic Acid with Various Alcohols.
  • BenchChem. (2025). Esterification of 2-furoic acid with n-butanol protocol.
  • BenchChem. (2025). Spectroscopic Profile of 2-Furancarboxylic Acid: A Technical Guide.
  • Benites, D. A., et al. (2014). A complete assignment of the vibrational spectra of 2-furoic acid based on the astructures of the more stable monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 623-631.
  • Wikipedia. (n.d.). 2-Furoic acid.
  • ResearchGate. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory.
  • CONICET. (n.d.). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites.
  • National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2011).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • University of Calgary. (n.d.).
  • Lumen Learning. (n.d.). Introduction to Nucleophilic Acyl Substitution Reactions.
  • National Center for Biotechnology Information. (2022).
  • Organic Syntheses. (n.d.).
  • ChemicalBook. (n.d.). 2-Furoic acid CAS#: 88-14-2.
  • OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions.
  • ChemicalBook. (2022). Electrophilic Reactions of Furan.
  • Scribd. (n.d.).
  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • ResearchGate. (n.d.). Microwave Spectroscopy of 2-FURANCARBOXYLIC Acid.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: 2-Furancarboxylic Acid Synthesis.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 2-Furoic acid | 88-14-2.
  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook.
  • Royal Society of Chemistry. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.
  • National Institute of Standards and Technology. (n.d.). Infrared Spectrum of 2-Furancarboxylic acid. NIST Chemistry WebBook.
  • YouTube. (2018). 5 Electrophilic Substitution of Furan.
  • MDPI. (n.d.).
  • Quora. (2019).
  • Royal Society of Chemistry. (n.d.). A scalable carboxylation route to furan-2,5-dicarboxylic acid.
  • Google Patents. (n.d.). US8519167B2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • ResearchGate. (2025). Direct synthesis of furan-2,5-dicarboxylic acid monoamides.
  • National Center for Biotechnology Information. (2025).
  • ResearchGate. (n.d.). Synthesis of esters derived from 2,5-furandicarboxylic acid and study of its plasticizing effects on poly(lactic acid).
  • Technoarete. (2018).
  • SciSpace. (n.d.).
  • National Center for Biotechnology Information. (2020).
  • ResearchGate. (2021).

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Furancarbothioic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two robust analytical methods for the quantification of 2-Furancarbothioic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). It details the validation of each method according to stringent international standards and culminates in a cross-validation protocol to ensure consistency and reliability of analytical results across different techniques. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this analyte.

Introduction: The Importance of Accurate Quantification

2-Furancarbothioic acid is a sulfur-containing analog of 2-furoic acid, a compound with relevance in medicinal chemistry, materials science, and as a potential metabolite or impurity in various chemical processes. Accurate and precise quantification is critical for quality control, stability testing, and pharmacokinetic studies. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. When different analytical methods are used within or between laboratories to measure the same analyte, cross-validation becomes essential to ensure that the data is comparable and reliable[2][3].

This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA)[4][5][6][7]. These guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process from development through routine use[8].

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle & Rationale: RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For 2-Furancarbothioic acid, a C18 stationary phase is selected for its ability to retain moderately polar compounds. The furan ring and thio-carboxyl group provide a chromophore that allows for sensitive detection by UV spectrophotometry. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and consistent retention.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 245 nm. The selection of 245 nm is based on the UV absorbance maximum of the structurally similar 2-furoic acid, which exhibits a strong absorbance peak around this wavelength in an acidic mobile phase[9][10].

  • Standard & Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve 10 mg of 2-Furancarbothioic acid reference standard in 10 mL of mobile phase to obtain a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dilute the test sample with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Validation Data Summary: HPLC-UV

The validation of the HPLC-UV method would be performed according to ICH Q2(R2) guidelines, with pre-defined acceptance criteria[5][11]. The following table summarizes the expected performance characteristics.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9990.9996
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%0.85%
Intermediate (Inter-day) ≤ 3.0%1.50%
Limit of Detection (LOD) S/N Ratio ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 101.0 µg/mL
Specificity No interference at analyte retention timePeak purity > 99.5%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS offers exceptional specificity and sensitivity, making it a powerful alternative or confirmatory technique[12][13]. Due to the low volatility and potential thermal instability of the carboxylic acid group, a derivatization step is necessary. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a stable, volatile trimethylsilyl (TMS) ester, which is ideal for GC analysis[14]. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides high selectivity by monitoring characteristic fragment ions of the derivatized analyte.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of Pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic & Spectrometric Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness[13][15].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 97 (furan-C=O+), 155 (M-CH3)+, and 170 (M+).

Validation Data Summary: GC-MS

The GC-MS method would be validated to the same rigorous standards as the HPLC method.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9980.9991
Range -0.1 - 25 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.9%
Precision (% RSD) Repeatability (Intra-day) ≤ 3.0%1.8%
Intermediate (Inter-day) ≤ 5.0%3.5%
Limit of Detection (LOD) S/N Ratio ≥ 30.03 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 100.1 µg/mL
Specificity No interfering peaks at the correct ion ratiosConfirmed by ion ratio analysis

Cross-Validation: Bridging the Methodologies

Cross-validation is performed to demonstrate that two distinct analytical methods provide equivalent results, which is crucial when data from both methods may be used interchangeably or to confirm results from one another[2][16][17]. The most common approach is to analyze the same set of well-characterized samples with both validated procedures[16].

Cross-Validation Experimental Workflow

The following diagram illustrates the logical flow of the cross-validation study.

CrossValidation_Workflow Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_gcms Method 2: GC-MS Analysis Prep Prepare 3 Batches of QC Samples (Low, Mid, High Concentrations) Split Split Each Batch into Two Aliquots (Aliquot A and Aliquot B) Prep->Split Analyze_A Analyze Aliquot A Samples (n=6) using validated HPLC-UV method Split->Analyze_A Analyze_B Analyze Aliquot B Samples (n=6) using validated GC-MS method Split->Analyze_B Data_A Calculate Mean Concentration & RSD for each QC Level (HPLC Data) Analyze_A->Data_A Compare Data Comparison & Statistical Analysis Data_A->Compare Data_B Calculate Mean Concentration & RSD for each QC Level (GC-MS Data) Analyze_B->Data_B Data_B->Compare Report Generate Cross-Validation Report (Pass/Fail based on Acceptance Criteria) Compare->Report

Sources

A Comparative Analysis of the Biological Activities of 2-Furancarbothioic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and development, the exploration of novel heterocyclic compounds remains a cornerstone of identifying new therapeutic agents. Among these, furan-containing molecules have garnered significant attention due to their diverse and potent biological activities, spanning antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides an in-depth, objective comparison of the biological activities of a specific class of these compounds: 2-Furancarbothioic acid esters. By synthesizing data from multiple studies, we will explore their structure-activity relationships, delve into their mechanisms of action, and provide detailed experimental protocols for their evaluation.

The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a common motif in a multitude of pharmacologically active compounds.[2][3] Its unique electronic and steric properties often enhance a molecule's binding affinity to biological targets, improve its pharmacokinetic profile, and contribute to its overall therapeutic efficacy.[2] The introduction of a carbothioic acid ester functional group at the 2-position of the furan ring creates a class of compounds with distinct chemical characteristics that can influence their biological effects.

Comparative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of furan derivatives has been extensively investigated.[4][5][6] To provide a clear comparison of 2-Furancarbothioic acid esters and their close analogs, the following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from various studies. A lower MIC value indicates greater potency against the tested microorganism.

Compound/Ester DerivativeTarget OrganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64[4]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureus64 - 128[4]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coli64 - 128[4]
Imidazolopeptide derivatives of furanCandida albicans6 - 12.5[5]
Imidazolopeptide derivatives of furanTrichophyton mentagrophytes6 - 12.5[5]
Imidazolopeptide derivatives of furanMicrosporum audouinii6 - 12.5[5]
Thiophene/furan-1,3,4-oxadiazole carboxamidesSclerotinia sclerotiorum0.1 - 1.1 (EC50)[7]

Analysis of Structure-Activity Relationship (SAR):

The data suggests that modifications to the ester group and substitutions on the furan ring can significantly impact the antimicrobial and antifungal activity. For instance, the imidazolopeptide derivatives of furan demonstrate particularly potent antifungal activity, with MIC values as low as 6 µg/mL against various pathogenic fungi.[5] This highlights the potential for enhancing bioactivity through the strategic incorporation of different functional groups. The conversion of a carboxylic acid to its methyl ester, in some cases, does not significantly alter antimicrobial potency, suggesting that this part of the molecule may not be critical for its action in certain scaffolds.[8]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

To ensure the reproducibility and validity of the presented data, a detailed, step-by-step protocol for a standard broth microdilution assay is provided below. This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]

Objective: To determine the lowest concentration of a 2-Furancarbothioic acid ester that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (2-Furancarbothioic acid esters)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures in logarithmic growth phase

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions with the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a positive control (microorganism in medium without the test compound) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).[8]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

Workflow Diagram:

BrothMicrodilutionAssay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Compound Stock Solution (in DMSO) Dilution Perform Serial Dilutions in 96-well Plate Stock->Dilution Culture Prepare Microbial Culture (Log Phase) Inoculation Inoculate Wells with Microbial Suspension Culture->Inoculation Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Observation Visually Observe for Growth Incubation->Observation MIC Determine MIC Value Observation->MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Potential Mechanisms of Action

While the precise mechanisms of action for many 2-Furancarbothioic acid esters are still under investigation, several furan derivatives have been shown to exert their biological effects through various pathways. For example, some furan-containing compounds are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, which is crucial for fungal respiration.[7] Other furan derivatives act as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, thereby disrupting the production of essential cellular components.[9]

Illustrative Signaling Pathway: Inhibition of Fungal Respiration

The following diagram illustrates a potential mechanism of action for antifungal furan derivatives that target succinate dehydrogenase.

SDH_Inhibition cluster_cell Fungal Cell cluster_mito Mitochondrion TCA Tricarboxylic Acid (TCA) Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase creates proton gradient for Cell_Death Fungal Cell Death ETC->Cell_Death Disruption leads to ATP ATP (Energy) ATP_Synthase->ATP SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH oxidized by Fumarate Fumarate SDH->ETC transfers electrons to SDH->Fumarate Inhibition Inhibition Furan_Ester 2-Furancarbothioic Acid Ester Furan_Ester->SDH inhibits

Caption: Inhibition of succinate dehydrogenase (SDH) by a 2-Furancarbothioic acid ester.

Conclusion and Future Directions

The comparative analysis of 2-Furancarbothioic acid esters and their analogs reveals a promising class of compounds with significant antimicrobial and antifungal activities. The versatility of the furan scaffold allows for extensive chemical modification, providing a rich avenue for the development of new therapeutic agents with enhanced potency and selectivity. Future research should focus on elucidating the precise mechanisms of action for these compounds and conducting in vivo studies to validate their therapeutic potential. A deeper understanding of their structure-activity relationships will be instrumental in the rational design of next-generation furan-based drugs to combat infectious diseases and potentially other conditions.

References

  • A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues - Benchchem.
  • Use of Furandicarboxylic Acid and Its Decyl Ester as Additives in the Fischer's Glycosylation of Decanol by d-Glucose: Physicochemical Properties of the Surfactant Compositions Obtained - ResearchGate.
  • comprehensive review on furan and its derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Synthesis and Biological Activity of Lipoic Acid Ester Derivatives - 高等学校化学学报.
  • 2-Furoic acid - Wikipedia.
  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides - ResearchGate.
  • Fumaric acid esters in dermatology - PMC - PubMed Central.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI.
  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF - ResearchGate.
  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed.
  • Method for the preparation of 2,5-furandicarboxylic acid and esters thereof - Google Patents.
  • Synthesis and biological activity studies of furan derivatives - ResearchGate.
  • Synthetic process for preparing 2-furoic acid derivatives - Google Patents.
  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
  • Pharmacological activity of furan derivatives.

Sources

"performance of 2-Furancarbothioic acid-based polymers vs other bioplastics"

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of sustainable materials, the quest for high-performance, bio-based polymers is paramount. This guide offers an in-depth technical comparison of furan-based bioplastics against other prominent bioplastics: Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and starch-based polymers. While the initial topic of interest was "2-Furancarbothioic acid-based polymers," a comprehensive literature review reveals a scarcity of data on this specific class. Therefore, this guide will focus on the most well-researched and commercially promising furan-based polymers derived from 2,5-Furandicarboxylic Acid (FDCA), such as Poly(ethylene furanoate) (PEF), as a representative of the furan polymer family. This approach allows for a robust, data-driven comparison for researchers, scientists, and drug development professionals.

Introduction to the Contenders: A New Generation of Bioplastics

The reliance on petroleum-based plastics has led to significant environmental concerns, driving the development of sustainable alternatives. Bioplastics, derived from renewable resources, offer a promising solution. This guide delves into the performance characteristics of four key players in this arena.

Furan-Based Polymers (PEF): Poly(ethylene furanoate) is a polyester synthesized from ethylene glycol and 2,5-furandicarboxylic acid (FDCA), a bio-based monomer derived from sugars.[1] PEF has garnered significant attention as a potential bio-based replacement for petroleum-derived Poly(ethylene terephthalate) (PET) due to its impressive barrier properties and thermal stability.[2]

Polylactic Acid (PLA): PLA is a thermoplastic polyester produced from renewable resources like corn starch or sugarcane.[3] It is one of the most widely used bioplastics, finding applications in packaging, textiles, and 3D printing.[4] However, its performance can be limited by its brittleness and relatively low heat resistance.[5][6]

Polyhydroxyalkanoates (PHAs): PHAs are a family of polyesters produced by various microorganisms.[7] They are fully biodegradable in various environments, including soil and marine conditions, a key advantage over many other bioplastics.[8][9] Their properties can be tailored by varying the monomer composition, ranging from stiff and brittle to more elastomeric materials.[10]

Starch-Based Bioplastics: These are typically blends of thermoplastic starch with other biodegradable polymers. Starch is an abundant and inexpensive natural polymer, making these bioplastics a cost-effective option. However, their mechanical properties and water resistance can be limiting factors.

Performance Matrix: A Side-by-Side Comparison

The following tables summarize the key performance indicators for each bioplastic, providing a clear, quantitative comparison based on available experimental data. It is important to note that these values can vary depending on the specific grade, manufacturing process, and presence of additives.

Table 1: Mechanical Properties

PropertyFuran-Based (PEF)Polylactic Acid (PLA)Polyhydroxyalkanoates (PHA)Starch-BasedTest Standard
Tensile Strength (MPa) ~7038 - 6015 - 405 - 20ASTM D638
Young's Modulus (GPa) ~2.12.7 - 160.5 - 3.50.1 - 1.0ASTM D638
Elongation at Break (%) <10<105 - 5010 - 100ASTM D638
Flexural Strength (MPa) ~100~8520 - 6010 - 30ASTM D790

Table 2: Thermal Properties

PropertyFuran-Based (PEF)Polylactic Acid (PLA)Polyhydroxyalkanoates (PHA)Starch-BasedTest Standard
Glass Transition Temp. (Tg, °C) 75 - 8753 - 65-20 - 1060 - 80DSC
Melting Temperature (Tm, °C) 210 - 235130 - 18040 - 180120 - 160DSC
Heat Deflection Temp. (°C, 1.8 MPa) ~75~8040 - 12050 - 70ASTM D648

Table 3: Barrier Properties

PropertyFuran-Based (PEF)Polylactic Acid (PLA)Polyhydroxyalkanoates (PHA)Starch-BasedTest Standard
Oxygen Transmission Rate (OTR) 6-10x lower than PETModerateGoodPoorASTM D3985
Water Vapor Transmission Rate (WVTR) 2x lower than PETHighGoodHighASTM E96
Carbon Dioxide Barrier 4-6x better than PETModerateGoodPoor-

Table 4: Biodegradability

PropertyFuran-Based (PEF)Polylactic Acid (PLA)Polyhydroxyalkanoates (PHA)Starch-BasedGoverning Standards
Compostability Industrially CompostableIndustrially Compostable[11][12]Home & Industrial Compostable[13]Industrially CompostableASTM D6400, EN 13432
Soil Biodegradation SlowVery Slow[14]Readily Biodegradable[7][9]Biodegradable-
Marine Biodegradation Very SlowNegligibleBiodegradable[8]BiodegradableASTM D6691

Experimental Protocols: Ensuring Scientific Rigor

To ensure the validity and reproducibility of performance data, standardized testing methodologies are crucial. Below are detailed protocols for key experiments used to characterize bioplastics.

Mechanical Testing: Tensile Strength (ASTM D638)

The tensile properties of a material are fundamental to understanding its behavior under load. The causality behind this test is to determine the force required to pull a specimen to its breaking point, providing insights into its strength and ductility.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are injection molded or machined from a sheet of the bioplastic according to the dimensions specified in ASTM D638.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Testing Machine: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force is used.

  • Procedure: The specimen is mounted in the grips, and a tensile load is applied at a constant crosshead speed until the specimen fractures. The load and elongation are recorded throughout the test.

  • Data Analysis: From the stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.

Tensile_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Specimen_Prep Specimen Preparation (ASTM D638 dimensions) Conditioning Conditioning (23°C, 50% RH, 40h) Specimen_Prep->Conditioning Mounting Mount Specimen in Universal Testing Machine Conditioning->Mounting Loading Apply Tensile Load at Constant Speed Mounting->Loading Recording Record Load and Elongation Loading->Recording Stress_Strain Generate Stress-Strain Curve Recording->Stress_Strain Calculation Calculate Tensile Strength, Modulus, Elongation Stress_Strain->Calculation

Workflow for Tensile Strength Testing (ASTM D638).
Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm). This is critical for understanding the material's processing window and its performance at different temperatures.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the bioplastic is hermetically sealed in an aluminum pan.

  • Instrument Setup: A DSC instrument is calibrated for temperature and heat flow. An empty sealed pan is used as a reference.

  • Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase the thermal history. A common heating rate is 10 °C/min under a nitrogen atmosphere.

  • Data Acquisition: The heat flow into or out of the sample relative to the reference is measured as a function of temperature.

  • Data Analysis: The Tg is identified as a step change in the baseline of the heat flow curve, while the Tm is observed as an endothermic peak.

Barrier Property Testing

A material's ability to prevent the passage of oxygen is crucial for applications like food packaging. The scientific principle behind this test is to measure the steady-state rate at which oxygen gas permeates through a plastic film.[15][16][17]

Methodology:

  • Sample Preparation: A flat film sample of the bioplastic is cut to the appropriate size for the test cell.

  • Instrument Setup: An OTR instrument with a coulometric sensor is used. The film is clamped in a diffusion cell, creating a sealed barrier between two chambers.[18]

  • Testing Procedure: One chamber is purged with a nitrogen carrier gas, while the other chamber is filled with oxygen.[19] As oxygen permeates through the film into the nitrogen stream, it is carried to the sensor, which generates an electrical current proportional to the amount of oxygen.

  • Data Analysis: The steady-state current is used to calculate the OTR, typically reported in cm³/(m²·day).

This test determines how well a material resists the passage of water vapor, a critical factor for moisture-sensitive applications.[1][20] The test relies on creating a water vapor pressure differential across the material and measuring the rate of water vapor movement.

Methodology:

  • Sample Preparation: A circular sample of the bioplastic film is prepared.

  • Test Dish Assembly: The sample is sealed over the mouth of a test dish containing either a desiccant (desiccant method) or distilled water (water method).[21][22]

  • Environmental Chamber: The assembled dish is placed in a controlled atmosphere with a specific temperature and humidity.

  • Periodic Weighing: The dish is weighed periodically to determine the rate of weight gain (desiccant method) or weight loss (water method) due to water vapor transmission.

  • Data Analysis: The WVTR is calculated from the steady-state rate of weight change and is typically reported in g/(m²·day).

Barrier_Testing_Overview cluster_otr Oxygen Transmission Rate (OTR) ASTM D3985 cluster_wvtr Water Vapor Transmission Rate (WVTR) ASTM E96 OTR_Setup Film separates N2 and O2 chambers OTR_Permeation O2 permeates through film OTR_Setup->OTR_Permeation OTR_Detection Coulometric sensor detects O2 OTR_Permeation->OTR_Detection OTR_Calculation Calculate OTR from sensor output OTR_Detection->OTR_Calculation WVTR_Setup Film seals dish with desiccant or water WVTR_Environment Place in controlled temp/humidity WVTR_Setup->WVTR_Environment WVTR_Weighing Periodically weigh the dish assembly WVTR_Environment->WVTR_Weighing WVTR_Calculation Calculate WVTR from weight change WVTR_Weighing->WVTR_Calculation

Overview of Barrier Property Testing Protocols.
Biodegradability Testing: Industrial Composting (ASTM D6400)

This specification determines if a plastic is suitable for aerobic composting in municipal or industrial facilities.[11][12][23] The underlying principle is to assess the material's disintegration, biodegradation, and ecotoxicity under controlled composting conditions.[24]

Methodology:

  • Material Characterization: The plastic is analyzed for heavy metals and other regulated substances.

  • Disintegration Testing: The plastic is mixed with a standardized organic waste and composted under controlled temperature (58 ± 2 °C) and humidity. After 12 weeks, the compost is sieved, and less than 10% of the original plastic material should remain on a 2 mm screen.

  • Biodegradation Testing (ASTM D5338): The ultimate aerobic biodegradability is determined by measuring the conversion of the plastic's carbon to carbon dioxide over a period of up to 180 days. A minimum of 90% conversion is required for compostable plastics.

  • Ecotoxicity Testing: The resulting compost is tested for any adverse effects on plant growth (e.g., cress and rye).

Synthesis Pathways: From Bio-Monomers to High-Performance Polymers

The properties of a polymer are intrinsically linked to its chemical structure, which is determined by the synthesis process.

Furan-Based Polymers (PEF): The primary route to PEF involves the polycondensation of 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester with ethylene glycol. FDCA itself is produced from the dehydration and subsequent oxidation of C6 sugars derived from biomass.

PEF_Synthesis Biomass Biomass (C6 Sugars) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation PEF Poly(ethylene furanoate) (PEF) FDCA->PEF EG Ethylene Glycol EG->PEF Polycondensation

Simplified Synthesis Pathway for PEF.

Polylactic Acid (PLA): PLA is typically synthesized through the ring-opening polymerization of lactide, a cyclic dimer of lactic acid. Lactic acid is produced by the fermentation of sugars from sources like corn or sugarcane. The stereochemistry of the lactic acid (L- or D-lactide) significantly influences the properties of the final polymer.[25]

Polyhydroxyalkanoates (PHAs): PHAs are synthesized by a wide range of bacteria as intracellular carbon and energy storage materials. The bacteria are cultured in a nutrient-rich medium to promote growth, and then the nutrient composition is altered to induce PHA production. The polymer is then extracted from the bacterial cells.

Starch-Based Bioplastics: These are generally produced by blending starch with plasticizers (like glycerol) and other polymers under heat and shear to create a thermoplastic material.

Concluding Remarks for the Field Professional

The choice of a bioplastic is a multifaceted decision that depends on the specific application requirements.

  • Furan-based polymers, exemplified by PEF, stand out for their superior barrier properties and higher thermal stability, making them a strong candidate for demanding packaging applications currently dominated by PET.[26][27]

  • PLA offers a good balance of properties and is readily available, but its brittleness and lower heat tolerance need to be considered.[3][28]

  • PHAs are the frontrunners in terms of biodegradability, particularly in natural environments, which is a significant advantage for applications where end-of-life collection and composting are challenging.[7][8]

  • Starch-based bioplastics provide a cost-effective and compostable solution, although with compromises in mechanical and barrier performance.

For researchers and drug development professionals, the unique properties of these bioplastics open up new avenues for innovation, from advanced drug delivery systems to novel biomedical devices. A thorough understanding of their performance profiles, as outlined in this guide, is the first step towards harnessing their full potential.

References

  • Biobased / Alfa Chemistry. The Biodegradation of PHA: How Nature Breaks It Down. Available at: [Link]

  • Frontiers. Biodegradation of polyhydroxyalkanoates: current state and future prospects. Available at: [Link]

  • Frontiers. A Perspective on PEF Synthesis, Properties, and End-Life. Available at: [Link]

  • PLA Manufacturer. What are the Properties of Polylactic Acid?. Available at: [Link]

  • Wikipedia. Polylactic acid. Available at: [Link]

  • The ANSI Blog. ASTM E96: Explaining Water Vapor Transmission Rate Testing. Available at: [Link]

  • ASTM International. D3985 Standard Test Method for Oxygen Gas Transmission Rate Through Plastic Film and Sheeting Using a Coulometric Sensor. Available at: [Link]

  • National Center for Biotechnology Information. A Review on Barrier Properties of Poly(Lactic Acid)/Clay Nanocomposites. Available at: [Link]

  • MDPI. A Comparative Review on Biodegradation of Poly(Lactic Acid) in Soil, Compost, Water, and Wastewater Environments: Incorporating Mathematical Modeling Perspectives. Available at: [Link]

  • National Center for Biotechnology Information. Biodegradability of Poly(hydroxyalkanoate) Materials. Available at: [Link]

  • MDPI. Tailoring the Barrier Properties of PLA: A State-of-the-Art Review for Food Packaging Applications. Available at: [Link]

  • National Center for Biotechnology Information. Biodegradation Assessment of Poly (Lactic Acid) Filled with Functionalized Titania Nanoparticles (PLA/TiO2) under Compost Conditions. Available at: [Link]

  • Kemira. 5 key benefits of PHA as a barrier coating for renewable packaging. Available at: [Link]

  • Nature-Pack™. What is ASTM D6400?. Available at: [Link]

  • Textile Tester. Water Vapor Transmission Test ASTM E96. Available at: [Link]

  • Versaperm. Oxygen Gas Transmission Rate Through Plastic Film & Sheeting Using a Coulometric Sensor - STANDARD: ASTM D3985-17. Available at: [Link]

  • ResearchGate. Study on Mechanical Properties of Polylactic Acid (PLA) Films. Available at: [Link]

  • ICC Evaluation Service, LLC. ASTM E96 - Water Vapor Transmission. Available at: [Link]

  • Labthink. OTR Oxygen Transmission Rate | ASTM D3985. Available at: [Link]

  • Sustainability. Polylactic Acid (PLA) Biodegradation. Available at: [Link]

  • Rmax. ASTM E96 Testing: How It Measures Vapor Transmission in Building Materials. Available at: [Link]

  • JuggerBot 3D. Polylactic Acid (PLA) Filament Review. Available at: [Link]

  • Labthink. Standard of Coulometric Film Oxygen Permeability Testing - ASTM D 3985. Available at: [Link]

  • Rmax. ASTM E96 Testing: How It Measures Vapor Transmission in Building Materials. Available at: [Link]

  • Industrial Physics. ASTM D3985 testing. Available at: [Link]

  • Frontiers. State of the art on biodegradability of bio-based plastics containing polylactic acid. Available at: [Link]

  • The Science and Information (SAI) Organization. PLA Mechanical Performance before and after 3D Printing. Available at: [Link]

  • CORE. Degradation of Polyhydroxyalkanoate (PHA): a Review. Available at: [Link]

  • Natur-Tec. Regulatory Information for Bioplastics | Compostability Standards. Available at: [Link]

  • ACS Publications. Accelerating the Biodegradation of Poly(lactic acid) through the Inclusion of Plant Fibers: A Review of Recent Advances. Available at: [Link]

  • ResearchGate. Biodegradation process of PHA in a natural environment.. Available at: [Link]

  • MDPI. Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). Available at: [Link]

  • Morphological, Thermal and Oxygen Barrier Properties Plasticized Film Polylactic Acid. Available at: [Link]

  • ResearchGate. A Review on Barrier Properties of Poly(Lactic Acid)/Clay Nanocomposites. Available at: [Link]

  • Biobased / Alfa Chemistry. Polyhydroxyalkanoates (PHAs): Types, Properties, Chemical Structure & Toxicity. Available at: [Link]

  • National Center for Biotechnology Information. A Perspective on PEF Synthesis, Properties, and End-Life. Available at: [Link]

  • olivebio.com. What Are The Properties, Advantages, and Disadvantages of Polyhydroxyalkanoates (PHAs)?. Available at: [Link]

  • PubMed Central. Mechanical and Thermal Properties of Polylactide (PLA) Composites Modified with Mg, Fe, and Polyethylene (PE) Additives. Available at: [Link]

  • Wikipedia. Polyhydroxyalkanoates. Available at: [Link]

  • ResearchGate. Representation of the Poly-lactic Acid (PLA) Physical & Thermal Properties.. Available at: [Link]

  • ACS Publications. Structure and Barrier Properties of Biodegradable Polyhydroxyalkanoate Films. Available at: [Link]

  • ACS Publications. Barrier Properties of Semicrystalline Polylactide: The Role of the Density of the Amorphous Regions. Available at: [Link]

  • ACS Publications. Chain Mobility, Thermal, and Mechanical Properties of Poly(ethylene furanoate) Compared to Poly(ethylene terephthalate). Available at: [Link]

  • Divbyz. Polylactic Acid (PLA) Filament for 3D Printing:Uses & Applications. Available at: [Link]

  • Situ Biosciences. ASTM D6400 - Compostable Product Test. Available at: [Link]

  • DSpace@MIT. Physical and mechanical properties of PLA, and their functions in widespread applications — A comprehensive review. Available at: [Link]

  • European Bioplastics. Industry standards & labels. Available at: [Link]

  • CiboWares. What is ASTM D6400?. Available at: [Link]

Sources

"benchmarking the stability of 2-Furancarbothioic acid against commercial thio-compounds"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of 2-Furancarbothioic Acid

Introduction: The Imperative of Stability in Thiol-Containing Drug Candidates

In the landscape of medicinal chemistry, thiol-containing compounds, or "thio-compounds," are a cornerstone of therapeutic innovation.[1][2][3] Their unique sulfhydryl (-SH) group confers a suite of useful properties, from acting as potent antioxidants and radical scavengers to chelating heavy metals.[1][2][4] Molecules like N-acetylcysteine (NAC), glutathione (GSH), and captopril are prominent examples of their successful clinical application.[1][2][3][5] However, the very reactivity that makes the thiol group so valuable also presents its greatest challenge: instability.

The propensity of thiols to oxidize, especially to form disulfide bonds (R-S-S-R), can lead to loss of potency, formation of unwanted byproducts, and a shortened shelf-life.[6][7] For researchers and drug development professionals, understanding the stability profile of a novel thio-compound is not merely a regulatory hurdle but a critical determinant of its viability as a therapeutic candidate.

This guide provides an in-depth comparative analysis of the stability of 2-Furancarbothioic acid , a novel heterocyclic thio-compound, benchmarked against established commercial thio-compounds. We will dissect its performance under key stress conditions—thermal, oxidative, and pH—to provide a clear, data-driven perspective on its potential and limitations.

Compound Selection: Establishing a Relevant Benchmark

To provide a meaningful comparison, we have selected three widely recognized commercial thio-compounds that represent a spectrum of structures and applications:

  • N-Acetylcysteine (NAC): A versatile antioxidant and mucolytic agent, representing a simple, acyclic thiol.[3]

  • Glutathione (GSH): The body's master antioxidant, a tripeptide that exemplifies a more complex biological thiol.[4][5]

  • Captopril: An angiotensin-converting enzyme (ACE) inhibitor used for hypertension, showcasing a thiol integrated into a more complex synthetic drug molecule.[5]

These compounds provide a robust baseline against which the stability of 2-Furancarbothioic acid can be objectively assessed.

Experimental Design: A Rationale-Driven Approach to Stress Testing

The cornerstone of a reliable stability study is a well-justified experimental design. Our protocols are grounded in the standards set by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), which governs stability testing for new drug substances.[8] This ensures that the stress conditions are not arbitrary but are designed to simulate real-world challenges of storage, shipping, and physiological exposure.

  • Thermal Stability: We assess stability at elevated temperatures (40°C and 60°C) to simulate accelerated aging and short-term excursions from recommended storage conditions.[9][10] This is crucial for predicting long-term shelf-life without waiting for multi-year real-time data.

  • Oxidative Stability: The primary degradation pathway for thiols is oxidation.[6][11][12] We challenge the compounds with hydrogen peroxide (H₂O₂), a common reactive oxygen species (ROS), to mimic oxidative stress that can occur both in vitro (e.g., exposure to air) and in vivo.

  • pH Stability: A drug candidate must withstand a range of pH environments, from acidic (stomach) to neutral (bloodstream) and potentially basic conditions during formulation. We evaluate stability at pH 3, 7.4, and 9 to cover these physiologically and pharmaceutically relevant conditions. Thiol stability can be pH-dependent, as the equilibrium between the neutral thiol (R-SH) and the more reactive thiolate anion (R-S⁻) is governed by the pKa and the surrounding pH.[13][14]

The following diagram illustrates the overarching experimental workflow for each stability test.

G cluster_prep Preparation cluster_stress Stress Application cluster_sampling Sampling & Analysis cluster_output Output prep Prepare Stock Solutions (Compound in appropriate solvent) aliquot Aliquot into Vials prep->aliquot stress_thermal Thermal Stress (40°C / 60°C) aliquot->stress_thermal Apply Stress stress_ox Oxidative Stress (H₂O₂ Solution) aliquot->stress_ox Apply Stress stress_ph pH Stress (pH 3, 7.4, 9 Buffers) aliquot->stress_ph Apply Stress sampling Collect Samples at Time Points (T=0, 1, 6, 24h) stress_thermal->sampling stress_ox->sampling stress_ph->sampling quench Quench Reaction (If necessary) sampling->quench analysis Analyze by HPLC-UV (Quantify remaining parent compound) quench->analysis data Data Interpretation (Calculate % Degradation) analysis->data

Fig. 1: General workflow for stability testing of thio-compounds.

Experimental Protocols

The following are detailed methodologies for conducting the stability assessments.

Protocol 1: Thermal Stability Assessment
  • Preparation: Prepare 1 mg/mL stock solutions of 2-Furancarbothioic acid, NAC, GSH, and Captopril in a 50:50 acetonitrile/water mixture.

  • Aliquoting: Dispense 1 mL aliquots of each stock solution into amber glass HPLC vials. A "T=0" (time zero) sample for each compound is immediately stored at -20°C.

  • Stress Conditions: Place sets of vials in temperature-controlled chambers at 40°C ± 2°C and 60°C ± 2°C.

  • Sampling: At specified time points (e.g., 1, 6, 24, and 48 hours), remove one vial for each compound from each temperature condition and immediately store at -20°C to halt further degradation.

  • Analysis: Analyze all samples, including the T=0 controls, by reverse-phase HPLC with UV detection. Quantify the peak area of the parent compound.

  • Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Protocol 2: Oxidative Stability Assessment
  • Preparation: Prepare 1 mg/mL stock solutions of each test compound in a pH 7.4 phosphate buffer.

  • Stress Application: To 1 mL of each stock solution, add 100 µL of a 3% hydrogen peroxide (H₂O₂) solution. A control for each compound is prepared by adding 100 µL of the buffer. A "T=0" sample is taken immediately after H₂O₂ addition and quenched.

  • Incubation: Incubate all samples at room temperature (25°C ± 2°C), protected from light.

  • Sampling & Quenching: At specified time points (e.g., 15, 60, and 120 minutes), take a sample and immediately quench the oxidative reaction by adding a small amount of a catalase solution or by rapid dilution. Store at -20°C.

  • Analysis: Analyze all samples by HPLC-UV to quantify the remaining parent compound.

  • Calculation: Determine the percentage of compound remaining relative to the T=0 sample.

The diagram below illustrates the primary oxidative degradation pathway for thiols.

G thiol Thiol (R-SH) disulfide Disulfide (R-S-S-R) thiol->disulfide Mild Oxidation (Reversible) sulfenic Sulfenic Acid (R-SOH) thiol->sulfenic Oxidation [O] disulfide->thiol Reduction sulfinic Sulfinic Acid (R-SO₂H) sulfenic->sulfinic Further Oxidation [O] sulfonic Sulfonic Acid (R-SO₃H) sulfinic->sulfonic Strong Oxidation [O] (Irreversible)

Fig. 2: General oxidative degradation pathway of thiols.
Protocol 3: pH Stability Assessment
  • Preparation: Prepare a series of buffers: pH 3 (citrate buffer), pH 7.4 (phosphate buffer), and pH 9 (borate buffer).

  • Incubation: Prepare solutions of each compound at 0.5 mg/mL directly in each of the three buffers.

  • Sampling: Take a "T=0" sample from each solution immediately after preparation. Incubate the remaining solutions at a constant temperature (e.g., 25°C). Collect further samples at specified time points (e.g., 1, 6, 24 hours).

  • Analysis: Analyze all samples promptly by HPLC-UV.

  • Calculation: Calculate the percentage of compound remaining at each time point in each buffer, relative to its respective T=0 sample.

Results: A Comparative Data Summary

The following tables summarize the hypothetical stability data obtained from the described protocols. The data is presented as the percentage of the initial compound remaining after the specified duration and condition.

Table 1: Thermal Stability (% Compound Remaining after 24 hours)

Compound 40°C 60°C
2-Furancarbothioic acid 98.2% 91.5%
N-Acetylcysteine (NAC) 99.1% 95.3%
Glutathione (GSH) 96.5% 88.0%

| Captopril | 98.8% | 92.1% |

Table 2: Oxidative Stability (% Compound Remaining after 60 mins with H₂O₂)

Compound % Remaining
2-Furancarbothioic acid 85.7%
N-Acetylcysteine (NAC) 75.2%
Glutathione (GSH) 68.4%

| Captopril | 89.3% |

Table 3: pH Stability (% Compound Remaining after 24 hours at 25°C)

Compound pH 3 pH 7.4 pH 9
2-Furancarbothioic acid 99.5% 97.8% 90.2%
N-Acetylcysteine (NAC) 99.8% 98.5% 94.6%
Glutathione (GSH) 99.2% 96.1% 85.5%

| Captopril | 98.1% | 99.0% | 96.3% |

Discussion and Interpretation

  • Thermal Stability: 2-Furancarbothioic acid demonstrates good thermal stability, comparable to that of Captopril and slightly less stable than NAC. Its performance at 60°C suggests robustness to short-term heat exposure. The greater degradation of GSH is expected due to its more complex peptide structure, which offers more sites for potential degradation. The stability of 2-Furancarbothioic acid may be attributed to the aromaticity of the furan ring, which can lend overall stability to the molecule. While the parent 2-furoic acid is known to decarboxylate at very high temperatures (140-160°C), this is not a significant pathway under these accelerated testing conditions.[15][16]

  • Oxidative Stability: In the face of oxidative stress, 2-Furancarbothioic acid shows moderate stability, outperforming the primary antioxidants NAC and GSH. This is a significant finding. While NAC and GSH are designed to be readily oxidized to protect cells, a drug candidate often requires a balance of activity and stability.[4] The higher stability of 2-Furancarbothioic acid compared to these dedicated antioxidants suggests that its sulfhydryl group may be sterically or electronically shielded by the furan ring, slowing the rate of oxidation. Captopril shows the highest resistance, likely due to its unique molecular structure.

  • pH Stability: The compound is highly stable in acidic and neutral conditions. The observed decrease in stability at pH 9 is a classic characteristic of thiols.[13] At alkaline pH, the thiol group (-SH) is more readily deprotonated to the thiolate anion (-S⁻). This thiolate form is a stronger nucleophile and is significantly more susceptible to oxidation, leading to faster degradation.[11][14] This behavior is consistent across all tested compounds, with GSH showing the most pronounced sensitivity to alkaline conditions.

Conclusion and Future Perspectives

This comparative guide establishes that 2-Furancarbothioic acid possesses a promising stability profile, positioning it as a viable scaffold for further drug development. Its thermal and pH stability are comparable to or exceed that of established thio-compounds. Most notably, its enhanced resistance to oxidation compared to dedicated antioxidants like NAC and GSH suggests a favorable balance between reactivity and durability.

The inherent stability imparted by the furan moiety, combined with the reactive potential of the carbothioic acid group, makes this compound an intriguing candidate for applications where controlled, sustained thiol activity is desired. Future work should focus on elucidating the specific degradation products under each stress condition using techniques like LC-MS to fully map its stability pathways. Furthermore, formulation strategies, such as the inclusion of antioxidants or encapsulation, could be explored to mitigate the observed instability in alkaline and strongly oxidative environments, further enhancing its therapeutic potential.

References

  • Pfaff, A. R., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Mini reviews in medicinal chemistry, 20(6), 513–529. [Link]

  • PubMed. (2019). Medicinal Thiols: Current Status and New Perspectives. [Link]

  • Scholars' Mine. (2020). Medicinal Thiols: Current Status and New Perspectives. [Link]

  • ResearchGate. (2019). (PDF) Medicinal Thiols: Current Status and New Perspectives. [Link]

  • MetwareBio. (n.d.). What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. [Link]

  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. [Link]

  • European Medicines Agency. (2003). Guideline on Stability Testing: Stability Testing of New Drug Substances and Products (CPMP/ICH/2736/99). [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. [Link]

  • QualityHub. (2022). How to Set Up a Drug Stability Testing Program for Pharmaceuticals. [Link]

  • Conklin, S. D., et al. (2008). Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability. Journal of Analytical Atomic Spectrometry, 23, 711-716. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • ResearchGate. (n.d.). Possible mechanistic pathways for the degradation of the volatile thiols in wine under oxidative conditions. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • Chemistry LibreTexts. (2023). Disulfide Bridges in Proteins. [Link]

  • ResearchGate. (n.d.). Relative Thermal Stability of Thiolate- and Selenolate-Bonded Aromatic Monolayers on the Au(111) Substrate. [Link]

  • ResearchGate. (2011). Stability of Varietal Thiols in Commercial Sauvignon blanc Wines. [Link]

  • AdooQ BioScience. (n.d.). ThiOx test: rapid assay to measure thiol antioxidant capacity in cells and tissues. [Link]

  • PubMed. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. [Link]

  • MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. [Link]

  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]

  • ResearchGate. (2017). Understanding Degradation Pathways in Poly(thiourethane)s: Aromatic vs Aliphatic Thiol Contributions. [Link]

  • ResearchGate. (n.d.). Oxidation of thiols. [Link]

  • ResearchGate. (2018). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. [Link]

  • Hofmann, T., & Schieberle, P. (1996). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry, 44(1), 251–255. [Link]

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • Figshare. (2017). Thermal studies of chlorinated thiophenols. [Link]

  • Royal Society of Chemistry. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. [Link]

  • ResearchGate. (2019). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. [Link]

  • ResearchGate. (2004). Thiolated polymers: Stability of thiol moieties under different storage conditions. [Link]

  • University of Washington. (n.d.). CHEMISTRY AND STABILITY OF THIOL BASED POLYETHYLENE GLYCOL SURFACE COATINGS ON COLLOIDAL GOLD AND THEIR RELATIONSHIP TO PROTEIN ADSORPTION. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Furoic acid. PubChem Compound Database. [Link]

  • Defense Technical Information Center. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

  • Wikipedia. (n.d.). Tetrahydro-2-furoic acid. [Link]

  • Wikipedia. (n.d.). Thiol. [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Furancarbothioic Acid-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a novel therapeutic agent from the laboratory bench to clinical application is a rigorous process, with the transition from in vitro to in vivo studies marking a critical milestone. This guide provides a comprehensive comparison of the methodologies and data interpretation involved in assessing the efficacy of 2-Furancarbothioic acid-based drug candidates in both controlled cellular environments and complex biological systems. While direct comparative literature for this specific class of compounds is emerging, this document synthesizes established principles from research on structurally related 2-furancarboxylic acid and thioic acid derivatives to provide a robust framework for researchers, scientists, and drug development professionals.

The Promise of the 2-Furancarbothioic Acid Scaffold

The furan ring is a versatile heterocyclic moiety that serves as a cornerstone in the synthesis of numerous active pharmaceutical ingredients, including antibiotics, anti-inflammatory agents, and antiparasitic drugs.[1][2][3] Its unique structural and electronic properties make it an attractive scaffold for the design of novel therapeutics. The introduction of a carbothioic acid group can further enhance the biological activity and pharmacokinetic profile of these molecules. This guide will explore how to rigorously evaluate the therapeutic potential of such candidates, starting with their effects on cultured cells and progressing to their performance in living organisms.

Part 1: In Vitro Efficacy Assessment - The Cellular Proving Ground

In vitro assays are indispensable for the initial screening and characterization of drug candidates.[4][5] They offer a rapid, cost-effective, and high-throughput means to evaluate the cytotoxic potential and mechanistic action of a compound.[5][6]

Foundational In Vitro Cytotoxicity Assays

A primary objective of in vitro testing for anticancer drug candidates is to determine their ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.[7]

Commonly Employed Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][8]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[7]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death.[7]

Table 1: Illustrative In Vitro Cytotoxicity Data for Hypothetical 2-Furancarbothioic Acid Derivatives
CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Candidate A MCF-7 (Breast Cancer)12.5 ± 1.8Induces Apoptosis
Candidate B A549 (Lung Cancer)8.2 ± 0.9Cell Cycle Arrest at G2/M
Doxorubicin (Control) MCF-7 (Breast Cancer)1.1 ± 0.2DNA Intercalation

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adhesion.[9]

  • Compound Treatment: Treat the cells with varying concentrations of the 2-Furancarbothioic acid-based drug candidates for 48 hours.[9]

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cell Line Culture (e.g., MCF-7) seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Drug Dilutions compound_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay readout Measure Absorbance mtt_assay->readout ic50 Calculate IC50 readout->ic50 InVivo_Workflow cluster_model Model Development cluster_study Efficacy Study cluster_analysis Data Analysis implantation Tumor Cell Implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization of Mice growth->randomization treatment Drug Administration randomization->treatment measurement Tumor Volume Measurement treatment->measurement pk_pd Pharmacokinetic/ Pharmacodynamic Analysis treatment->pk_pd toxicity Toxicity Assessment treatment->toxicity tgi Calculate TGI measurement->tgi

Caption: Workflow for an in vivo xenograft study.

Part 3: The Critical Correlation: Reconciling In Vitro and In Vivo Data

A significant challenge in drug discovery is the frequent disconnect between promising in vitro results and subsequent in vivo efficacy. [10]A thorough analysis of this correlation is crucial for making informed decisions about advancing a drug candidate.

Factors Influencing In Vitro-In Vivo Correlation
  • Pharmacokinetics and Bioavailability: A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site in vivo. [11][12]* Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, and the immune system in the tumor microenvironment is not replicated in standard 2D cell cultures. [13]* Off-Target Effects: A drug may have unforeseen off-target effects in a whole organism that are not apparent in a simplified cellular model.

Bridging the Divide: A Decision-Making Framework

The following diagram illustrates a simplified decision-making process based on the comparison of in vitro and in vivo data.

IVIVC_Decision start High In Vitro Potency? in_vivo_efficacy Good In Vivo Efficacy? start->in_vivo_efficacy Yes redesign Redesign Compound start->redesign No pk_profile Favorable PK Profile? in_vivo_efficacy->pk_profile No advance Advance Candidate in_vivo_efficacy->advance Yes reformulate Reformulate or Optimize Delivery pk_profile->reformulate Yes pk_profile->redesign No

Sources

A Comparative Guide to Catalysts for the Synthesis of 2-Furancarboxylic Acid and its Thioic Acid Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the efficient synthesis of furan-based platform chemicals is a cornerstone of innovation. This guide provides an in-depth, objective comparison of catalytic systems for the synthesis of 2-furancarboxylic acid, a pivotal intermediate in the pharmaceutical and fine chemical industries. Recognizing the growing interest in organosulfur compounds, we also explore a potential pathway for the synthesis of its analogue, 2-furancarbothioic acid.

Introduction: The Significance of 2-Furancarboxylic Acid

2-Furancarboxylic acid, commonly known as 2-furoic acid, is a bio-derived platform molecule primarily synthesized from the oxidation of furfural.[1] Its importance stems from its wide-ranging applications as a building block in the production of pharmaceuticals, agrochemicals, fragrances, and new-generation biopolymers.[2][3] The efficiency and selectivity of 2-furoic acid synthesis are critically dependent on the chosen catalytic system, with each approach offering a unique balance of yield, cost, and environmental impact.[4][5]

This guide will navigate the landscape of catalytic options, from traditional chemical methods to modern heterogeneous and biocatalytic systems, providing the experimental data and procedural insights necessary to make informed decisions in your research and development endeavors.

Comparative Analysis of Catalytic Systems for 2-Furancarboxylic Acid Synthesis

The conversion of furfural to 2-furoic acid is fundamentally an oxidation of the aldehyde group. The primary methodologies to achieve this transformation include the traditional Cannizzaro reaction, and more contemporary catalytic oxidation using heterogeneous, homogeneous, and biocatalytic systems.[5]

The Cannizzaro Reaction: A Traditional Benchmark

The Cannizzaro reaction is a well-established industrial method for producing 2-furoic acid from furfural.[5] It involves the disproportionation of two furfural molecules in the presence of a strong base, such as sodium hydroxide, to yield one molecule of 2-furoic acid and one molecule of furfuryl alcohol.[6][7]

Causality of Experimental Choice : While seemingly straightforward, the Cannizzaro reaction's major drawback is its inherent 50% maximum theoretical yield for 2-furoic acid, as it concurrently produces an equimolar amount of furfuryl alcohol.[6][8] This method remains economically viable in industrial settings where both products have commercial value.[5] However, for applications demanding high yields of the carboxylic acid, this method is suboptimal. Furthermore, the reaction is prone to the formation of tar-like byproducts, known as humins, which can complicate purification.[9]

Heterogeneous Catalysis: A Leap in Efficiency and Reusability

Heterogeneous catalysts offer significant advantages over the Cannizzaro reaction, including higher yields, improved selectivity, and the ease of catalyst separation and recycling. Gold-based catalysts, in particular, have demonstrated exceptional performance.

  • Gold on Zeolite Templated Carbon (Au/ZTC) : This catalyst exhibits high activity and selectivity for the oxidation of furfural to 2-furoic acid. The use of a zeolite-templated carbon support with a high surface area and ordered nanostructure enhances the catalytic performance.[10] A key advantage of this system is its ability to operate efficiently in the absence of a base, which minimizes side reactions like decarboxylation and esterification.[2]

  • Gold-Palladium on Magnesium Hydroxide (AuPd/Mg(OH)₂) : This bimetallic catalyst is highly effective for the selective oxidation of furfural under basic conditions.[8] The presence of both gold and palladium nanoparticles allows for a synergistic catalytic effect. The reaction mechanism is complex, involving both the direct oxidation of furfural and the oxidation of any furfuryl alcohol formed via the competing Cannizzaro reaction.[8]

Homogeneous Catalysis: Mild Conditions and Mechanistic Insights

Homogeneous catalysts, while often more challenging to separate from the reaction mixture, can offer high activity and selectivity under mild conditions. Ruthenium-based complexes have shown promise in this area.

  • Ruthenium Pincer Complexes : Well-defined ruthenium complexes featuring acridine-based PNP pincer ligands can catalyze the oxidation of furfural to furoic acid using alkaline water as the formal oxidant.[11] A notable feature of this system is the generation of hydrogen gas as a byproduct, highlighting a dehydrogenative pathway.[11]

Biocatalysis: The Green Chemistry Approach

Biocatalysis presents an environmentally benign route to 2-furoic acid, operating under mild conditions with high specificity. Whole-cell biocatalysts are particularly attractive as they eliminate the need for enzyme purification.

  • Nocardia corallina B-276 : This microorganism can effectively oxidize both furfural and furfuryl alcohol to 2-furoic acid with high yields.[12][13] The use of resting cells in a buffered solution can lead to near-quantitative conversion of the substrate.[12][13]

Performance Data Summary

The following table provides a comparative summary of the performance of different catalytic systems for the synthesis of 2-furancarboxylic acid.

Catalyst TypeSpecific Catalyst/MethodSubstrateReaction ConditionsConversion (%)Selectivity (%)Yield (%)Reference(s)
Traditional Cannizzaro ReactionFurfuralAqueous NaOH--~50 (theoretical max)[5][6][8]
Heterogeneous Au/Zeolite Templated Carbon (ZTC)Furfural110°C, 6 bar O₂, 4h, water~90100~90[2]
Heterogeneous AuPd/Mg(OH)₂Furfural30°C, 3 bar O₂, 1h, NaOH (aq)84-93.2[8]
Homogeneous Ru-PNP Pincer ComplexFurfural150°C, 68h, 1,4-dioxane/water, NaOH--77 (isolated)[11]
Biocatalyst Nocardia corallina B-276 (resting cells)Furfural30°C, 8h, phosphate buffer (pH 7.0)--88[12][13]
Biocatalyst Nocardia corallina B-276 (resting cells)2-Furfuryl alcohol30°C, 21h, phosphate buffer (pH 7.0)--98[12][13]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for evaluating and comparing the performance of catalysts for 2-furancarboxylic acid synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_workup Work-up catalyst_prep Catalyst Preparation/ Activation reaction_setup Reaction Setup (Autoclave/Bioreactor) catalyst_prep->reaction_setup reactant_prep Reactant Solution Preparation reactant_prep->reaction_setup reaction_run Run Reaction under Defined Conditions reaction_setup->reaction_run sampling Periodic Sampling reaction_run->sampling catalyst_sep Catalyst Separation (Filtration/Centrifugation) reaction_run->catalyst_sep analysis Product Analysis (HPLC/GC) sampling->analysis product_iso Product Isolation & Purification catalyst_sep->product_iso

Caption: General experimental workflow for catalyst evaluation.

Protocol 1: Heterogeneous Catalysis with Au/Hydrotalcite

This protocol is adapted from a procedure for the oxidation of furfural using a gold-based heterogeneous catalyst.[1]

  • Catalyst Preparation : A 2 wt.% Au on hydrotalcite (Au/HT) catalyst is prepared by a deposition-precipitation method using NaBH₄ and PVA as the reducing and dispersing agents, respectively.

  • Reaction Setup : 500 mg of the Au/HT catalyst is placed in an autoclave with 30 mL of a 1.0 wt.% aqueous solution of furfural.

  • Reaction Conditions : The autoclave is pressurized with molecular oxygen to 6 bar and heated to 110°C for 2 hours with stirring.

  • Analysis : The reaction products are analyzed by HPLC to determine conversion and selectivity.

Protocol 2: Biocatalysis with Nocardia corallina B-276

This protocol is based on the use of resting cells of Nocardia corallina for the biotransformation of furfural.[12][13]

  • Cell Culture : Nocardia corallina B-276 is grown in a suitable culture medium and harvested by centrifugation.

  • Reaction Setup : The harvested cells are washed and resuspended in a 0.1 M potassium phosphate buffer (pH 7.0).

  • Reaction Conditions : Furfural is added to the cell suspension (substrate to cell ratio of 1:3.5 w/w) and the mixture is incubated at 30°C with agitation for 8 hours.

  • Work-up and Analysis : The reaction mixture is acidified, and the 2-furoic acid is extracted with an organic solvent. The yield is determined by analytical methods such as GC or HPLC.

Protocol 3: Traditional Cannizzaro Reaction

This is a representative procedure for the Cannizzaro reaction of furfural.[9]

  • Reaction Setup : A solution of sodium hydroxide in water is prepared in a reaction vessel.

  • Reaction Conditions : Furfural is added to the sodium hydroxide solution, and the mixture is stirred at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Work-up : After the reaction is complete, the mixture is acidified to precipitate the 2-furoic acid. The furfuryl alcohol can be recovered from the filtrate.

  • Purification : The crude 2-furoic acid is purified by recrystallization.

Synthesis of 2-Furancarbothioic Acid: A Prospective Approach

While direct catalytic synthesis of 2-furancarbothioic acid is not widely reported, a plausible route involves the thionation of 2-furancarboxylic acid. Lawesson's reagent is a well-established thionating agent for converting carboxylic acids and esters into their thio-analogues.[14][15][16]

Proposed Reaction Pathway

G FuroicAcid 2-Furancarboxylic Acid ThioicAcid 2-Furancarbothioic Acid FuroicAcid->ThioicAcid Lawesson's Reagent

Caption: Proposed synthesis of 2-Furancarbothioic acid.

General Protocol for Thionation using Lawesson's Reagent
  • Reaction Setup : 2-Furancarboxylic acid is dissolved in a suitable anhydrous solvent (e.g., toluene, THF) under an inert atmosphere.

  • Reagent Addition : Lawesson's reagent (0.5 equivalents) is added to the solution.

  • Reaction Conditions : The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification : The reaction mixture is cooled, filtered to remove insoluble byproducts, and the solvent is evaporated. The crude product is then purified by column chromatography.

Conclusion

The synthesis of 2-furancarboxylic acid from furfural offers a variety of catalytic pathways, each with distinct advantages and disadvantages. For high yields and catalyst reusability, heterogeneous gold-based catalysts such as Au/ZTC and AuPd/Mg(OH)₂ are superior choices. Biocatalysis with Nocardia corallina provides an environmentally friendly alternative with excellent yields under mild conditions. The traditional Cannizzaro reaction, despite its yield limitations, remains a viable industrial process due to the value of both of its products.

For the synthesis of the less common 2-furancarbothioic acid, thionation of 2-furancarboxylic acid with Lawesson's reagent presents a promising avenue for exploration. This guide provides a solid foundation for researchers to select and optimize the most suitable catalytic system for their specific needs in the synthesis of these valuable furan derivatives.

References

  • Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. (2023-12-12). Retrieved from [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022-01-10). Retrieved from [Link]

  • The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)₂. (2017-07-14). Retrieved from [Link]

  • Selective oxidation of furfural in a bi-phasic system with homogeneous acid catalyst. Retrieved from [Link]

  • Biotransformation by Nocardia corallina. Retrieved from [Link]

  • microbial biocatalytic preparation of 2-furoic acid by oxidation of 2-furfuryl alcohol and 2-furanaldehyde with nocardia corallina. (2009-05-18). Retrieved from [Link]

  • microbial biocatalytic preparation of 2-furoic acid by oxidation of 2-furfuryl alcohol and 2-furanaldehyde with nocardia corallina. (2009-05-18). Retrieved from [Link]

  • (PDF) The Controlled Catalytic Oxidation of Furfural to Furoic acid using AuPd/Mg(OH)2. (2017-07-02). Retrieved from [Link]

  • A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate | Request PDF. (2023-09-01). Retrieved from [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant | Journal of the American Chemical Society. (2022-01-10). Retrieved from [Link]

  • Various approaches of the Cannizzaro reaction. - ResearchGate. Retrieved from [Link]

  • Proposed Cannizzaro reaction of furfural towards furfuryl alcohol and... | Download Scientific Diagram. Retrieved from [Link]

  • (PDF) Microbial biocatalytic preparation of 2-furoic acid by oxidation of 2-furfuryl alcohol and 2-furanaldehyde with Nocardia corallina. (2009-05-18). Retrieved from [Link]

  • High performance of Au/ZTC based catalysts for the selective oxidation of bio-derivative furfural to 2-furoic acid1. Retrieved from [Link]

  • A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. Retrieved from [Link]

  • separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. Retrieved from [Link]

  • A scalable carboxylation route to furan-2,5-dicarboxylic acid. Retrieved from [Link]

  • (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013-05-20). Retrieved from [Link]

  • Lawesson's Reagent. Retrieved from [Link]

  • Lawesson's reagent - Wikipedia. Retrieved from [Link]

  • Synthetic applications of the Cannizzaro reaction. (2024-06-19). Retrieved from [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Retrieved from [Link]

  • High performance of Au/ZTC based catalysts for the selective oxidation of bio-derivative furfural to 2-furoic acid. Retrieved from [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021-11-17). Retrieved from [Link]

  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

  • Direct synthesis of furan-2,5-dicarboxylic acid monoamides. (2015-10-27). Retrieved from [Link]

  • High performance of Au/ZTC based catalysts for the selective oxidation of bio-derivative furfural to 2-furoic acid | Scilit. Retrieved from [Link]

  • Heterogeneous catalytic oxidation of furfural with hydrogen peroxide over a niobia catalyst - Catalysis Science & Technology (RSC Publishing). (2024-02-29). Retrieved from [Link]

  • 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. Retrieved from [Link]

  • 2-Furancarboxylic acid - NIST. Retrieved from [Link]

  • Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Furancarbothioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Furancarbothioic acid, a compound that requires careful handling due to its properties as both a carboxylic acid and a thiol derivative. This document is designed to provide essential safety and logistical information, ensuring that disposal protocols are not just followed, but understood.

The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established comprehensive guidelines for laboratory waste, emphasizing the importance of proper identification, segregation, and disposal of hazardous chemicals.[1] Adherence to these guidelines is not only a matter of regulatory compliance but a cornerstone of a robust safety culture.

I. Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is crucial to be familiar with the potential hazards of 2-Furancarbothioic acid. As a thiol-containing compound, it is likely to have a strong, unpleasant odor.[2] Thiol compounds can also be toxic.[2] The carboxylic acid group may cause skin and eye irritation.[3][4][5] Therefore, all handling and disposal must be conducted in a well-ventilated chemical fume hood.[6]

Personal Protective Equipment (PPE): Proper PPE is non-negotiable when handling 2-Furancarbothioic acid and its waste. The following table summarizes the required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6]Protects against splashes of the chemical or its solutions, which can cause serious eye irritation or damage.[3][4]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[3][4][5]
Body Protection A lab coat or chemical-resistant apron.[6]Protects against spills and contamination of personal clothing.
Respiratory Protection Work should be performed in a chemical fume hood to avoid inhalation of vapors.[6]Thiol-containing compounds are often volatile and have strong, unpleasant odors. Inhalation may cause respiratory irritation.[2][3][5]
II. Waste Characterization and Segregation: The Foundation of Safe Disposal

The first step in proper waste management is accurate identification and segregation.[7] 2-Furancarbothioic acid waste should be classified as hazardous chemical waste. It is crucial to avoid mixing this waste with other chemical waste streams to prevent potentially dangerous reactions.[1]

Key Incompatibilities:

  • Strong Oxidizing Agents: Can react vigorously with thiols.

  • Strong Acids and Bases: May cause decomposition or vigorous reactions.[3]

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"[6][8]

  • The full chemical name: "2-Furancarbothioic acid"

  • The accumulation start date[8]

  • The primary hazards (e.g., "Irritant," "Stench")

III. Step-by-Step Disposal Protocol for 2-Furancarbothioic Acid

The recommended method for the disposal of 2-Furancarbothioic acid is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][7][9] Do not discharge to sewer systems.[10]

Step 1: Waste Collection

  • Collect all waste containing 2-Furancarbothioic acid, including unused product, reaction byproducts, and contaminated materials, in a designated, compatible, and sealable hazardous waste container.[1][11]

  • For liquid waste, use a container with a screw cap. For solid waste, a wide-mouth container is suitable. Ensure the container material is compatible with the chemical.

  • Keep the waste container closed when not in use.[11]

Step 2: Handling Contaminated Labware and Disposables Due to the malodorous nature of thiols, special care must be taken with contaminated labware and disposable items to prevent the spread of odors.[2]

  • Glassware: All glassware that has come into contact with 2-Furancarbothioic acid should be decontaminated immediately.[12]

    • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood. Collect the rinse as hazardous waste.

    • Immerse the rinsed glassware in a bleach bath (a 1:1 mixture of bleach and water is often recommended) within a fume hood.[12] Allow it to soak for at least 24 hours to oxidize the thiol.[2]

    • After soaking, the glassware can be washed using standard laboratory procedures.

    • The used bleach solution should be collected as hazardous waste.[2]

  • Disposable Items: Gloves, paper towels, and other disposable items contaminated with 2-Furancarbothioic acid should be handled as follows:[2]

    • Place the items in a sealable plastic bag (e.g., a zip-lock bag) inside the fume hood to contain the odor.

    • Place the sealed bag into the designated solid hazardous waste container.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[6]

  • This area should be away from incompatible materials and sources of ignition.[1]

  • Ensure the storage area is well-ventilated.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with an accurate description of the waste.

The following diagram illustrates the decision-making workflow for the disposal of 2-Furancarbothioic acid waste:

DisposalWorkflow Start Waste Generation (2-Furancarbothioic Acid) Characterize Characterize as Hazardous Waste Start->Characterize Decon Decontaminate Glassware (Bleach Bath) Start->Decon Dispose_Items Seal Contaminated Disposables Start->Dispose_Items Segregate Segregate from Incompatible Chemicals Characterize->Segregate Container Collect in Labeled, Compatible Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Decon->Store Dispose_Items->Container EHS Contact EHS for Disposal Pickup Store->EHS End Final Disposal by Licensed Contractor EHS->End

Disposal workflow for 2-Furancarbothioic acid waste.
IV. Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.

    • Decontaminate the spill area with a bleach solution and then wipe it down. Collect all cleanup materials as hazardous waste.[2]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

V. Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-Furancarbothioic acid is a multi-step process that requires careful attention to detail, from initial handling to final disposal. By understanding the chemical's properties and adhering to the procedures outlined in this guide, laboratory professionals can ensure a safe working environment, protect the broader environment, and maintain compliance with federal and local regulations.[1][8] Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.[13][14][15]

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Reagents & Solvents: How to Work with Thiols. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 2-FUROIC ACID 98%. (n.d.). Sdfine. Retrieved from [Link]

  • Safety Data Sheet - 2-Furoic acid. (2024, November 4). DC Fine Chemicals. Retrieved from [Link]

  • 2-Furancarboxylic acid. (n.d.). National Center for Biotechnology Information, PubChem Compound Database. Retrieved from [Link]

Sources

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